Sodium bromofluoroacetate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-bromo-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSPMEOOLFPNOR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(F)Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrFNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382076 | |
| Record name | Sodium bromofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70395-36-7 | |
| Record name | Sodium bromofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Sodium Bromodifluoroacetate: Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction: The Emergence of a Superior Difluorocarbene Precursor
In the landscape of fluorinated organic compounds, which are pivotal in pharmaceuticals, agrochemicals, and materials science, the introduction of the difluoromethylene (-CF2-) group into molecular scaffolds is of paramount importance.[1] For years, the go-to reagent for this transformation has been sodium chlorodifluoroacetate (ClCF2CO2Na). However, its practical application is hampered by its highly hygroscopic nature and the often harsh reaction conditions required for its decomposition to difluorocarbene (:CF2).[2] This guide provides an in-depth technical overview of sodium bromodifluoroacetate (BrCF2CO2Na), a superior alternative that has gained significant traction in the scientific community for its efficiency, milder reaction conditions, and ease of handling.[3][4] We will explore its fundamental properties, synthesis, mechanistic pathways, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
Sodium bromodifluoroacetate is a white to almost white crystalline powder that offers significant advantages in handling due to its non-hygroscopic nature.[3] Its core properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C2BrF2NaO2 | [5][6] |
| Molecular Weight | 196.91 g/mol | [5][6] |
| CAS Number | 84349-27-9 | [5][6][7] |
| Appearance | White to almost white powder/crystalline solid | [5] |
| Melting Point | 67°C | [8] |
| Boiling Point | 104°C at 83 mmHg | [8] |
| Solubility | Soluble in water | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [5][7] |
While detailed spectroscopic data (NMR, IR) are best obtained on a lot-specific basis, characterization would typically involve:
-
¹³C NMR: A characteristic signal for the -CF2- carbon, split by the two fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.
-
IR Spectroscopy: Strong absorbance bands corresponding to the carboxylate C=O stretching vibrations.
Synthesis of Sodium Bromodifluoroacetate
The synthesis of sodium bromodifluoroacetate is typically achieved through the hydrolysis of a suitable precursor, such as ethyl bromodifluoroacetate. A generalized laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis of Sodium Bromodifluoroacetate
Objective: To synthesize sodium bromodifluoroacetate from ethyl bromodifluoroacetate.
Materials:
-
Ethyl bromodifluoroacetate
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Ethanol
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve a known molar equivalent of sodium hydroxide in a minimal amount of water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add one molar equivalent of ethyl bromodifluoroacetate to the cooled NaOH solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, wash the aqueous solution with dichloromethane to remove any unreacted starting material and the ethanol byproduct.
-
Carefully remove the water from the aqueous layer under reduced pressure to yield the crude sodium bromodifluoroacetate.
-
The crude product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Dry the purified product under vacuum to obtain a fine white powder.
Self-Validation: The purity of the synthesized sodium bromodifluoroacetate should be confirmed by melting point analysis and spectroscopic methods (¹³C NMR, ¹⁹F NMR, and IR spectroscopy) to ensure it is free from starting materials and byproducts.
Mechanism of Action: A Superior Difluorocarbene Source
The primary utility of sodium bromodifluoroacetate lies in its role as an efficient precursor to difluorocarbene (:CF2), a highly reactive intermediate.[9] Upon heating, sodium bromodifluoroacetate undergoes thermal decomposition via a concerted mechanism involving the loss of carbon dioxide and a bromide ion to generate difluorocarbene.[2]
Caption: Mechanism of Difluorocarbene Generation.
A key advantage of sodium bromodifluoroacetate over its chloro-analogue is its lower decomposition temperature, allowing for milder reaction conditions.[3] This is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, facilitating the elimination of the bromide ion.
Applications in Organic Synthesis: Gem-Difluorocyclopropanation
The most prominent application of sodium bromodifluoroacetate is in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes from alkenes and alkynes, respectively.[3][4] These fluorinated cyclopropanes are valuable building blocks in medicinal chemistry and materials science.[3]
Experimental Protocol: Synthesis of 1,1-difluoro-2,2-diphenylcyclopropane
Objective: To synthesize a gem-difluorocyclopropane via the reaction of 1,1-diphenylethylene with difluorocarbene generated from sodium bromodifluoroacetate.
Materials:
-
Sodium bromodifluoroacetate (BrCF2CO2Na)
-
1,1-Diphenylethylene
-
Diglyme (or another suitable high-boiling aprotic solvent)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 1,1-diphenylethylene and diglyme.
-
Add sodium bromodifluoroacetate to the flask. The use of BrCF2CO2Na often allows for a 1:1.5 to 1:2 molar ratio of alkene to carbene precursor, which is more efficient than the larger excess required for ClCF2CO2Na.[3]
-
Heat the reaction mixture to the desired temperature (typically 120-150°C) under an inert atmosphere. The lower reaction temperature is a distinct advantage of using BrCF2CO2Na.[3]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,1-difluoro-2,2-diphenylcyclopropane.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of the CF2 group can be unequivocally identified by the characteristic splitting patterns in the NMR spectra.
Caption: Experimental Workflow for Difluorocyclopropanation.
Safety and Handling
Sodium bromodifluoroacetate is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][10] It is harmful if swallowed, in contact with skin, or if inhaled.[6] All manipulations should be carried out in a well-ventilated fume hood.[8][10]
| Hazard Statement | Description |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled[6] |
| H315 | Causes skin irritation[6] |
| H319 | Causes serious eye irritation[6] |
| H335 | May cause respiratory irritation[10] |
Conclusion
Sodium bromodifluoroacetate has established itself as a highly effective and practical reagent for the generation of difluorocarbene.[3][4] Its non-hygroscopic nature, coupled with the ability to effect difluorocyclopropanation under milder conditions and with greater efficiency than its chloro-analogue, makes it an invaluable tool for synthetic chemists.[2][3] The protocols and data presented in this guide underscore its utility and provide a solid foundation for its application in research and development, particularly in the synthesis of novel fluorinated molecules for the pharmaceutical and materials science industries.
References
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Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084. [Link]
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Semantic Scholar. (2010). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]
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PubChem. (n.d.). bromodifluoroacetic acid sodium salt. Retrieved from [Link]
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Sci-Hub. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]
-
Apollo Scientific Ltd. (n.d.). SODIUM BROMOFLUOROACETATE SDS. Retrieved from [Link]
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Delso, I., et al. (2015). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. Beilstein Journal of Organic Chemistry, 11, 2135–2151. [Link]
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An In-depth Technical Guide to Sodium Bromofluoroacetate (CAS 70395-36-7)
Abstract
Sodium bromofluoroacetate is a halogenated organic salt of significant interest in synthetic and medicinal chemistry. As a versatile building block, it offers a direct route for the introduction of the valuable bromofluoromethyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, a plausible synthetic pathway, and its expected chemical reactivity. Furthermore, it details protocols for analytical characterization, discusses its potential applications in the synthesis of complex molecules for research and drug development, and outlines essential safety and handling procedures. While specific experimental data for this exact compound is limited in public literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to provide a robust and practical resource for laboratory professionals.
Introduction and Molecular Overview
Sodium 2-bromo-2-fluoroacetate, registered under CAS number 70395-36-7, is the sodium salt of bromofluoroacetic acid. Its structure features a stereogenic center at the alpha-carbon, which bears both a bromine and a fluorine atom. This unique arrangement of halogens makes it a valuable reagent for introducing monofluorinated groups into organic molecules—a critical strategy in modern drug discovery.
The incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, reagents that facilitate the introduction of fluorinated synthons are in high demand. This compound serves as a key precursor for generating reactive intermediates or for use in nucleophilic substitution reactions, making it a compound of interest for chemists aiming to create novel pharmaceuticals and agrochemicals.[3]
Caption: Figure 1: Chemical Structure of this compound.
Physicochemical Properties
Detailed experimental data for this compound is not extensively published. However, its properties can be inferred from data on analogous haloacetic acid salts and its precursor, ethyl bromofluoroacetate.
| Property | Value | Source/Basis |
| CAS Number | 70395-36-7 | [4][5][] |
| Molecular Formula | C₂HBrFNaO₂ | Derived |
| Molecular Weight | 178.92 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar sodium carboxylate salts |
| Solubility | Expected to be soluble in water | [7] Analogy to sodium fluoroacetate and other basic salts |
| Stability | Store in a cool, dry place. Hygroscopic. | General recommendation for carboxylate salts |
Synthesis and Purification
A common and practical route to this compound is through the saponification (hydrolysis) of its corresponding ester, ethyl bromofluoroacetate (CAS 401-55-8), followed by neutralization. Ethyl bromofluoroacetate is commercially available and can be synthesized via several established methods.[8]
Caption: Figure 2: Proposed Synthesis of this compound.
Experimental Protocol: Synthesis from Ethyl Bromofluoroacetate
-
Rationale: This protocol employs a standard base-mediated hydrolysis of an ester. Using sodium hydroxide ensures the final product is the desired sodium salt. The reaction is run at a low temperature to minimize potential side reactions, such as elimination or substitution of the halides.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5°C), dissolve ethyl bromofluoroacetate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) to ensure miscibility.
-
Hydrolysis: Slowly add a 1.1 molar equivalent solution of sodium hydroxide (NaOH) in water dropwise to the stirred ester solution. The rate of addition should be controlled to maintain the internal temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is fully consumed (typically 1-3 hours).
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. If a biphasic mixture is present, separate the aqueous layer. Wash the organic layer (if any) with a small amount of water and combine the aqueous extracts.
-
Isolation: Remove the water from the combined aqueous phases under reduced pressure or by lyophilization (freeze-drying) to yield the crude this compound solid.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary, though for many applications, the crude salt is used directly.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of the α-bromo-α-fluoro carboxylate moiety.
Generation of Monofluorocarbene (Proposed)
Similar to other sodium haloacetates, this compound is a potential precursor to a highly reactive monofluorocarbene intermediate upon thermal decarboxylation. This process involves the loss of carbon dioxide and sodium bromide.
Caption: Figure 3: Proposed Monofluorocarbene Generation.
This monofluorocarbene can then participate in various cycloaddition reactions, for example, with alkenes to form monofluorinated cyclopropanes, which are valuable structures in medicinal chemistry.
Nucleophilic Substitution
The carboxylate can also act as a nucleophile, displacing the bromine atom in an intermolecular fashion or, more commonly, reacting with external electrophiles. The α-carbon is susceptible to nucleophilic attack, potentially displacing the bromide ion, although this is less common than reactions involving the carboxylate group.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a precursor to fluorinated building blocks.
-
Pharmaceutical Synthesis: The introduction of a single fluorine atom can significantly enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity by forming favorable electrostatic interactions with protein targets.[1] Reagents like this compound provide a means to install a -CHF- or related monofluorinated group.
-
Agrochemical Development: Similar to pharmaceuticals, fluorination is a key strategy in designing modern pesticides and herbicides with improved efficacy and environmental profiles.[9]
-
Material Science: Fluorinated compounds are used in the development of advanced materials, including polymers and liquid crystals, due to the unique properties conferred by the C-F bond.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound. The following section outlines the expected results and provides a sample protocol for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for structural elucidation.[10]
-
¹H NMR: The single proton on the α-carbon is expected to appear as a doublet due to coupling with the adjacent fluorine atom (²J-H,F coupling). The chemical shift would likely be in the range of 5.5-6.5 ppm.
-
¹³C NMR: Two carbon signals are expected. The carboxyl carbon (~165-175 ppm) and the α-carbon (~80-90 ppm). The α-carbon signal will be split into a doublet by the directly attached fluorine (¹J-C,F coupling).
-
¹⁹F NMR: A single fluorine environment is present. The signal is expected to be a doublet due to coupling with the α-proton (²J-F,H coupling).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Expected Pattern: Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum of any fragment containing bromine will show a characteristic pair of peaks (M and M+2) of nearly equal intensity.[11]
-
Ionization: Electrospray ionization in negative mode (ESI-) would be suitable for detecting the bromofluoroacetate anion at m/z 155 and 157.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of non-volatile compounds. A reversed-phase method is generally suitable for haloacetic acids.[12][13]
Caption: Figure 4: HPLC Analysis Workflow.
Protocol: Purity Determination by HPLC
-
Rationale: This protocol uses a standard C18 reversed-phase column, which separates compounds based on hydrophobicity. An acidic mobile phase is used to ensure the carboxylate is protonated to its acid form for better retention and peak shape. UV detection at a low wavelength (210 nm) is suitable for detecting the carboxyl group.[13]
-
Instrumentation: HPLC system with UV detector, autosampler, and column oven.[14]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5-10 µL.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of mobile phase to create a ~1 mg/mL stock solution.
-
Analysis: Inject the prepared solution and record the chromatogram for a sufficient time (e.g., 10-15 minutes) to allow for the elution of all components.
-
Calculation: Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from related haloacetic acids, which are known to be toxic and corrosive.[15][16]
-
Hazard Classification (Anticipated):
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Eye Damage/Irritation: Expected to cause serious eye irritation or damage.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Avoid generation of dust.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If Inhaled: Move person to fresh air.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
This compound (CAS 70395-36-7) is a specialized chemical reagent with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its value lies in its ability to serve as a compact and reactive source for introducing the monofluoromethyl group, a key pharmacophore, into complex molecules. While detailed experimental data on this specific salt is sparse, this guide has provided a robust framework for its synthesis, handling, analysis, and application based on established chemical principles and data from closely related compounds. As the demand for sophisticated fluorinated molecules continues to grow, the utility of building blocks like this compound is expected to increase, warranting further investigation into its specific reactivity and applications.
References
- (No specific source used for this general st
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- PubMed. (1990). Determination of sodium fluoroacetate (Compound 1080) in biological tissues. J Anal Toxicol, 14(1), 45-9.
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The Chemical Mechanism and Synthetic Utility of Sodium Bromodifluoroacetate: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluoromethylene group (CF₂) is of particular interest. When incorporated into a cyclopropane ring, it creates the gem-difluorocyclopropane moiety, a conformationally constrained isostere for various functional groups, including carbonyls and alkynes. Sodium bromodifluoroacetate has emerged as a key reagent for the efficient synthesis of these valuable building blocks. This technical guide provides an in-depth exploration of the chemical mechanism of action of sodium bromodifluoroacetate, its practical advantages as a difluorocarbene source, and its application in the synthesis of compounds with potential therapeutic relevance.
Core Mechanism of Action: Thermal Generation of Difluorocarbene
The primary "mechanism of action" of sodium bromodifluoroacetate in a synthetic context is its role as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate. This transformation is typically achieved through thermal decomposition. The process involves two key steps:
-
Decarboxylation: Upon heating, sodium bromodifluoroacetate undergoes irreversible decarboxylation, losing carbon dioxide.
-
Halide Elimination: Concurrently with or immediately following decarboxylation, the bromide ion is eliminated, resulting in the formation of the neutral, electrophilic difluorocarbene.
This reactive species can then be trapped in situ by a suitable substrate, most commonly an alkene or alkyne, to form the desired difluorinated product.
Comparative Advantages over Sodium Chlorodifluoroacetate
For many years, sodium chlorodifluoroacetate was the go-to reagent for generating difluorocarbene. However, sodium bromodifluoroacetate offers several practical advantages that make it a more attractive choice in many applications.[1][2]
| Feature | Sodium Bromodifluoroacetate (BrCF₂CO₂Na) | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Rationale for Advantage |
| Hygroscopicity | Non-hygroscopic[1][2] | Highly hygroscopic and deliquescent[2] | Easier to handle and store, leading to more consistent reaction outcomes. |
| Reaction Temperature | Lower temperatures required for decomposition[1] | Higher temperatures required for decomposition | Milder reaction conditions are compatible with a broader range of sensitive functional groups. |
| Reagent Stoichiometry | Often requires smaller excess | Frequently requires a larger excess | More efficient and cost-effective. |
| Handling | Operationally simpler[1] | Can be difficult to weigh and dispense accurately | Improved reproducibility of experiments. |
These advantages collectively contribute to more robust and reliable synthetic protocols, which is a critical consideration in drug development where consistency and scalability are paramount.
Experimental Protocol: Synthesis of gem-Difluorocyclopropanes
The following is a representative experimental protocol for the gem-difluorocyclopropanation of an alkene using sodium bromodifluoroacetate. This protocol is based on methodologies reported in the literature and should be adapted and optimized for specific substrates.
Objective: To synthesize a gem-difluorocyclopropane via the [2+1] cycloaddition of difluorocarbene (generated from sodium bromodifluoroacetate) to an alkene.
Materials:
-
Alkene substrate
-
Sodium bromodifluoroacetate (BrCF₂CO₂Na)
-
Anhydrous diglyme
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for an inert atmosphere.
-
Reagent Preparation:
-
Dissolve the alkene substrate in anhydrous diglyme in the reaction flask.
-
In the dropping funnel, prepare a solution of sodium bromodifluoroacetate in anhydrous diglyme.
-
-
Reaction Execution:
-
Heat the solution of the alkene in the reaction flask to the desired temperature (e.g., 150 °C) under an inert atmosphere.
-
Once the temperature has stabilized, add the sodium bromodifluoroacetate solution dropwise from the dropping funnel over a period of 10-15 minutes.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 5-10 minutes to ensure complete reaction.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure gem-difluorocyclopropane.
-
Applications in Drug Discovery and Development
The gem-difluorocyclopropane motif is a valuable pharmacophore in modern drug design.[1] Its incorporation can lead to:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the CF₂ group resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug.
-
Conformational Rigidity: The cyclopropane ring introduces conformational constraint, which can lock the molecule into a bioactive conformation, thereby increasing its potency and selectivity for the target protein.
-
Modulation of Physicochemical Properties: The highly polar C-F bonds can influence the molecule's dipole moment, pKa, and lipophilicity, which are critical parameters for cell permeability and oral bioavailability.
The synthetic accessibility of gem-difluorocyclopropanes and other difluorinated compounds using sodium bromodifluoroacetate allows for the rapid generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.[1]
Conclusion
Sodium bromodifluoroacetate is a highly effective and practical reagent for the generation of difluorocarbene. Its mechanism of action, proceeding through thermal decarboxylation and halide elimination, provides a reliable route to this versatile synthetic intermediate. The operational advantages of sodium bromodifluoroacetate over its chloro-analog, particularly its non-hygroscopic nature and the milder reaction conditions it requires, make it a superior choice for the synthesis of complex and sensitive molecules. For researchers and scientists in drug development, a thorough understanding of the mechanism and application of this reagent is essential for leveraging the unique benefits of fluorine incorporation to design the next generation of therapeutic agents.
References
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Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084. [Link]
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Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Semantic Scholar. [Link]
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ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. (2010). ResearchGate. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2011). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 13(12), 3138–3141. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(25), 5772-5776. [Link]
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Dolbier Jr, W. R. (2009). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 5, 19. [Link]
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Amii, H., Oshiro, K., & Morimoto, Y. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Sci-Hub. [Link]
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Hu, J., Ni, C., & Wang, F. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. European Journal of Organic Chemistry, 2011(13), 2333-2358. [Link]
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Hu, J., Ni, C., & Wang, F. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Angewandte Chemie International Edition, 50(13), 2888-2915. [Link]
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Lebargy, C., & Lequeux, T. (2015). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. RSC Advances, 5(104), 85655-85676. [Link]
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Sather, A. C., & Buchwald, S. L. (2016). Difluoromethylation of Phenols. Organic Syntheses, 93, 1-14. [Link]
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A Comprehensive Technical Guide to the Safe Handling and Application of Sodium Bromodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Safety in Advanced Chemical Synthesis
Sodium bromodifluoroacetate has emerged as a important reagent in modern organic synthesis, particularly as an efficient precursor for the generation of difluorocarbene, a key intermediate in the formation of gem-difluorocyclopropanes.[1][2] Its utility in the synthesis of fluorinated compounds, which are of significant interest in medicinal chemistry and materials science, necessitates a thorough understanding of its safe handling and application. This guide provides a comprehensive overview of the essential safety protocols, chemical properties, and handling procedures for sodium bromodifluoroacetate, designed to empower researchers to work confidently and safely with this valuable compound.
Section 1: Understanding the Hazard Profile of Sodium Bromodifluoroacetate
A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of the materials being used. Sodium bromodifluoroacetate is classified as a hazardous substance, and its primary risks are associated with its irritant properties.
1.1 GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), sodium bromodifluoroacetate is typically classified with the following hazard statements:
Some suppliers also include the following hazard statement:
The signal word associated with these hazards is "Warning".[3][5][7]
1.2 Toxicological Insights: The Causality Behind the Irritation
The irritant nature of sodium bromodifluoroacetate stems from its chemical reactivity and its decomposition products. As a halogenated acetate, it can cause local inflammation upon contact with biological tissues.[9][10]
-
Respiratory Irritation: Inhalation of fine dust particles can lead to irritation of the respiratory tract.[2][3] This is a common effect of many chemical dusts, which can physically damage the delicate mucous membranes of the nose, throat, and lungs, triggering an inflammatory response.[6][11] The presence of bromine and fluorine in the molecule likely contributes to its reactivity with mucosal surfaces.
-
Skin and Eye Irritation: Direct contact with the skin or eyes can cause significant irritation.[3][4] The hygroscopic nature of the compound, meaning it readily absorbs moisture, can exacerbate this effect by drawing moisture from the skin and eyes, leading to dryness and inflammation.
While specific toxicological studies on sodium bromodifluoroacetate are not extensively available in the public domain, the broader class of halogenated hydrocarbons is known to exhibit varying degrees of toxicity.[9][12][13] Chronic exposure to some halogenated compounds has been linked to more severe health effects, underscoring the importance of minimizing exposure.[10]
Section 2: Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
To mitigate the risks associated with handling sodium bromodifluoroacetate, a combination of engineering controls and personal protective equipment (PPE) is essential. This approach follows the hierarchy of controls, prioritizing the removal of the hazard at its source.
2.1 Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of solid sodium bromodifluoroacetate that have the potential to generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood.[14][15] This is the most critical engineering control to prevent inhalation of the irritant powder.
-
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an adequate level of protection.[8]
-
Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where sodium bromodifluoroacetate is handled.[3][14]
2.2 Personal Protective Equipment (PPE): The Researcher's Essential Barrier
Appropriate PPE must be worn at all times when handling sodium bromodifluoroacetate.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[3][14][16] | Protects against dust particles and potential splashes. A face shield offers broader protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves.[14][17] | Provides a barrier against skin contact. Glove compatibility should be confirmed with the manufacturer's guidelines. |
| Body Protection | A fully buttoned lab coat.[14][17] For larger quantities or increased risk of spills, a chemical-resistant apron or coveralls should be considered.[16] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3][14] | Prevents the inhalation of harmful dust particles. |
Diagram: Hierarchy of Controls for Handling Sodium Bromodifluoroacetate
Caption: A diagram illustrating the hierarchy of controls for mitigating risks.
Section 3: Field-Proven Protocols for Handling and Storage
Adherence to standardized protocols is crucial for ensuring both the safety of the researcher and the integrity of the experiment.
3.1 Storage and Incompatibility
-
Storage Conditions: Sodium bromodifluoroacetate is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[2][3][4][14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2][3]
3.2 Step-by-Step Protocol for Weighing and Transferring Solid Sodium Bromodifluoroacetate
This protocol is designed to minimize dust generation and exposure.
-
Preparation:
-
Ensure the chemical fume hood is on and operating correctly.
-
Don all required PPE (goggles, face shield, gloves, lab coat).
-
Decontaminate the work surface within the fume hood.
-
Place a tared weigh boat or appropriate glassware on an analytical balance inside the fume hood or a ventilated enclosure.
-
-
Handling the Reagent:
-
Carefully open the container of sodium bromodifluoroacetate inside the fume hood.
-
Using a clean, dry spatula, slowly and carefully transfer the desired amount of the solid to the weigh boat. Avoid any sudden movements that could create dust.
-
If a small amount of powder adheres to the spatula, gently tap it against the inside of the weigh boat to dislodge it.
-
-
Securing and Cleanup:
-
Securely close the main container of sodium bromodifluoroacetate immediately after use.
-
Carefully transfer the weighed solid to the reaction vessel.
-
Decontaminate the spatula and the work surface with an appropriate solvent (e.g., isopropanol) and wipe clean.
-
Dispose of any contaminated wipes and the weigh boat in a designated solid waste container.
-
3.3 Step-by-Step Protocol for Preparing a Solution
-
Preparation:
-
Follow steps 1 and 2 from the weighing protocol to obtain the desired mass of sodium bromodifluoroacetate in an appropriate flask.
-
Ensure the solvent to be used is compatible and has been appropriately dried if the reaction is moisture-sensitive.
-
-
Dissolution:
-
While the flask is still in the fume hood, slowly add the desired solvent to the solid.
-
Gently swirl the flask to aid in dissolution. If necessary, use a magnetic stirrer at a low speed to avoid splashing.
-
Ensure the solid is fully dissolved before proceeding with the reaction.
-
Diagram: Workflow for Safe Weighing and Solution Preparation
Caption: A workflow diagram for the safe handling of sodium bromodifluoroacetate.
Section 4: Emergency Procedures and Waste Disposal
Preparedness for unexpected events is a critical component of laboratory safety.
4.1 Emergency Procedures
-
Inhalation: If inhaled, immediately move the affected person to fresh air.[3][4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[18]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][18] Seek medical attention if irritation persists.[4][18]
-
Eye Contact: If the compound enters the eyes, immediately flush with water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spills: In the event of a small spill, carefully sweep or shovel the solid material into a designated waste container, minimizing dust generation.[3] For larger spills, evacuate the area and contact the appropriate emergency response team.
4.2 Waste Disposal
-
Halogenated Waste: As a brominated organic compound, all waste containing sodium bromodifluoroacetate, including contaminated materials, must be disposed of as halogenated organic waste.[17]
-
Segregation: Do not mix this waste with other non-halogenated waste streams.[14]
-
Labeling and Collection: All waste containers must be clearly labeled with their contents and stored in a designated satellite accumulation area until they are collected by certified hazardous waste disposal personnel.[14][17]
Section 5: Conclusion: A Culture of Safety in Fluorination Chemistry
Sodium bromodifluoroacetate is a powerful tool for the synthesis of valuable fluorinated molecules. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established handling protocols, researchers can safely harness its synthetic potential. A proactive and informed approach to safety is not merely a matter of compliance but a cornerstone of scientific excellence and responsible research.
References
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from Science Ready. [Link]
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Chemscape Safety Technologies Inc. (n.d.). Lung Disease from Workplace Chemical Exposure. Retrieved from Chemscape. [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from NIOSH. [Link]
- Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084.
-
Semantic Scholar. (2010). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from Semantic Scholar. [Link]
-
Trimaco. (2023). Essential Chemical PPE. Retrieved from Trimaco. [Link]
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Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from Triumvirate. [Link]
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PubChem. (n.d.). bromodifluoroacetic acid sodium salt. Retrieved from PubChem. [Link]
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Pharmacoguide. (2025). SOP Title: Preparation and Handling of Laboratory Reagents. Retrieved from Pharmacoguide. [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
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Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from Cal Poly. [Link]
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Pharmaguideline. (n.d.). SOP for Handling & Usage of Hazardous Chemicals. Retrieved from Pharmaguideline. [Link]
- National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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ChemSec. (n.d.). Halogenated compounds. Retrieved from SIN List. [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from Wipf Group. [Link]
- Jaeger, R. J., & Conolly, R. B. (1977). Biochemical Toxicology of Unsaturated Halogenated Monomers. Environmental Health Perspectives, 21, 153–159.
-
The Science Blog. (2023). Preparing & Handling Chemical Solutions. Retrieved from The Science Blog. [Link]
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Defense Technical Information Center. (1993). Comparative Toxicity of Halogenated Hydrocarbons: Molecular Aspects. Retrieved from DTIC. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of Sodium Bromodifluoroacetate in Organic Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
A Note on Nomenclature: Addressing "Sodium Bromofluoroacetate"
While the query specified "this compound," a comprehensive review of the chemical literature indicates that the significantly more prevalent and synthetically useful reagent is sodium bromodifluoroacetate (BrCF₂CO₂Na) . This document will focus on the latter, a powerful and versatile precursor for the generation of difluorocarbene, a key intermediate in the synthesis of fluorinated organic molecules. It is presumed that the interest lies in the introduction of fluorine atoms into organic scaffolds, a field where sodium bromodifluoroacetate has demonstrated considerable utility.
Introduction: The Rise of Sodium Bromodifluoroacetate as a Superior Difluorocarbene Source
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make the development of efficient fluorination methodologies a paramount objective. Among the various fluorinated motifs, the gem-difluoromethylene (-CF₂-) group is of particular importance, and its installation is often achieved via reactions involving difluorocarbene (:CF₂).
Historically, the generation of difluorocarbene has been fraught with challenges, including the use of hazardous reagents, harsh reaction conditions, and the formation of undesirable byproducts. Sodium bromodifluoroacetate has emerged as a superior reagent for this purpose, offering significant advantages over its more traditional counterpart, sodium chlorodifluoroacetate (ClCF₂CO₂Na).[1][2][3]
The Scientific Rationale: Why Choose Sodium Bromodifluoroacetate?
The efficacy of sodium bromodifluoroacetate stems from its favorable chemical and physical properties. The choice of this reagent is a deliberate one, grounded in principles of reaction kinetics and operational simplicity.
Mechanism of Difluorocarbene Generation
The primary function of sodium bromodifluoroacetate in organic synthesis is to serve as a thermal precursor to difluorocarbene. The reaction proceeds via a straightforward thermal decarboxylation pathway.
Figure 1: Generation of difluorocarbene from sodium bromodifluoroacetate.
This process is initiated by heating the salt, which leads to the expulsion of carbon dioxide and the formation of a bromodifluoromethyl anion intermediate. This intermediate rapidly eliminates a bromide ion to generate the highly reactive difluorocarbene species.
Advantages Over Sodium Chlorodifluoroacetate
The superiority of sodium bromodifluoroacetate over sodium chlorodifluoroacetate is not merely incremental; it represents a significant improvement in both efficiency and ease of use.[1][2][3]
| Feature | Sodium Bromodifluoroacetate (BrCF₂CO₂Na) | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) |
| Decomposition Temperature | Lower | Higher (typically requires >180 °C)[2] |
| Reagent Equivalents | Often requires smaller excess | Frequently requires a large excess |
| Hygroscopicity | Non-hygroscopic and stable at room temperature[1][3] | Highly hygroscopic and deliquescent[2][3] |
| Operational Simplicity | Easier to handle; slow addition is often unnecessary[1] | Difficult to handle; requires careful storage and handling |
| Reaction Yields | Generally provides higher yields under milder conditions[1][3] | Yields can be variable and sensitive to conditions |
Core Application: Synthesis of gem-Difluorocyclopropanes
A primary application of sodium bromodifluoroacetate is the [2+1] cycloaddition of difluorocarbene with alkenes and alkynes to produce gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively.[1] These strained, fluorinated rings are valuable building blocks in their own right and serve as precursors to a variety of other fluorinated compounds.[2] The gem-difluorocyclopropane motif is found in numerous bioactive molecules, including enzyme inhibitors and receptor antagonists.[4]
General Reaction Scheme
The generated difluorocarbene readily reacts with a wide range of unsaturated substrates to afford the corresponding cyclopropanated products.
Figure 2: General workflow for gem-difluorocyclopropanation.
Protocol 1: Synthesis of 1,1-Difluoro-2,2-diphenylcyclopropane
This protocol details the gem-difluorocyclopropanation of 1,1-diphenylethylene, a standard substrate used to evaluate the efficacy of difluorocarbene precursors.
Materials:
-
1,1-Diphenylethylene
-
Sodium bromodifluoroacetate (BrCF₂CO₂Na)
-
Diglyme
-
Ice water
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1-diphenylethylene (1.0 mmol, 180.2 mg) in diglyme (5 mL).
-
Heating: Heat the solution to 150 °C with vigorous stirring.
-
Reagent Addition: In a separate flask, prepare a solution of sodium bromodifluoroacetate (1.2 mmol, 236.3 mg) in diglyme (10 mL). Add this solution dropwise to the heated reaction mixture over 10 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 150 °C for an additional 5 minutes.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by pouring the mixture into ice water (30 mL).
-
Transfer the mixture to a separatory funnel and extract the organic materials with hexane (4 x 50 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with hexane) to yield the pure 1,1-difluoro-2,2-diphenylcyclopropane.
-
Expected Yield: Based on literature precedents, yields for this reaction are typically high, often exceeding 90%.[1][3]
Substrate Scope and Considerations
This methodology is applicable to a broad range of substrates, including:
-
Alkyl- and aryl-substituted alkenes[3]
-
Allyl alcohol esters[3]
-
α,β-Unsaturated esters[3]
-
Alkenyl boranes[3]
-
Terminal and internal alkynes[1]
The reaction generally proceeds with high stereochemical fidelity. The mild conditions and operational simplicity make it a robust method for accessing these valuable fluorinated motifs.
Broader Synthetic Utility: Beyond Cyclopropanation
While gem-difluorocyclopropanation is a major application, the difluorocarbene generated from sodium bromodifluoroacetate can also participate in other important transformations. Although less documented specifically for the bromo-analogue, the principles established for sodium chlorodifluoroacetate are often translatable.
Difluoromethylation of Heteroatoms
Difluorocarbene is an electrophilic species that can be trapped by various nucleophiles. This allows for the synthesis of difluoromethyl ethers, thioethers, and amines from the corresponding phenols, thiols, and amines.[5][6] The reaction typically requires a base to generate the nucleophilic species (e.g., a phenoxide from a phenol).
Conceptual Protocol: O-Difluoromethylation of a Phenol
-
A mixture of the phenol, a suitable base (e.g., K₂CO₃), and sodium bromodifluoroacetate is heated in a polar aprotic solvent (e.g., DMF or NMP).
-
The base deprotonates the phenol to form the more nucleophilic phenoxide.
-
Thermal decomposition of the bromodifluoroacetate generates difluorocarbene.
-
The phenoxide traps the carbene, and subsequent protonation (during work-up) yields the aryl difluoromethyl ether.[5]
This transformation is highly valuable in drug discovery, as the -OCF₂H group is a common bioisostere for other functional groups.[7]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling sodium bromodifluoroacetate.
-
Hazards: Sodium bromodifluoroacetate is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8] Work in a well-ventilated area or a chemical fume hood.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[10] Keep away from heat and strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Sodium bromodifluoroacetate is a highly efficient, operationally simple, and versatile reagent for the generation of difluorocarbene. Its superior properties compared to sodium chlorodifluoroacetate, particularly its non-hygroscopic nature and lower decomposition temperature, make it an excellent choice for the synthesis of gem-difluorocyclopropanes and other difluoromethylated compounds. The protocols described herein provide a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful tool in their synthetic endeavors, accelerating the discovery and development of novel fluorinated molecules.
References
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084. Available from: [Link]
-
ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. Retrieved January 17, 2026, from [Link]
-
SDS search. (n.d.). Sodium Bromodifluoroacetate. Retrieved January 17, 2026, from [Link]
-
Wang, R., et al. (2001). Methylene− gem -Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. Journal of Medicinal Chemistry, 44(23), 4019-22. Available from: [Link]
-
Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–277. Available from: [Link]
-
Prakash, G. K. S., et al. (2012). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 14(3), 852-855. Available from: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved January 17, 2026, from [Link]
-
Hu, J., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(26), 5947-5951. Available from: [Link]
-
Hu, J., et al. (2013). Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br. Angewandte Chemie International Edition, 52(39), 10344-10348. Available from: [Link]
-
He, W., et al. (2021). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 86(15), 10185-10195. Available from: [Link]
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ResearchGate. (n.d.). Applications of gem-difluoro olefins in medicinal chemistry. Retrieved January 17, 2026, from [Link]
-
Kumawat, S., & Natte, K. (2021). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications, 57(88), 11627-11630. Available from: [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (2010). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved January 17, 2026, from [Link]
-
Grokipedia. (n.d.). Sodium chlorodifluoroacetate. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Sodium chlorodifluoroacetate. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for Monofluorinating Agents in Organic Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Reagent Landscape for Fluorination
In the pursuit of novel therapeutics and advanced materials, the strategic incorporation of fluorine atoms into organic molecules is a paramount technique. The unique properties imparted by fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed overview of contemporary monofluorination methodologies.
It is crucial to begin with a point of clarification regarding the topic of "sodium bromofluoroacetate." Extensive review of the chemical literature indicates that this specific reagent is not recognized as a monofluorinating agent. It is likely that this is a conflation with the well-documented reagent, sodium bromodifluoroacetate (BrCF₂CO₂Na) . This latter compound serves as an effective precursor to difluorocarbene (:CF₂), a reactive intermediate used for the synthesis of gem-difluorocyclopropanes, rather than for monofluorination.[1][2][3]
Therefore, this guide will focus on established and reliable methods for the introduction of a single fluorine atom into organic molecules, which is the likely core interest of researchers exploring this area. We will delve into the primary strategies for monofluorination, providing detailed protocols and mechanistic insights to empower your research and development endeavors.
I. Mechanistic Overview of Monofluorination Strategies
The introduction of a single fluorine atom into an organic scaffold can be broadly categorized into two main approaches: nucleophilic and electrophilic fluorination.[4][5]
1. Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a nucleophilic fluoride source (F⁻). Common sources of nucleophilic fluoride include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides (e.g., TBAF).[4] The reactivity of the fluoride anion is highly dependent on the solvent and the presence of any phase-transfer catalysts.
2. Electrophilic Fluorination: In this strategy, an electron-rich substrate, such as an enolate or an aromatic ring, attacks an electrophilic source of fluorine ("F⁺"). A wide array of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly employed for this purpose.[5] These reagents are generally more convenient to handle than gaseous fluorine and offer a high degree of functional group tolerance.
The choice between a nucleophilic or electrophilic strategy is dictated by the nature of the starting material and the desired final product.
II. Electrophilic Monofluorination of Carbonyl Compounds using Selectfluor®
A widely adopted and versatile method for monofluorination is the reaction of ketone enolates or their equivalents with an electrophilic N-F reagent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a popular choice due to its stability, high reactivity, and ease of handling.
Mechanism of Action
The reaction proceeds via the formation of an enolate or silyl enol ether from the parent carbonyl compound. This electron-rich intermediate then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent to forge the new C-F bond.
Caption: Mechanism of electrophilic monofluorination of a ketone.
Protocol: General Procedure for the Monofluorination of a Ketone
This protocol provides a general guideline for the monofluorination of an active methylene group adjacent to a carbonyl. The specific base, solvent, and reaction temperature may require optimization for a given substrate.
Materials:
-
Ketone substrate
-
Selectfluor®
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Base (e.g., NaH, LDA, KHMDS)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the ketone substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
-
Enolate Formation: Slowly add the base (1.1 eq.) to the stirred solution. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Addition of Fluorinating Agent: Add Selectfluor® (1.2 eq.) portion-wise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at the same temperature or gradually warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired monofluorinated ketone.
Data Presentation: Typical Reaction Conditions for Electrophilic Monofluorination
| Substrate Class | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| β-Ketoesters | NaH | THF | 0 to rt | 70-90 |
| 1,3-Diketones | K₂CO₃ | MeCN | rt | 80-95 |
| Simple Ketones | LDA | THF | -78 to 0 | 50-80 |
| Silyl Enol Ethers | - | MeCN | rt | 75-95 |
III. Safety and Handling of Fluorinating Agents
Fluorinating agents, including electrophilic N-F reagents, require careful handling due to their reactivity and potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Inert Atmosphere: Many fluorination reactions are sensitive to moisture and should be carried out under an inert atmosphere of nitrogen or argon.
-
Quenching: Be cautious when quenching reactions, as unreacted reagents can react exothermically with water or protic solvents.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
IV. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a laboratory-scale monofluorination experiment.
Caption: General experimental workflow for monofluorination.
V. Conclusion
While this compound is not a recognized agent for monofluorination, a diverse and powerful toolkit of reagents and methods exists for this critical transformation. Electrophilic fluorination with N-F reagents like Selectfluor® offers a reliable and versatile strategy for the synthesis of monofluorinated compounds, particularly from carbonyl precursors. By understanding the underlying mechanisms and adhering to careful experimental protocols, researchers can effectively leverage these methods to advance their synthetic programs in drug discovery and materials science.
References
-
FluoBase: a fluorinated agents database. (2025). Journal of Cheminformatics, 17(1). [Link]
-
FluoBase: a fluorinated agents database. (n.d.). ProQuest. [Link]
-
Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. (2010). Organic Chemistry Portal. [Link]
-
Data distribution for fluorinated reagents in FluoBase. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. (2010). ChemInform, 41(33). [Link]
-
Fluorine reagent. (n.d.). Chemsrc. [Link]
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Protocols for the Application of Sodium Bromofluoroacetate in Scientific Research
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium bromofluoroacetate is a halogenated monocarboxylate that serves as a valuable tool in metabolic research and as a precursor in chemical synthesis. Its primary biochemical significance lies in its role as a pro-toxin, which, through a process known as "lethal synthesis," is converted into a potent inhibitor of aconitase, a critical enzyme in the citric acid cycle. This guide provides a comprehensive overview of the protocols for the safe and effective use of this compound in a research environment, detailing its mechanism of action, experimental applications, and essential safety procedures.
PART 1: Core Principles and Safety
1.1 Physicochemical Properties
A thorough understanding of the chemical's properties is fundamental to its appropriate handling and application.
Table 1: Physicochemical Properties of this compound Analogs
| Property | Sodium bromodifluoroacetate | Ethyl bromofluoroacetate |
|---|---|---|
| CAS Number | 84349-27-9[1] | 401-55-8 |
| Molecular Formula | C₂BrF₂NaO₂[1] | C₄H₆BrFO₂ |
| Molecular Weight | 196.91 g/mol [1] | 184.99 g/mol |
| Appearance | White to almost white powder or crystalline solid[2] | Colorless liquid[3] |
| Melting Point | 67°C (lit.)[1] | Not Applicable |
| Boiling Point | 104°C at 83 mmHg (lit.)[1] | 154°C (lit.) |
| Solubility | Soluble in water[2] | Not specified |
| Storage | Room temperature, in a dark place under an inert atmosphere | 2-8°C |
Note: Data for this compound is limited; therefore, properties of closely related analogs are provided for reference.
1.2. Safety and Handling
This compound and its analogs are hazardous substances that require strict adherence to safety protocols.
-
General Handling : Always handle in a well-ventilated area, preferably within a chemical fume hood.[1][4][5] Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1]
-
Personal Protective Equipment (PPE) :
-
First Aid Measures :
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][7]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[5][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1][6]
-
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous waste. Do not allow the product to enter drains.[5]
PART 2: Scientific Principles and Mechanism of Action
2.1. The "Lethal Synthesis" of Fluorocitrate
The toxicity of fluoroacetate and its derivatives is a classic example of "lethal synthesis," a term coined by Sir Rudolph Peters.[8] Fluoroacetate itself is not inherently toxic but is converted by cellular enzymes into a highly toxic compound.[8][9]
The process unfolds as follows:
-
Activation : this compound enters the cell and is converted to fluoroacetyl-CoA.
-
Condensation : Citrate synthase, the first enzyme of the citric acid cycle, catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to form fluorocitrate.[8]
-
Inhibition of Aconitase : Fluorocitrate is a potent inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate.[8][10] This inhibition is highly specific and effectively blocks the citric acid cycle.[10]
-
Metabolic Disruption : The blockade of the citric acid cycle leads to a rapid depletion of cellular ATP, disrupting energy-dependent processes.[11] It also causes an accumulation of citrate within the cells and blood.[10]
Caption: Metabolic pathway of this compound leading to aconitase inhibition.
PART 3: Experimental Protocols and Applications
3.1. In Vitro Aconitase Inhibition Assay
This protocol allows for the direct measurement of aconitase inhibition by this compound-derived fluorocitrate in a controlled, cell-free system.
Objective : To determine the inhibitory potential and kinetics of this compound on aconitase activity.
Materials :
-
Purified aconitase (mitochondrial or cytosolic)
-
This compound
-
Citrate or isocitrate (substrate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrophotometer or plate reader
-
Commercially available aconitase activity assay kit (e.g., Sigma-Aldrich MAK051, Cayman Chemical 705502)[12][13]
Step-by-Step Protocol :
-
Reagent Preparation : Prepare all reagents as per the assay kit manufacturer's instructions. This typically involves reconstituting buffers, substrates, and enzyme mixes.[12]
-
Aconitase Activation (if required) : Some protocols require pre-incubation of the enzyme with a solution containing cysteine and a ferrous salt to ensure the iron-sulfur cluster is in its active, reduced state.[12]
-
Standard Curve Preparation : Prepare a standard curve using a known concentration of isocitrate to correlate absorbance changes with product formation.[12]
-
Sample Preparation and Pre-incubation :
-
In separate wells of a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Add the activated aconitase enzyme.
-
Incubate for a specified period (e.g., 30-60 minutes) to allow for the conversion of bromofluoroacetate to fluorocitrate and its subsequent binding to the enzyme.
-
-
Reaction Initiation : Add the substrate (citrate) to all wells, including controls, to start the reaction.
-
Kinetic Measurement : Immediately begin reading the absorbance at the specified wavelength (e.g., 450 nm or 565 nm, depending on the kit) at regular intervals for 15-30 minutes.[12][14]
-
Data Analysis :
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Caption: Workflow for the in vitro aconitase inhibition assay.
3.2. Cell-Based Citrate Accumulation Assay
This protocol measures the intracellular accumulation of citrate in response to treatment with this compound, providing a functional readout of aconitase inhibition in a cellular context.
Objective : To quantify the dose-dependent effect of this compound on citrate levels in cultured cells.
Materials :
-
Mammalian cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis/homogenization buffer
-
Commercial citrate assay kit (colorimetric or fluorometric)[15]
-
Protein assay kit (e.g., BCA or Bradford)
-
Microplate reader
Step-by-Step Protocol :
-
Cell Culture and Treatment :
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for a predetermined time (e.g., 6, 12, or 24 hours). Include untreated cells as a negative control.
-
-
Sample Preparation :
-
After incubation, remove the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a specified volume of cold assay buffer from the citrate assay kit.[15]
-
Homogenize the cells (e.g., by sonication or repeated pipetting).[15]
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes to pellet cell debris.[15]
-
Collect the supernatant for analysis. A portion should be reserved for protein quantification.
-
-
Citrate Quantification :
-
Follow the manufacturer's protocol for the chosen citrate assay kit. This typically involves preparing a standard curve and a reaction mix.[15]
-
Add the cell lysate samples and standards to a 96-well plate.
-
Add the reaction mix to each well and incubate for the recommended time (e.g., 30 minutes at room temperature).[15]
-
Measure the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a plate reader.[15]
-
-
Data Analysis :
-
Calculate the citrate concentration in each sample using the standard curve.
-
Normalize the citrate concentration to the total protein concentration of the corresponding sample to account for differences in cell number.
-
Plot the normalized citrate concentration against the this compound concentration to visualize the dose-response relationship.
-
PART 4: Broader Research Applications
-
Metabolic Pathway Analysis : Serves as a specific tool to probe the consequences of disrupting the citric acid cycle, aiding in the study of metabolic reprogramming in diseases like cancer.
-
Toxicology and Drug Safety : Used as a reference compound in toxicological studies to understand mechanisms of metabolic poisoning.[8][16] The characteristic latent period before the onset of symptoms is a key feature of fluoroacetate poisoning.[8]
-
Chemical Synthesis : Sodium bromodifluoroacetate, a related compound, is an effective difluorocarbene source for the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes, which are valuable in medicinal chemistry.[17][18]
References
-
Goncharov, N. V., et al. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicology of Fluoroacetate: A review, with possible directions for therapy research. Retrieved from [Link]
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. Retrieved from [Link]
-
Sikorski, M., Dmochowski, A., & Safian, E. (1992). [Accidental fatal poisoning with ethyl fluoroacetate]. Polski Tygodnik Lekarski, 47(14-15), 317-319. Retrieved from [Link]
-
Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. Retrieved from [Link]
-
Semantic Scholar. (2010). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Fluoroacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium fluoroacetate. Retrieved from [Link]
-
BioVision. (n.d.). Citrate Assay Kit. Retrieved from [Link]
-
INCHEM. (n.d.). SODIUM FLUOROACETATE (PIM 494). Retrieved from [Link]
-
Adam, J., et al. (2013). Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency. Cell Reports, 3(4), 1175-1186. Retrieved from [Link]
-
American Society for Microbiology. (2009). Citrate Test Protocol. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]
-
PubChem. (n.d.). Sodium Fluoroacetate. Retrieved from [Link]
-
ResearchGate. (2011). (10) Patent No. Retrieved from [Link]
-
PubMed Central. (2018). Citrate: How to Get Started and What, When, and How to Monitor?. Retrieved from [Link]
-
Karger Publishers. (2021). Measurement of the Concentration of Citrate in Human Biofluids in Patients Undergoing Continuous Renal Replacement Therapy Using Regional Citrate Anticoagulation: Application of a Two-Step Enzymatic Assay. Blood Purification, 50(2), 224-230. Retrieved from [Link]
-
GM Chemical. (2023). Ethyl Bromofluoroacetate [401-55-8] Application. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Bromfenac Sodium?. Retrieved from [Link]
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Application Notes and Protocols: Sodium Bromofluoroacetate in Modern Medicinal Chemistry
Introduction: The Strategic Imperative of Fluorine in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine has transitioned from a niche curiosity to a cornerstone of rational drug design.[1][2][3][4] Approximately 30% of approved drugs since 2020 contain fluorine, a testament to its profound and often beneficial impact on molecular properties.[5] The unique characteristics of the fluorine atom—its small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), combined with its extreme electronegativity (3.98 on the Pauling scale)—allow it to act as a "super-hydrogen."[6][7] This substitution can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol), making it resistant to metabolic oxidation by cytochrome P450 enzymes.[6] This can block "soft spots" in a molecule, increasing its half-life and bioavailability.[1][7]
-
Modulating Lipophilicity: Fluorine's effect on lipophilicity (LogP) is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like -CF3 can also be lipophilic. This modulation is critical for optimizing membrane permeability and tissue distribution.[8][9][10]
-
Altering pKa and Binding Affinity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups (e.g., amines), reducing ionization at physiological pH and improving cell penetration.[5][8] Furthermore, the C-F bond can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, enhancing binding affinity and potency.[6][8][9]
Given these advantages, the demand for versatile, fluorine-containing building blocks has surged. Sodium bromofluoroacetate emerges as a highly valuable reagent, offering a unique combination of functionalities for introducing the critical α-fluoroacetic acid motif into complex molecules.
This compound: A Versatile Fluorinated Building Block
This compound (BrCHFCOONa) is a crystalline solid that serves as a practical and efficient source for the monofluoromethyl group. Its utility stems from its trifunctional nature: a nucleophilic carboxylate, an electrophilic carbon center, and a bromine atom that can act as a leaving group or participate in radical reactions.
| Property | Value | Source |
| CAS Number | 84349-27-9 (for the corresponding acid) | SynQuest Labs[11] |
| Molecular Formula | C₂HBrFNaO₂ | Apollo Scientific Ltd |
| Appearance | White to off-white solid | N/A |
| Melting Point | 67°C (for the corresponding acid) | ChemicalBook[12] |
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][13] Therefore, proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[11][12]
Core Application I: Synthesis of α-Fluoro Carboxylic Acid Derivatives
One of the primary applications of this compound is in the synthesis of α-fluoro esters, amides, and thioesters via nucleophilic substitution. The bromine atom serves as an effective leaving group, allowing for reaction with a wide range of nucleophiles. This pathway is fundamental for creating fluorinated analogs of biologically active carboxylic acids.
Causality in Experimental Design:
The choice of solvent and base is critical for success. A polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile (MeCN), is typically chosen to solubilize the sodium salt and promote an Sₙ2 reaction mechanism. A non-nucleophilic base may be required if the starting material is a salt (e.g., a phenol that needs deprotonation) to avoid competition with the primary nucleophile. The reaction temperature is typically kept moderate (room temperature to 60 °C) to prevent side reactions like elimination.
Protocol 1: Synthesis of Ethyl 2-Fluoro-2-phenoxyacetate (A Model Reaction)
This protocol details the synthesis of a model α-fluoro ester via the Williamson ether synthesis pathway, demonstrating the utility of this compound as an alkylating agent.
Materials:
-
This compound
-
Phenol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Temperature-controlled heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add phenol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Alkylation: Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired ethyl 2-fluoro-2-phenoxyacetate.
Self-Validation:
-
The final product should be characterized by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy to confirm the structure and purity.
-
Mass spectrometry (HRMS) should be used to confirm the exact mass of the product.
Core Application II: Building Block for Fluorinated Amides and Peptidomimetics
The carboxylate group of this compound is a handle for further functionalization, most commonly through amide bond formation. This allows for the incorporation of the α-fluoroacetyl moiety into peptides or other complex molecules. Fluorinated amino acids are of great interest as they can impart proteolytic stability and modulate the conformation of peptides.
Protocol 2: Amide Coupling to Synthesize N-Benzyl-2-bromo-2-fluoroacetamide
This protocol demonstrates the activation of the carboxylic acid (after protonation of the sodium salt) and subsequent coupling with an amine.
Materials:
-
This compound
-
1M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous DMF (catalytic amount)
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Protonation: Dissolve this compound in water and acidify to pH ~2 with 1M HCl. Extract the resulting bromofluoroacetic acid into DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature. Caution: The free acid is volatile and corrosive.
-
Acid Chloride Formation: Dissolve the crude bromofluoroacetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere. Add a catalytic drop of DMF. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Coupling: In a separate flask, dissolve benzylamine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Reaction: Slowly add the freshly prepared bromofluoroacetyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield N-benzyl-2-bromo-2-fluoroacetamide.
Causality in Experimental Design:
-
The conversion of the carboxylic acid to an acid chloride is a classic method to activate it for amide coupling. Oxalyl chloride is used because its byproducts (CO, CO₂) are gaseous and easily removed.
-
A non-nucleophilic base like TEA or DIPEA is essential to neutralize the HCl generated during the coupling reaction, preventing the protonation and deactivation of the amine nucleophile.
Core Application III: Precursor for Radiosynthesis of PET Tracers
Positron Emission Tomography (PET) is a powerful diagnostic imaging technique that relies on molecules labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F).[14] The synthesis of ¹⁸F-labeled radiotracers is a critical area of medicinal chemistry. While direct use of ¹⁸F-sodium bromofluoroacetate is not yet widely documented, its non-radioactive counterpart serves as an essential reference standard and precursor for developing such syntheses. A potential route would involve a nucleophilic substitution reaction where [¹⁸F]Fluoride displaces the bromine atom on a suitable precursor, like ethyl bromoacetate, followed by hydrolysis to yield [¹⁸F]fluoroacetic acid.
The general workflow for producing an ¹⁸F-labeled tracer involves:
-
Production of [¹⁸F]Fluoride in a cyclotron.[15]
-
Trapping and activation of the [¹⁸F]F⁻, often with a cryptand like Kryptofix 2.2.2 (K222) and a phase transfer catalyst.[16]
-
Nucleophilic substitution reaction on a precursor molecule containing a good leaving group (e.g., tosylate, nosylate, or bromide).[16]
-
Rapid purification of the radiolabeled product, typically by HPLC, to ensure high radiochemical purity before administration.
The development of tracers from building blocks like fluoroacetate allows for the imaging of metabolic processes, such as fatty acid metabolism in oncology and cardiology.
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: International Journal of Pharmacy and Pharmaceutical Science URL
- Title: The role of fluorine in medicinal chemistry Source: Journal of Fluorine Chemistry URL
- Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL
- Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL
- Title: How Is Fluorine Used in the Medical Field?
- Title: SODIUM BROMODIFLUOROACETATE - Safety Data Sheet Source: ChemicalBook URL
- Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
- Title: this compound SDS Source: SDS Manager URL
- Title: Application Notes and Protocols for the Synthesis of Fluorinated Building Blocks in Drug Discovery Source: BenchChem URL
- Title: Sodium bromodifluoroacetate Source: SynQuest Labs URL
- Title: The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: Journal of Applied Chemical Science International URL
- Title: The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: ResearchGate URL
- Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science URL
- Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC - PubMed Central URL
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Application Notes & Protocols: Sodium Bromodifluoroacetate as a Superior Difluorocarbene Source
Introduction
In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into organic molecules is a cornerstone of drug discovery and materials science. The difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) groups are particularly valuable motifs, capable of modulating a molecule's lipophilicity, metabolic stability, and binding interactions.[1] Difluorocarbene (:CF₂), a highly reactive intermediate, is a powerful tool for installing these groups.[2] Historically, generating :CF₂ has relied on reagents that are hazardous, environmentally detrimental, or require harsh reaction conditions.[3]
This guide details the application of Sodium Bromodifluoroacetate (BrCF₂CO₂Na), a highly efficient, stable, and operationally simple precursor for difluorocarbene.[4][5] We will explore its mechanistic underpinnings, showcase its advantages over traditional reagents like Sodium Chlorodifluoroacetate (ClCF₂CO₂Na), and provide detailed, field-proven protocols for its use in key synthetic transformations.
The Advantage of Bromine: Why BrCF₂CO₂Na is a Superior Reagent
While the thermal decarboxylation of sodium halodifluoroacetates is a well-established method for generating difluorocarbene, the choice of the halogen has profound practical implications.[1][6] Sodium Bromodifluoroacetate has emerged as a more advantageous reagent compared to its chloro-analogue (ClCF₂CO₂Na) for several reasons[4][7]:
-
Milder Reaction Conditions: The carbon-bromine bond is weaker than the carbon-chlorine bond, allowing for the generation of difluorocarbene at lower temperatures.[3] This is critical for reactions involving thermally sensitive substrates.[4][7]
-
Higher Efficiency: Reactions with BrCF₂CO₂Na often require smaller amounts of the reagent to achieve high yields, making it more atom-economical.[4]
-
Operational Simplicity: BrCF₂CO₂Na is a non-hygroscopic, stable solid that is easy to handle and does not require slow-addition techniques, simplifying the experimental setup.[4][6][7] In contrast, ClCF₂CO₂Na is known to be highly hygroscopic and deliquescent.[7]
Mechanism: Thermal Generation of Difluorocarbene
The generation of difluorocarbene from Sodium Bromodifluoroacetate proceeds via a straightforward thermal decarboxylation. Upon heating, the molecule irreversibly loses carbon dioxide and a bromide ion to release the highly electrophilic difluorocarbene intermediate, which can then be trapped in situ by a suitable nucleophile or unsaturated system.[1][6]
Caption: Thermal Decarboxylation of BrCF₂CO₂Na.
Application Notes: Key Synthetic Transformations
gem-Difluorocyclopropanation of Alkenes and Alkynes
The [2+1] cycloaddition of difluorocarbene to alkenes and alkynes is one of the most powerful methods for constructing gem-difluorocyclopropane and -cyclopropene rings, respectively. These structural motifs are of significant interest in medicinal chemistry. The reaction proceeds in a stereospecific manner, preserving the geometry of the starting alkene.[6]
BrCF₂CO₂Na provides a high-yielding route to these compounds under milder conditions than previously possible.[4][5] The reaction tolerates a wide range of functional groups and has been successfully applied to various substituted alkenes and alkynes.[4][7]
Table 1: gem-Difluorocyclopropanation of Various Alkenes using BrCF₂CO₂Na
| Entry | Alkene Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 1,1-Diphenylethene | 1,1-Difluoro-2,2-diphenylcyclopropane | 99 |
| 2 | α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | 98 |
| 3 | (E)-Stilbene | (1R,2S)-rel-1,1-Difluoro-2,3-diphenylcyclopropane | 95 |
| 4 | Trimethyl(1-phenylvinyloxy)silane | 1,1-Difluoro-2-phenyl-2-(trimethylsilyloxy)cyclopropane | 93 |
| 5 | 1-Dodecene | 1,1-Difluoro-2-decylcyclopropane | 96 |
(Data sourced from Oshiro, K. et al., Synthesis, 2010)[4]
Heteroatom Difluoromethylation (O, N, S, Se)
The reaction of difluorocarbene with heteroatom nucleophiles is a direct method for synthesizing valuable difluoromethylated compounds (e.g., Ar-O-CF₂H, Ar-S-CF₂H). While many protocols use the chloro-analogue, BrCF₂CO₂Na is an excellent, and often superior, alternative due to the milder conditions required. The general mechanism involves the generation of a nucleophile (e.g., a phenoxide or thiolate) with a base, which then traps the in-situ generated :CF₂. A subsequent protonation step yields the final product.[1][8] This methodology is effective for a range of phenols, thiols, amines, and selenols.[2][8][9]
Caption: General workflow for heteroatom difluoromethylation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,1-Difluoro-2,2-diphenylcyclopropane
This protocol is adapted from the work of Amii and coworkers and demonstrates a typical procedure for gem-difluorocyclopropanation.[6][10]
Materials & Equipment:
-
Three-neck round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
1,1-Diphenylethylene
-
Sodium Bromodifluoroacetate (BrCF₂CO₂Na)
-
Anhydrous Diglyme
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Equip a 50 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Flame-dry the apparatus under vacuum and backfill with argon.
-
Reagent Preparation: In the flask, dissolve 1,1-diphenylethylene (1.0 mmol, 181 mg) in 5 mL of anhydrous diglyme. In a separate flask, prepare a solution of Sodium Bromodifluoroacetate (0.40 mmol, 78 mg) in 10 mL of anhydrous diglyme.
-
Reaction: Heat the solution of 1,1-diphenylethylene to 150 °C. Add the Sodium Bromodifluoroacetate solution dropwise via the dropping funnel over 10 minutes.
-
Completion: After the addition is complete, stir the reaction mixture for an additional 5 minutes at 150 °C.
-
Workup: Cool the reaction mixture to room temperature and quench by pouring it into 30 mL of ice water.
-
Extraction: Extract the aqueous layer with hexane (4 x 50 mL). Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: hexane/EtOAc = 100:1) to yield 1,1-difluoro-2,2-diphenylcyclopropane as a colorless solid (231.6 mg, 99% yield).[10]
Protocol 2: Preparation of Sodium Bromodifluoroacetate
This protocol describes the salt formation from the corresponding acid.[6]
Materials & Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Bromodifluoroacetic acid (BrCF₂CO₂H)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve bromodifluoroacetic acid in methanol.
-
Neutralization: Add one equivalent of sodium hydroxide (as a solid or a solution in methanol) to the stirred solution at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 4 hours.
-
Isolation: Remove the methanol solvent under reduced pressure. The resulting solid is Sodium Bromodifluoroacetate. It can be washed with a non-polar solvent like ether and dried under vacuum to remove any residual solvent. The typical yield is around 88%.[6]
Safety, Handling, and Storage
A thorough risk assessment should be performed before handling Sodium Bromodifluoroacetate.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13] It is harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[11][13] Use in a well-ventilated area or under a chemical fume hood.[12][13]
-
Handling: Avoid breathing dust.[11][12] Avoid formation of dust and aerosols.[13] Wash hands thoroughly after handling.[11] Keep away from heat and strong oxidizing agents.[11]
-
Storage: Store in a cool, dry, and well-ventilated area.[11][13] Keep the container tightly closed and store under an inert atmosphere.[11] Although less hygroscopic than its chloro-analogue, it should still be protected from moisture.[11]
-
Spills: In case of a spill, avoid generating dust. Sweep or shovel the material into an appropriate container for disposal.[11][12]
Conclusion
Sodium Bromodifluoroacetate is a versatile and highly effective reagent for the generation of difluorocarbene. Its superior handling properties, stability, and ability to function under milder conditions make it an invaluable tool for synthetic chemists in academia and industry.[4][6] The protocols and data presented herein demonstrate its broad applicability in synthesizing gem-difluorocyclopropanes and its potential for heteroatom difluoromethylation, paving the way for the efficient construction of complex fluorinated molecules.
References
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Georg Thieme Verlag Stuttgart · New York. [Link]
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Semantic Scholar. [Link]
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Sodium Bromodifluoroacetate. [Link]
-
Gömöry, Á., & Soós, T. (2015). The Reactivity of Difluorocarbene with Hydroxylamines: Synthesis of Carbamoyl Fluorides. Chemistry – A European Journal. [Link]
-
Wang, F., Wang, Z., & Zhu, C. (2023). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications. [Link]
-
Hu, J., & Zhang, W. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
-
Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters. [Link]
-
ChemInform. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
Jones, S., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. [Link]
-
Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Thieme. [Link]
-
Zhang, S., et al. (2019). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry. [Link]
-
Sahoo, B., et al. (2017). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. Angewandte Chemie International Edition. [Link]
-
Zhang, W., et al. (2021). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters. [Link]
-
Shain, D., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry. [Link]
-
Zhang, X., et al. (2021). Difluorocarbene-based cyanodifluoromethylation of alkenes induced by a dual-functional Cu-catalyst. Chemical Communications. [Link]
-
Ichikawa, J. (2006). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications. [Link]
-
Jones, S., et al. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Semantic Scholar. [Link]
-
Wu, J., et al. (2019). Organophosphine-free copper-catalyzed isothiocyanation of amines with sodium bromodifluoroacetate and sulfur. Chemical Communications. [Link]
-
Gill, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Jones, S., et al. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed. [Link]
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Application Note & Protocol: Synthesis of gem-Difluorocyclopropanes Using Sodium Bromodifluoroacetate
Introduction: The Strategic Value of the gem-Difluorocyclopropane Moiety
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated motifs highly sought after.[1] Among these, the gem-difluorocyclopropane unit stands out as a particularly valuable structural element.[2] This strained, three-membered ring, adorned with two fluorine atoms on the same carbon, acts as a bioisostere for various functional groups, including carbonyls and alkynes, while offering a distinct conformational rigidity.[3] Its presence in drug candidates, such as selective glutamate receptor agonists and serotonin receptor antagonists, underscores its importance in modulating biological activity.[2][3]
Consequently, the development of efficient and reliable methods for the synthesis of gem-difluorocyclopropanes is a key objective in synthetic chemistry.[2] While several reagents can generate the necessary difluorocarbene (:CF₂) intermediate, many suffer from drawbacks like harsh reaction conditions, toxicity, or difficult handling.[4] This guide focuses on the use of sodium bromodifluoroacetate (BrCF₂CO₂Na) as a superior difluorocarbene precursor, offering a practical, high-yielding, and operationally simple route to these valuable compounds.[5][6]
The Reagent: Advantages of Sodium Bromodifluoroacetate (BrCF₂CO₂Na)
Sodium bromodifluoroacetate has emerged as a reagent of choice for difluorocyclopropanation, particularly when compared to its more traditional analogue, sodium chlorodifluoroacetate (ClCF₂CO₂Na).[7] The primary advantages include:
-
Milder Reaction Conditions: BrCF₂CO₂Na typically requires lower reaction temperatures for efficient difluorocarbene generation, which helps to preserve sensitive functional groups within the substrate.[7]
-
Improved Handling: Unlike the highly hygroscopic and deliquescent ClCF₂CO₂Na, sodium bromodifluoroacetate is a more stable, non-hygroscopic solid, simplifying storage and handling.[7][8]
-
Higher Efficiency: Reactions with BrCF₂CO₂Na often proceed with greater efficiency, requiring smaller excesses of the reagent and eliminating the need for slow-addition techniques.[7]
Reaction Mechanism: The Thermal Generation of Difluorocarbene
The synthesis of gem-difluorocyclopropanes from BrCF₂CO₂Na proceeds via the thermal generation of difluorocarbene, a highly reactive intermediate. The mechanism involves two key steps:
-
Decarboxylation: Upon heating in a high-boiling aprotic solvent (e.g., diglyme), sodium bromodifluoroacetate undergoes irreversible decarboxylation to lose CO₂ and form a transient bromodifluoromethyl anion ([BrCF₂]⁻).
-
α-Elimination: This intermediate is unstable and rapidly eliminates a bromide ion (Br⁻) to generate the singlet difluorocarbene (:CF₂).
-
Cycloaddition: The electrophilic difluorocarbene is then trapped in a concerted [2+1] cycloaddition reaction by an alkene substrate present in the mixture, yielding the desired gem-difluorocyclopropane product.
Figure 1: Mechanism of difluorocarbene generation and cycloaddition.
General Experimental Protocol
This section provides a detailed, step-by-step procedure for a typical difluorocyclopropanation reaction using an aryl-substituted alkene as a model substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Sodium Bromodifluoroacetate (BrCF₂CO₂Na) | >98% | TCI, Synquest | Store under an inert atmosphere.[9] Despite being non-hygroscopic, keeping it dry is good practice.[7] |
| Alkene Substrate (e.g., 1,1-diphenylethylene) | >98% | Standard vendors | Must be pure and dry. |
| Diglyme (Bis(2-methoxyethyl) ether) | Anhydrous, >99% | Standard vendors | A high-boiling solvent is crucial. Ensure it is anhydrous to prevent quenching of intermediates. |
| Hexane / Ethyl Acetate | HPLC or ACS Grade | Standard vendors | For extraction and chromatography. |
| Brine (Saturated NaCl solution) | - | - | For aqueous workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard vendors | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Standard vendors | For column chromatography. |
Step-by-Step Methodology
The following protocol is based on a procedure adapted from the literature for the reaction of 1,1-diphenylethylene.[9]
Reaction Setup:
-
Vessel Preparation: To a two-necked 100 mL round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add the alkene substrate (e.g., 1,1-diphenylethylene, 1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the system, and flush with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous diglyme (5 mL) to the flask via syringe to dissolve the alkene.
-
Reagent Solution: In a separate, dry vial, dissolve sodium bromodifluoroacetate (1.5 mmol, 1.5 equiv.) in anhydrous diglyme (10 mL). Transfer this solution to the dropping funnel.
-
Causality Note: Preparing a solution of the reagent allows for controlled addition, which can help manage the exotherm and rate of carbene generation, although BrCF₂CO₂Na is less problematic in this regard than other precursors.[7]
-
Reaction Execution:
-
Heating: Heat the stirred alkene solution in the flask to the target reaction temperature (typically 150-160 °C) using an oil bath.[8][9]
-
Reagent Addition: Once the target temperature is stable, add the sodium bromodifluoroacetate solution dropwise from the dropping funnel over 10-15 minutes.[9]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 150-160 °C. The reaction is typically complete within 5-30 minutes after addition.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired.
Workup and Purification:
-
Cooling & Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing ice water (30 mL) to quench the reaction.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., hexane or ethyl acetate, 3 x 50 mL).[9]
-
Washing: Combine the organic layers and wash them with brine (1 x 100 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[10]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure gem-difluorocyclopropane product.[10]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Figure 2: General experimental workflow for difluorocyclopropanation.
Scope, Limitations, and Troubleshooting
The protocol is robust and applicable to a wide range of alkene substrates.[8]
Substrate Scope:
-
Electron-Rich Alkenes: Styrenes, enol ethers, and other electron-rich olefins are excellent substrates and typically give high yields.[8]
-
Unactivated Alkenes: Simple alkyl-substituted alkenes also react efficiently.[8]
-
Functionalized Alkenes: The reaction tolerates various functional groups, including esters, alcohols, and boronic esters.[8] Highly sensitive substrates like trimethylsilyl enol ethers can also be used successfully.[8]
Troubleshooting Guide:
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Reagent decomposition. 3. Presence of water in the solvent. | 1. Ensure oil bath is at the correct temperature (150-160 °C). 2. Use freshly purchased or properly stored BrCF₂CO₂Na. 3. Use freshly distilled or commercially available anhydrous solvent. |
| Formation of Byproducts | 1. Reaction temperature too high. 2. Prolonged reaction time. | 1. Reduce temperature slightly (e.g., to 150 °C). 2. Monitor reaction by TLC and quench promptly upon completion. |
| Difficult Purification | 1. Close-running impurities. 2. Residual diglyme. | 1. Optimize chromatography conditions (try different solvent systems). 2. Ensure thorough extraction and washing during workup; diglyme is water-soluble. |
Safety and Handling Precautions
Sodium bromodifluoroacetate must be handled with appropriate care.
-
Hazard Profile: The compound is harmful if swallowed, in contact with skin, or if inhaled.[9] It causes serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[11][14] Avoid creating dust.[13]
-
Storage: Store the reagent in a tightly closed container in a cool, dark place, preferably under an inert gas atmosphere.[9][14]
-
Disposal: Dispose of chemical waste in accordance with local and institutional regulations.[12]
References
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- CymitQuimica. (n.d.). Sodium Bromodifluoroacetate Safety Data Sheet.
- Thieme Chemistry. (n.d.). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis.
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- Thieme. (n.d.). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes.
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- Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. (2021). Chemical Science, 13(2), 456-462.
- Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 253-285.
- Dolbier, W. R. (2005). Recent Advances in the Synthetic Application of Difluorocarbene. Israel Journal of Chemistry, 45(1-2), 173-186.
- Yokoyama, M., & Togo, H. (2003). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds.
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- Organic Syntheses. (2025, June 20). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones.
- Ma, X., Mai, S., Zhou, Y., et al. (2018). Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds.
- Visible-light-induced decarboxylation/defluorosilylation protocol for synthesis of gem-difluoroalkenes. (2021). Catalysis Science & Technology, 11(13), 4475-4480.
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Application Notes & Protocols: Strategic Implementation of Sodium Bromodifluoroacetate for High-Efficiency Difluorocyclopropanation
Introduction: The Strategic Value of the gem-Difluorocyclopropane Moiety
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, impacting everything from metabolic stability and lipophilicity to binding affinity. The gem-difluorocyclopropane unit, in particular, has emerged as a uniquely valuable motif in medicinal chemistry and materials science. It functions as a rigid, lipophilic bioisostere for various functional groups, including gem-dimethyl groups and carbonyls, while introducing minimal steric bulk.
Historically, the synthesis of these structures has been hampered by harsh reaction conditions, the use of toxic or difficult-to-handle reagents, and limited substrate scope.[1] Reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) require high temperatures (ca. 180-190 °C) for the thermal generation of difluorocarbene (:CF₂), and the reagent itself is notoriously hygroscopic and deliquescent, complicating its handling.[2][3][4]
This application note provides a comprehensive guide to the use of sodium bromodifluoroacetate (BrCF₂CO₂Na) as a superior precursor for difluorocarbene. We will explore the mechanistic underpinnings of its enhanced reactivity, detail the optimization of reaction conditions, and provide robust, field-tested protocols for its application. BrCF₂CO₂Na offers significant advantages, including milder reaction temperatures, operational simplicity, and improved yields, making it an indispensable tool for the modern synthetic chemist.[5][6][7][8]
Mechanistic Rationale: Why Sodium Bromodifluoroacetate Excels
The efficacy of sodium bromodifluoroacetate as a difluorocarbene source lies in its controlled thermal decomposition. The entire process can be understood as a two-stage sequence:
-
Decarboxylation and Halide Elimination: Upon heating in a suitable high-boiling solvent, the bromodifluoroacetate anion undergoes irreversible decarboxylation to form a transient bromodifluoromethyl anion (⁻CF₂Br). This anion is unstable and rapidly eliminates a bromide ion. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond is the critical factor that allows this process to occur at significantly lower temperatures than with the chloro-analogue.[3][4]
-
Cycloaddition: The resulting species is singlet difluorocarbene (:CF₂), a moderately electrophilic intermediate. This carbene is readily trapped by an alkene present in the reaction mixture in a concerted [2+1] cycloaddition reaction to form the desired gem-difluorocyclopropane ring with stereochemical fidelity.[5]
The overall transformation is clean, with the byproducts being carbon dioxide and sodium bromide, which simplifies downstream purification.
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Application Notes and Protocols for the Utilization of Sodium Bromodifluoroacetate with Alkenes
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of sodium bromodifluoroacetate in synthetic organic chemistry. The primary focus is on its application as a highly efficient precursor for the generation of difluorocarbene, leading to the synthesis of gem-difluorocyclopropanes from a variety of alkene substrates. Additionally, this guide explores the alternative reactivity of related bromodifluoroacetate esters in copper-catalyzed radical addition reactions, offering a complementary method for the difunctionalization of alkenes. By elucidating the underlying mechanisms and providing step-by-step protocols, this document aims to equip researchers with the practical knowledge required to effectively incorporate the valuable difluoromethyl moiety into their synthetic targets.
Introduction: The Significance of the Difluoromethyl Group and the Advantages of Sodium Bromodifluoroacetate
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethyl (CF2) group, in particular, is of high interest as it can serve as a lipophilic isostere for moieties such as carbinols, thiols, and amides, and can participate in hydrogen bonding interactions, thereby modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds.
Historically, the generation of difluorocarbene for synthetic applications has relied on reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na). However, this reagent suffers from being highly hygroscopic and requires high reaction temperatures for decomposition. Sodium bromodifluoroacetate (BrCF₂CO₂Na) has emerged as a superior alternative, offering several key advantages:
-
Non-Hygroscopic: It is a stable, free-flowing solid that is easier to handle and store.[1]
-
Milder Reaction Conditions: It decomposes to form difluorocarbene at lower temperatures than its chloro-analogue, allowing for a broader substrate scope, including thermally sensitive molecules.[1][2]
-
High Efficiency: It often provides higher yields of the desired products with reduced reagent quantities and simpler operational procedures.[1][2]
This guide will primarily focus on the application of sodium bromodifluoroacetate as a difluorocarbene source for the gem-difluorocyclopropanation of alkenes.
Primary Application: Gem-Difluorocyclopropanation of Alkenes
The most prominent application of sodium bromodifluoroacetate is its use as a precursor for difluorocarbene (:CF₂), which readily undergoes [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes.[1][3] This reaction is highly valuable for introducing the strained, fluorinated three-membered ring system into organic molecules.
Reaction Mechanism
The reaction proceeds via the thermal decomposition of sodium bromodifluoroacetate to generate the highly reactive difluorocarbene intermediate. This intermediate is then trapped in situ by an alkene to yield the corresponding gem-difluorocyclopropane.
Diagram 1: Mechanism of gem-difluorocyclopropanation.
Substrate Scope
This methodology is applicable to a wide range of alkene substrates, including both electron-rich and electron-poor systems. High yields have been reported for various alkyl- and aryl-substituted alkenes, α,β-unsaturated esters, and even sensitive substrates like silyl enol ethers.[4]
| Alkene Substrate | Product | Yield (%) | Reference |
| 1,1-Diphenylethylene | 1,1-Difluoro-2,2-diphenylcyclopropane | 99 | [5] |
| Styrene | 1,1-Difluoro-2-phenylcyclopropane | High | [4] |
| (E)-Stilbene | trans-1,1-Difluoro-2,3-diphenylcyclopropane | High | [1] |
| 1-Octene | 1,1-Difluoro-2-hexylcyclopropane | High | [4] |
| Trimethyl(vinyloxy)silane | 1,1-Difluoro-2-(trimethylsilyloxy)cyclopropane | Good | [4] |
Table 1: Examples of gem-difluorocyclopropanation with various alkenes.
Detailed Experimental Protocol: Synthesis of 1,1-Difluoro-2,2-diphenylcyclopropane
This protocol is adapted from a procedure reported by Tokyo Chemical Industry Co., Ltd.[5]
Materials:
-
1,1-Diphenylethylene (1.0 mmol, 180.2 mg)
-
Sodium bromodifluoroacetate (1.2 mmol, 236.3 mg)
-
Anhydrous diglyme (15 mL)
-
Round-bottom flask (50 mL) equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with a temperature controller
-
Standard glassware for workup and purification
Procedure:
Diagram 2: Workflow for gem-difluorocyclopropanation.
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1,1-diphenylethylene (1.0 mmol, 180.2 mg) and 5 mL of anhydrous diglyme. Equip the flask with a reflux condenser.
-
Heating: Place the flask in a heating mantle and heat the mixture to 150 °C with vigorous stirring.
-
Addition of Reagent: In a separate vial, dissolve sodium bromodifluoroacetate (1.2 mmol, 236.3 mg) in 10 mL of anhydrous diglyme. Add this solution dropwise to the heated reaction mixture over 10 minutes.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 150 °C for an additional 5 minutes.
-
Workup: Allow the reaction mixture to cool to room temperature. Quench the reaction by carefully adding 30 mL of ice water. Transfer the mixture to a separatory funnel and extract the product with hexane (4 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., 100:1) to afford the pure product.
-
Characterization: The product, 1,1-difluoro-2,2-diphenylcyclopropane, should be obtained as a colorless solid (expected yield: ~99%).[5]
Safety and Handling Precautions
-
Sodium bromodifluoroacetate is an irritant. It may cause skin, eye, and respiratory irritation.[6][7]
-
Always handle this reagent in a well-ventilated fume hood.[6][8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][8]
-
Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
In case of contact, rinse the affected area with plenty of water.[8]
-
The reaction is performed at a high temperature. Use appropriate caution when handling the hot apparatus.
Alternative Reactivity: Copper-Catalyzed Radical Addition
While the thermal generation of difluorocarbene is the primary reactivity pathway for sodium bromodifluoroacetate, it is important for the comprehensive researcher to be aware of alternative reaction manifolds. The closely related ester, ethyl bromodifluoroacetate (BrCF₂CO₂Et), can undergo a copper-catalyzed atom transfer radical addition (ATRA) to alkenes.[9][10] This reaction provides a pathway for the difunctionalization of alkenes, resulting in the formation of β-bromodifluoroacetyl compounds.
Mechanistic Overview
In this process, a copper(I) catalyst is believed to react with ethyl bromodifluoroacetate via a single-electron transfer (SET) to generate a difluoroacetyl radical (•CF₂CO₂Et) and a copper(II) bromide species.[11] The radical then adds to the alkene, and the resulting carbon-centered radical is trapped by the copper(II) bromide to afford the final product and regenerate the copper(I) catalyst.
Diagram 3: Proposed mechanism for ATRA of ethyl bromodifluoroacetate.
This radical pathway offers a distinct synthetic outcome compared to the cycloaddition reaction, highlighting the tunable reactivity of bromodifluoroacetate derivatives based on the chosen reaction conditions. This methodology is particularly useful for synthesizing functionalized β,β-difluoro esters.[10][12]
Conclusion
Sodium bromodifluoroacetate is a highly effective and user-friendly reagent for the synthesis of gem-difluorocyclopropanes from a wide variety of alkenes. Its operational simplicity, mild reaction conditions, and high efficiency make it a valuable tool for medicinal and materials chemists. Furthermore, the related ester, ethyl bromodifluoroacetate, displays complementary reactivity through a copper-catalyzed radical addition pathway, enabling the synthesis of difunctionalized products. A thorough understanding of these distinct reaction manifolds allows for the strategic incorporation of the valuable difluoromethylene unit into complex molecular architectures.
References
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Li, D., Mao, T., Huang, J., & Zhu, Q. (2018). Copper-Catalyzed Bromodifluoroacetylation of Alkenes with Ethyl Bromodifluoroacetate. The Journal of Organic Chemistry, 83(17), 10445–10452. [Link]
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Dolbier, W. R., & Battiste, M. A. (2017). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 1836–1871. [Link]
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Ke, F., Yu, C., Li, X., & Sheng, H. (2023). Copper-Catalyzed Radical Addition of Alkynols to Synthesize Difluoroheterocyclic Compounds. Organic Letters, 25(15), 2676–2681. [Link]
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Sodium Bromodifluoroacetate Safety Data Sheet Search. [Link]
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Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. [Link]
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Development of alkene difluorocyclopropanation reagents. ResearchGate. [Link]
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Comparison of halodifluoroacetates 12 and 17 in the difluoro. ResearchGate. [Link]
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Li, D., Mao, T., Huang, J., & Zhu, Q. (2018). Copper-Catalyzed Bromodifluoroacetylation of Alkenes with Ethyl Bromodifluoroacetate. PubMed. [Link]
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Hu, J., & Zhang, W. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 57(1), 2-17. [Link]
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Wang, T., & Zhu, C. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 27(23), 8461. [Link]
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Prakash, G. K. S., & Hu, J. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(26), 5848-5851. [Link]
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Dolbier, W. R., & Battiste, M. A. (2017). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 1836-1871. [Link]
-
Highly Improved Copper-Mediated Michael Addition of Ethyl Bromodifluoroacetate in the Presence of Protic Additive. ResearchGate. [Link]
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Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Sci-Hub. [Link]
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ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
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Synthesis of gem‐Difluorocyclopropanes. ResearchGate. (2022-09-26). [Link]
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Prakash, G. K. S., & Yudin, A. K. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(16), 8148-8154. [Link]
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Chen, Q.-Y., & Wu, S.-W. (2004). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, (7), 783-791. [Link]
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Powers, D. C., & Paquin, J.-F. (2021). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. ACS Catalysis, 11(15), 9635-9655. [Link]
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Hu, J., & Zhang, W. (2013). Synthesis of gem-difluorocyclopropa(e)nes and O-, S-, N-, and P-difluoromethylated compounds with TMSCF(2)Br. Angewandte Chemie International Edition, 52(10), 2874-2878. [Link]
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bromodifluoroacetic acid sodium salt. PubChem. [Link]
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Li, X., et al. (2022). Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis. Chemical Communications, 58(82), 11565-11568. [Link]
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Kim, J., & You, Y. (2022). Assembly of functionalized gem-difluoroalkenes via photocatalytic defluorocyanoalkylation and defluoroacylation of α-CF3 styrenes with oxime esters. Organic & Biomolecular Chemistry, 20(27), 5363-5367. [Link]
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Application Notes & Protocols: Sodium Bromodifluoroacetate in the Synthesis of Fluorinated Pharmaceutical Intermediates
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—are leveraged to profoundly modulate the biological activity of drug candidates. Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and fine-tune lipophilicity to optimize pharmacokinetic profiles.[1]
Among the various fluorinated motifs, the difluoromethylene (-CF₂-) group is of particular interest as a bioisostere for oxygen atoms in ethers or carbonyl groups. Sodium bromodifluoroacetate (BrCF₂CO₂Na) has emerged as a highly effective, versatile, and operationally simple reagent for introducing this valuable functionality. It serves primarily as a robust precursor to difluorocarbene (:CF₂), a key reactive intermediate for constructing a wide array of fluorinated molecules.[2][3] This guide provides an in-depth exploration of the properties, mechanisms, and applications of sodium bromodifluoroacetate, complete with detailed protocols for its use in synthesizing key pharmaceutical intermediates.
Reagent Profile: Sodium Bromodifluoroacetate (BrCF₂CO₂Na)
A thorough understanding of the reagent's properties and safety requirements is paramount before its use in any synthetic protocol.
Table 1: Physicochemical Properties of Sodium Bromodifluoroacetate
| Property | Value |
| CAS Number | 84349-27-9[4][5] |
| Molecular Formula | C₂BrF₂NaO₂[4] |
| Formula Weight | 196.91 g/mol [5] |
| Appearance | White to off-white crystalline powder |
| Synonyms | Bromodifluoroacetic acid, sodium salt[4][5] |
Advantages Over Analogous Reagents
Sodium bromodifluoroacetate offers significant practical advantages over its chloro-analogue, sodium chlorodifluoroacetate (ClCF₂CO₂Na). It is notably less hygroscopic, making it easier to handle and store under standard laboratory conditions.[6][7] Furthermore, it often facilitates reactions at lower temperatures and with higher efficiency, reducing the risk of thermal decomposition of sensitive substrates.[6][7]
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. Sodium bromodifluoroacetate is classified as an irritant and should be handled with care.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8] It can also be harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[4][9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or aerosols.[9][10]
-
Handling Procedures : Use only in a well-ventilated area.[4] Avoid generating dust.[8] Keep away from heat and strong oxidizing agents. Ensure all equipment is dry and purged with an inert gas like nitrogen or argon, especially for moisture-sensitive reactions.
-
First Aid Measures :
-
If on skin : Wash immediately with plenty of soap and water.[4][9]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4][8]
-
If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[4]
-
In all cases of exposure, seek immediate medical attention.[4][9]
-
Core Reactivity: The Generation of Difluorocarbene (:CF₂)
The primary utility of sodium bromodifluoroacetate stems from its ability to generate difluorocarbene via thermal decarboxylation. This process proceeds through a two-step mechanism:
-
Decarboxylation : Upon heating, the carboxylate salt loses carbon dioxide (CO₂) to form a transient bromodifluoromethyl anion ([CF₂Br]⁻).
-
α-Elimination : This anion rapidly eliminates a bromide ion (Br⁻) to yield the highly electrophilic singlet difluorocarbene (:CF₂).
This in situ generation is critical, as it allows the reactive carbene to be trapped immediately by a co-reactant in the mixture, minimizing undesired side reactions.[11][12]
Caption: Thermal decarboxylation of BrCF₂CO₂Na to generate difluorocarbene.
Application I: Synthesis of gem-Difluorocyclopropanes
gem-Difluorocyclopropanes are valuable building blocks in pharmaceutical chemistry, serving as conformationally restricted analogues of larger groups and enhancing metabolic stability. The reaction of difluorocarbene with alkenes is a powerful method for their construction.
Causality Behind Experimental Choices
The cycloaddition of :CF₂ to an alkene is a concerted [2+1] cycloaddition. Sodium bromodifluoroacetate is particularly effective for this transformation because its decomposition occurs under conditions that are generally tolerated by a wide range of alkenes, including electron-rich, electron-poor, and sterically hindered substrates.[6][7] The choice of a high-boiling, polar aprotic solvent like diglyme is crucial for solubilizing the salt and achieving the necessary reaction temperature for efficient decarboxylation.
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- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Generation and In Situ Application of Difluorocarbene from Sodium Bromodifluoroacetate
Abstract: This document provides a comprehensive guide for researchers on the generation and utilization of difluorocarbene (:CF₂), a highly valuable intermediate in modern synthetic chemistry. We detail a robust and operationally simple protocol centered on the use of sodium bromodifluoroacetate (BrCF₂CO₂Na) as a precursor. This method offers significant advantages over traditional difluorocarbene sources, including milder reaction conditions and easier handling.[1] The following sections elucidate the underlying chemical principles, provide a detailed step-by-step experimental procedure for a model difluorocyclopropanation reaction, discuss critical safety protocols, and present key reaction parameters for optimization.
Introduction: The Significance of Difluorocarbene and its Precursors
The introduction of fluorine-containing motifs into organic molecules is a cornerstone of modern drug discovery and materials science. The difluoromethylene group (-CF₂-) in particular can profoundly alter the pharmacokinetic and physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. Difluorocarbene (:CF₂), a transient but highly reactive intermediate, serves as a powerful tool for installing this group.[2]
Historically, the generation of difluorocarbene has relied on precursors that are hazardous or require harsh conditions, such as the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na) at high temperatures.[3][4] Sodium bromodifluoroacetate (BrCF₂CO₂Na) has emerged as a superior alternative.[5][6] Key advantages include:
-
Milder Reaction Conditions: The carbon-bromine bond is weaker than the carbon-chlorine bond, allowing for the generation of difluorocarbene at significantly lower temperatures.
-
Improved Handling: Unlike its chloro-analogue, which is notoriously hygroscopic and deliquescent, sodium bromodifluoroacetate is a non-hygroscopic solid, simplifying storage and handling.[1][7]
-
High Efficiency: The protocol often requires smaller excesses of the reagent and eliminates the need for slow-addition techniques, leading to a more efficient and operationally straightforward process.[1]
Mechanism of Difluorocarbene Generation
The generation of difluorocarbene from sodium bromodifluoroacetate proceeds via a thermal decarboxylation mechanism. Upon heating, the salt undergoes an irreversible loss of carbon dioxide (CO₂) to form a bromodifluoromethyl anion intermediate. This intermediate is unstable and rapidly eliminates a bromide anion to yield the desired difluorocarbene.
Scheme 1: Thermal Decomposition of Sodium Bromodifluoroacetate
This in situ generation is critical; the highly electrophilic difluorocarbene is immediately trapped by a suitable nucleophilic substrate present in the reaction mixture, such as an alkene, to form a gem-difluorocyclopropane.[1]
Detailed Experimental Protocol: Synthesis of 1,1-Difluoro-2,2-diphenylcyclopropane
This protocol describes a representative procedure for the difluorocyclopropanation of 1,1-diphenylethene using sodium bromodifluoroacetate.
Materials and Reagents:
-
Sodium bromodifluoroacetate (BrCF₂CO₂Na)
-
1,1-Diphenylethene
-
Anhydrous Diglyme (diethylene glycol dimethyl ether)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1-diphenylethene (1.80 g, 10.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add sodium bromodifluoroacetate (4.10 g, 20.0 mmol, 2.0 equiv.) to the flask.
-
Solvent Addition: Add anhydrous diglyme (40 mL) to the flask.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 150°C and stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Cooling and Quenching: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL). The bicarbonate wash helps to neutralize any residual acidic species.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1,1-difluoro-2,2-diphenylcyclopropane.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the experimental procedure.
Caption: Workflow for difluorocyclopropanation.
Key Reaction Parameters and Data
The efficiency of difluorocarbene generation and trapping is influenced by several factors. The table below summarizes key parameters for the model reaction described.
| Parameter | Value/Condition | Rationale & Notes |
| Substrate | 1,1-Diphenylethene | Electron-rich alkenes are generally good substrates for electrophilic difluorocarbene. |
| :CF₂ Source | Sodium Bromodifluoroacetate | Provides :CF₂ at lower temperatures compared to its chloro-analogue.[1] |
| Stoichiometry | 1.5 - 2.0 equivalents | An excess is used to ensure complete consumption of the starting alkene. |
| Solvent | Diglyme, Triglyme, DMF | High-boiling, polar aprotic solvents are required to facilitate the thermal decomposition. |
| Temperature | 140 - 160 °C | Optimal temperature for controlled decarboxylation and subsequent reaction.[7] |
| Reaction Time | 2 - 8 hours | Varies depending on the substrate's reactivity and reaction scale. |
| Typical Yield | >90% | High yields are achievable with this protocol for reactive alkenes.[7] |
Critical Safety Precautions
Adherence to strict safety protocols is mandatory when performing this procedure.
-
General Handling: All manipulations should be performed in a certified chemical fume hood.[8][9] Standard personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[10]
-
Reagent Handling: Sodium bromodifluoroacetate is a hazardous substance. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Gas Evolution: The reaction generates carbon dioxide gas. The reaction vessel must not be sealed. A reflux condenser or a gas outlet (e.g., a needle connected to a bubbler) is essential to safely vent the gas pressure.
-
Thermal Hazards: The reaction is conducted at high temperatures. Use appropriate caution when handling the hot reaction apparatus.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[9]
References
-
Hu, J., Zhang, W., & Wang, F. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863. Available at: [Link]
- Sci-Hub. (n.d.). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from a mirrored version of the original article. Original publication: Amii, H., Oshiro, K., & Morimoto, Y. (2010). Synthesis, 2010(12), 2080–2084.
- ResearchGate. (n.d.). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from ResearchGate.
-
Zafrani, Y., Gandelman, M., & Shain, D. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron Letters, 50(1), 15-18. Available at: [Link]
- Semantic Scholar. (n.d.). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from Semantic Scholar. Original publication: Oshiro, K., Morimoto, Y., & Amii, H. (2010). Synthesis, 2010, 2080-2084.
-
Douglas, J. T., et al. (2015). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 17(24), 6090–6093. Available at: [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Jin, L., & Hu, J. (2012). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, 48(12), 1636-1647. Available at: [Link]
-
University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]
Sources
- 1. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 2. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Sci-Hub. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes / Synthesis, 2010 [sci-hub.ru]
- 6. Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with Sodium Bromofluoroacetate
Welcome to the technical support center for sodium bromofluoroacetate reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent for the introduction of the difluoromethylene group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges and optimize your synthetic outcomes. This resource is structured to be a self-validating system, grounded in authoritative references to ensure scientific integrity.
Part 1: Troubleshooting Guide - A Proactive Approach to Common Problems
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Reaction Initiation and Progression
Q1: My reaction is not starting, or the conversion of my starting material is very low. What are the likely causes and how can I troubleshoot this?
A1: Failure to initiate or low conversion in a this compound reaction often points to a few critical factors. Let's break down the diagnostic process:
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Reagent Quality and Handling: this compound is known to be less hygroscopic than its chloro-analog, but it is still crucial to handle it in a dry environment.[1][2] Ensure the reagent has been stored properly in a tightly sealed container, away from moisture. The quality of other reagents, such as your substrate and any additives, should also be verified.
-
Inadequate Thermal Energy: The decarboxylation of this compound to generate difluorocarbene is a thermally driven process. While it generally reacts under milder conditions than sodium chlorodifluoroacetate, the required temperature can vary depending on the solvent and the substrate.[1][2] If you are observing low conversion, a careful and incremental increase in the reaction temperature may be necessary. Monitoring the reaction at different temperatures can help identify the optimal thermal window for your specific transformation.[3]
-
Solvent Effects: The choice of solvent is critical. High-boiling polar aprotic solvents like diglyme or DMF are commonly used.[1] In some cases, a reaction may not proceed effectively in a non-polar solvent like toluene.[4] The solubility of both your substrate and the this compound in the chosen solvent at the reaction temperature is a key consideration.
-
Atmosphere Control: While not always strictly required for all substrates, running the reaction under an inert atmosphere of argon or nitrogen is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially if your substrate is sensitive.[5]
Troubleshooting Workflow for Low Conversion
Caption: A stepwise approach to troubleshooting low reaction conversion.
Q2: My reaction is messy, with multiple spots on the TLC plate, and the yield of the desired product is low. What are the common side reactions and how can I minimize them?
A2: The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is the first step to mitigating them.
-
Formation of 1,1-Difluoroalkenes: In the case of gem-difluorocyclopropanation of certain substrates, undesired desulfurization or other rearrangement pathways can lead to the formation of 1,1-difluoroalkenes as a significant byproduct.[6] The choice of base and reaction conditions can influence the ratio of the desired cyclopropane to the alkene byproduct.
-
Homocoupling of Substrates: Depending on the reaction conditions and the nature of your substrate, especially with terminal alkynes, homocoupling can be a competing reaction.
-
Thermal Decomposition: At excessively high temperatures, both the starting materials and the desired product can decompose, leading to a complex reaction mixture.[2] It is crucial to find the optimal temperature that allows for efficient reaction without causing significant degradation.
-
Proto-defluorination or Hydrolysis: Traces of water in the reaction mixture can lead to hydrolysis of the difluorocarbene intermediate or the final product, especially if the product is unstable to aqueous conditions.
Table 1: Strategies to Minimize Common Side Reactions
| Side Reaction | Potential Cause | Mitigation Strategy |
| 1,1-Difluoroalkene Formation | Substrate-dependent rearrangement | Screen different solvents and bases; lower reaction temperature. |
| Homocoupling | Presence of oxygen; inappropriate catalyst | Ensure inert atmosphere; optimize catalyst loading. |
| Thermal Decomposition | Excessive reaction temperature | Carefully control reaction temperature; perform a temperature screen.[3] |
| Hydrolysis/Proto-defluorination | Presence of moisture | Use dry solvents and reagents; perform reaction under inert atmosphere.[5] |
Work-up and Purification
Q3: I'm having difficulty purifying my product. What are the best practices for the work-up and purification of compounds from these reactions?
A3: A clean work-up is essential for simplifying the final purification.
-
Quenching the Reaction: After the reaction is complete (as determined by TLC or NMR), cool the mixture to room temperature. A common procedure is to quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Liquid-Liquid Extraction: The product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended to ensure complete recovery of the product.[7]
-
Washing the Organic Layer: The combined organic extracts should be washed with water to remove any remaining water-soluble impurities and salts. A subsequent wash with brine (saturated aqueous NaCl solution) is highly recommended to remove the bulk of the dissolved water from the organic layer before drying.[7]
-
Drying and Solvent Removal: The organic layer should be dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator.
For purification, column chromatography is often the method of choice.
Table 2: General Guidelines for Column Chromatography
| Stationary Phase | Mobile Phase System | Elution Profile |
| Silica Gel | Hexanes/Ethyl Acetate Gradient | Non-polar impurities will elute first, followed by the typically more polar product. |
| Alumina (Neutral) | Dichloromethane/Methanol Gradient | Useful for compounds that may be sensitive to the acidic nature of silica gel. |
For solid products, recrystallization can be a highly effective purification method.[8] Screening various solvents is necessary to find the optimal conditions for crystallization.
Analytical Challenges
Q4: Are there any specific challenges I should be aware of when analyzing my reaction mixture or final product by NMR or Mass Spectrometry?
A4: Fluorinated compounds can present unique analytical challenges.
-
NMR Spectroscopy:
-
¹⁹F NMR: This is an invaluable tool for monitoring the reaction and characterizing the product. The disappearance of the starting material's fluorine signal and the appearance of a new signal corresponding to the product provide clear evidence of the reaction's progress.
-
¹H and ¹³C NMR: The presence of fluorine will cause splitting of adjacent proton and carbon signals (J-coupling). These coupling constants can be diagnostic for structural elucidation.
-
-
Mass Spectrometry:
-
LC-MS/MS: This is a powerful technique for the analysis of fluorinated compounds.[7][9] Electrospray ionization (ESI) in negative mode is often effective.[9]
-
GC-MS: For volatile compounds, GC-MS can be used. However, some fluorinated compounds may be thermally labile, so care must be taken with the injection port temperature. Derivatization may sometimes be necessary to improve volatility and thermal stability.[10]
-
Potential Pitfall: Matrix effects can sometimes suppress the ionization of the analyte in mass spectrometry, leading to inaccurate quantification.[11] Using an internal standard, preferably a stable isotope-labeled version of the analyte, can help to correct for these effects.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over sodium chlorodifluoroacetate?
A1: this compound offers several key advantages:
-
Milder Reaction Conditions: It typically generates difluorocarbene at lower temperatures than the chloro-analog, which can be beneficial for thermally sensitive substrates.[2]
-
Non-Hygroscopic Nature: It is less prone to absorbing moisture from the atmosphere, making it easier to handle and store.[1][2]
-
Improved Efficiency: In some cases, it can provide higher yields of the desired product.[1]
Q2: Can I use a base in my reaction?
A2: The use of a base is substrate and reaction-type dependent. In difluoromethylation of phenols and other acidic substrates, a base is required to generate the nucleophilic species.[12] However, for difluorocyclopropanation of alkenes, the reaction is primarily driven by thermal decarboxylation and a base is not typically required. The choice and stoichiometry of the base can significantly impact the reaction outcome and should be carefully optimized.[13]
Q3: How can I monitor the progress of my reaction?
A3: The most common methods for monitoring the reaction progress are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the formation of the product.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H or ¹⁹F NMR can provide quantitative information about the conversion.[14]
Q4: What are the key safety precautions I should take when working with this compound?
A4: As with any chemical reagent, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][14][15][16]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.[5][14][15][16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][14][15][16] Wash hands thoroughly after handling.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.[5]
Part 3: Experimental Protocols
Protocol 1: General Procedure for gem-Difluorocyclopropanation of an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 equiv) and this compound (1.5-2.0 equiv).
-
Solvent Addition: Add a suitable dry, high-boiling solvent (e.g., diglyme) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 120-160 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for NMR analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reaction Workflow: gem-Difluorocyclopropanation
Caption: A typical workflow for a gem-difluorocyclopropanation reaction.
References
- Hu, J., & Prakash, G. K. S. (2009). Selective difluoromethylation and monofluoromethylation reactions.
-
Recent Advances in Difluoromethylation Reaction - ResearchGate. (2025, October 30). Retrieved January 17, 2026, from [Link]
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7085.
-
Degradation of Sodium Monofluoroacetate (1080) and Fluorocitrate in Water - FYI. (n.d.). Retrieved January 17, 2026, from [Link]
- Amii, H., Oshiro, K., & Morimoto, Y. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. DOI:10.1039/D1CS00360G
- Amii, H., Oshiro, K., & Morimoto, Y. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. ChemInform, 41(34).
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Organic Chemistry Portal. Retrieved from [Link]
- Xie, Z., Shi, W., Liu, L., & Deng, Q. (2007). Determination of sodium monofluoroacetate (1080) in biological samples as its 4-bromomethyl-7-methoxycoumarin derivative by RP-HPLC.
- Gouverneur, V., et al. (2020). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride.
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Semantic Scholar. Retrieved from [Link]
- Hu, J., & Prakash, G. K. S. (2009). Selective difluoromethylation and monofluoromethylation reactions.
-
Sodium fluoroacetate degradation rate by bacteria isolated from both... - ResearchGate. (2024, February). Retrieved January 17, 2026, from [Link]
- Prakash, G. K. S., & Hu, J. (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
- Liu, T., & Shen, Q. (2018). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 140(40), 12804-12808.
-
Difluoromethylation of Phenols - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Retrieved January 17, 2026, from [Link]
- Dolbier Jr, W. R. (2010). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. The Journal of Organic Chemistry, 75(17), 5867-5873.
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved January 17, 2026, from [Link]
- Booth, L. H., Ogilvie, S. C., Wright, G. R., & Eason, C. T. (1999). Degradation of sodium monofluoroacetate (1080) and fluorocitrate in water.
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI. (2023). Retrieved January 17, 2026, from [Link]
- Hartwig, J. F., & Shaughnessy, K. H. (2011).
- Mehta, V. P., & Greaney, M. F. (2013).
-
Biodegradation of Sodium Monofluoroacetate (compound 1080) - Predator Free Rakiura. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. (2022). Retrieved January 17, 2026, from [Link]
-
Quantitative determination of sodium monofluoroacetate "1080" in infant formulas and dairy products by isotope dilution LC-MS/MS - ResearchGate. (2015, October 8). Retrieved January 17, 2026, from [Link]
-
How Sodium Acetate Enhances Analytical Chemistry Techniques? - Patsnap Eureka. (2025, June 30). Retrieved January 17, 2026, from [Link]
-
Ultra-trace determination of sodium fluoroacetate (1080) as monofluoroacetate in milk and milk powder by GC-MS/MS and LC-MS/MS | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Reaction rate constants at different temperatures. | Download Table - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- Wang, S. L., & Chow, K. (2014). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical Research, 31(12), 3439–3451.
-
The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing. (2019). Retrieved January 17, 2026, from [Link]
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Semantic Scholar. Retrieved from [Link]
-
Effects of Sodium Bromide Salt and Temperature on the behaviour of Aqueous Solution of Cetyltrimethylammonium Bromide - IOSR Journal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Solubility of Sodium Acetate in Binary Mixtures of Methanol, 1-Propanol, Acetonitrile, and Water at 298.2 K | Request PDF - ResearchGate. (2025, August 10). Retrieved January 17, 2026, from [Link]
-
Effects of Sodium Bromide Salt and Temperature on the behaviour of Aqueous Solution of Cetyltrimethylammonium Bromide - ResearchGate. (2025, August 10). Retrieved January 17, 2026, from [Link]
-
Measurement and correlation of the solubility of sodium acetate in eight pure and binary solvents | Request PDF - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]
-
Sodium borohydride reactivity with different solvents | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate / Organic Letters, 2013 [sci-hub.ru]
- 10. Determination of sodium monofluoroacetate (1080) in biological samples as its 4-bromomethyl-7-methoxycoumarin derivative by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Monofluorocyclopropanation Reactions
Welcome to the technical support center for monofluorocyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their monofluorocyclopropanation reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.
Introduction: The Challenge of Monofluorocyclopropanation
Monofluorocyclopropanes are highly sought-after motifs in medicinal and agrochemical research. The unique combination of a strained cyclopropane ring and the electronic properties of fluorine can impart desirable characteristics such as altered metabolic stability, binding affinity, and lipophilicity to bioactive molecules.[1][2] However, the synthesis of these structures can be challenging, with common issues including low yields, competing side reactions, and difficulties in product isolation. This guide provides a structured approach to troubleshooting and optimizing your monofluorocyclopropanation experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your monofluorocyclopropanation reactions, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
| Probable Cause | Recommended Solution | Scientific Rationale |
| Low Reagent Reactivity | • Verify the quality and purity of your reagents, especially the carbene precursor and any catalysts. Use freshly purified reagents and anhydrous solvents. • For Simmons-Smith type reactions, ensure the zinc carbenoid is properly formed. Consider using a more reactive zinc source or activating the zinc prior to use. | Impurities, such as water or oxidation products, can quench the highly reactive carbene or carbenoid species. The activity of zinc in Simmons-Smith reactions is highly dependent on its surface area and purity. |
| Poor Substrate Reactivity | • For electron-deficient alkenes, consider using a more nucleophilic fluorinating agent or a more reactive carbene precursor. • Increase the reaction temperature or reagent concentration, but monitor for potential side reactions and changes in stereoselectivity.[3] | The reactivity of the alkene is crucial for the success of the cyclopropanation. Electron-withdrawing groups on the alkene can decrease its nucleophilicity, making it less reactive towards the electrophilic carbene. |
| Suboptimal Reaction Conditions | • Optimize the solvent. For Simmons-Smith reactions, ethereal solvents like diethyl ether or dimethoxyethane are often effective. • Adjust the rate of addition of the carbene precursor. Slow addition via syringe pump can minimize side reactions like dimerization.[3] | The choice of solvent can influence the solubility of reagents and the stability of intermediates. Slow addition of the carbene precursor maintains a low concentration of the reactive species, favoring the desired reaction pathway over side reactions. |
| Catalyst Inactivity | • If using a catalyst, ensure it is not poisoned by impurities in the substrate or solvent. • Optimize the catalyst loading. A modest increase may improve the reaction rate and overall conversion.[3] | Catalysts can be sensitive to air, moisture, and other functional groups. The optimal catalyst loading balances reaction rate with cost and potential for side reactions. |
Issue 2: Formation of Significant Side Products
| Probable Cause | Recommended Solution | Scientific Rationale |
| Dimerization of the Carbene Precursor | • Use a slow-addition technique for the carbene precursor. | High concentrations of the carbene precursor can lead to self-reaction. |
| Insertion into C-H Bonds | • Choose a carbene precursor that is less reactive or more selective towards alkenes. • Modify the substrate to block reactive C-H bonds if possible. | Highly reactive carbenes can insert into activated C-H bonds, leading to a mixture of products. |
| Reaction with Solvent | • Select a solvent that is inert under the reaction conditions. Avoid solvents with reactive functional groups. | Some solvents can react with the carbene or other reagents, leading to undesired byproducts. |
Issue 3: Difficulty in Product Isolation and Purification
| Probable Cause | Recommended Solution | Scientific Rationale |
| Product Volatility | • Use low-boiling point solvents for extraction and chromatography to facilitate solvent removal under mild conditions.[3] • Be cautious during solvent removal (rotary evaporation) to avoid loss of product. | Low molecular weight fluorocyclopropanes can be volatile and easily lost during workup. |
| Co-elution with Byproducts | • Optimize your chromatography conditions (e.g., solvent system, stationary phase). • Consider alternative purification methods such as distillation or crystallization if applicable. | Similar polarities of the product and byproducts can make chromatographic separation challenging. |
| Product Instability | • Test the stability of your product to acidic or basic conditions that may be used during workup.[1] If unstable, use a neutral workup. | The cyclopropane ring can be sensitive to ring-opening under certain pH conditions. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right monofluorocarbene precursor for my reaction?
The choice of precursor is critical and depends on your substrate and desired reaction conditions.
-
For Simmons-Smith type reactions with allylic alcohols , reagents like difluoroiodomethane (CHF₂I) in combination with a zinc source (e.g., Et₂Zn) can be highly effective, often proceeding through a zinc carbenoid intermediate.[1][4] This method can offer high diastereoselectivity due to the directing effect of the hydroxyl group.
-
For reactions involving diazo compounds , such as monofluorodiazoethane, transition metal catalysts (e.g., rhodium or copper complexes) are often employed. These systems can provide access to a broad range of monofluorocyclopropanes.
-
Other reagents , such as those derived from N-(dibromofluoroacetyl)oxazolidinones, have been developed for the asymmetric cyclopropanation of electron-deficient alkenes.[3]
Q2: What is the role of the solvent in monofluorocyclopropanation?
The solvent plays a multifaceted role. It must dissolve the reactants, be inert to the reactive intermediates, and can influence the reaction rate and selectivity. For instance, in some Simmons-Smith reactions, Lewis basic solvents like THF can inhibit the reaction, while non-coordinating solvents like dichloromethane are preferred.[4]
Q3: How can I control the stereochemistry of the monofluorocyclopropane?
Controlling stereochemistry is a key challenge. Here are some strategies:
-
Substrate Control: The existing stereochemistry of the alkene is often transferred to the cyclopropane product in a stereospecific manner.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of the carbene.
-
Chiral Catalysts: The use of chiral ligands with metal catalysts can induce high levels of enantioselectivity. This is a powerful strategy for asymmetric monofluorocyclopropanation.
-
Directed Cyclopropanation: Functional groups on the substrate, such as hydroxyl groups in allylic alcohols, can coordinate to the cyclopropanating reagent and direct the carbene to one face of the double bond.[1]
Q4: My reaction works, but the diastereoselectivity (cis/trans ratio) is poor. How can I improve it?
Improving diastereoselectivity often involves fine-tuning the reaction conditions:
-
Steric Hindrance: Employing bulkier reagents or substrates can favor the formation of the sterically less hindered trans isomer.[3]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.
-
Catalyst Choice: Different catalysts can exhibit different selectivities. Screening a range of catalysts may be necessary to find the optimal one for your substrate.
Experimental Protocols
Protocol 1: General Procedure for Simmons-Smith Monofluorocyclopropanation of an Allylic Alcohol
This protocol is adapted from the work of Charette and co-workers.[1][4]
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the allylic alcohol (1.0 mmol) and the desired anhydrous solvent (e.g., CH₂Cl₂).
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add a solution of diethylzinc (Et₂Zn) in hexanes (2.2 mmol) dropwise. Stir the mixture for 15 minutes.
-
Carbene Precursor Addition: Add difluoroiodomethane (CHF₂I) (2.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NH₄Cl.[3] Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Below are diagrams illustrating key concepts in monofluorocyclopropanation.
Caption: General pathways in monofluorocyclopropanation.
Caption: Simplified Simmons-Smith mechanism with an allylic alcohol.
References
- Benchchem. (n.d.). Technical Support Center: Cis/Trans Selectivity in Fluorocyclopropanation.
-
Gagnon, D., et al. (2013). Highly Enantioselective Simmons–Smith Fluorocyclopropanation of Allylic Alcohols via the Halogen Scrambling Strategy of Zinc Carbenoids. Journal of the American Chemical Society. [Link]
-
American Chemical Society. (2013). Highly Enantioselective Simmons−Smith Fluorocyclopropanation of Allylic Alcohols via the Halogen Scrambling Strategy of. [Link]
-
Couture, A., et al. (2012). Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. Organic Letters. [Link]
-
Pannecoucke, X., et al. (2012). Syntheses and applications of monofluorinated cyclopropanes. Chemistry – A European Journal. [Link]
Sources
Technical Support Center: Sodium Bromofluoroacetate
Welcome to the technical support center for sodium bromofluoroacetate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work. Our goal is to provide you with the necessary information to ensure the stability and integrity of your this compound samples, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and storage of this compound.
1. What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically between 2°C and 8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic. For enhanced protection, especially for reference standards or critical samples, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize potential degradation from atmospheric components.
2. How stable is this compound in aqueous solutions?
3. Is this compound sensitive to light?
Yes, there is evidence to suggest that haloacetic acids (HAAs) can undergo photodegradation. Studies on various HAAs have shown that they can degrade upon exposure to light, and the rate of degradation is influenced by the number and type of halogen atoms.[1][2] Brominated HAAs, in particular, have been observed to be susceptible to photolysis. Therefore, it is imperative to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.
4. What are the known incompatibilities for this compound?
This compound is known to be incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is also advisable to avoid contact with strong acids, which could protonate the carboxylate and potentially lead to decarboxylation or other degradation pathways, especially at elevated temperatures.
5. What are the primary degradation products of this compound?
Upon decomposition, this compound is expected to break down into smaller, more stable molecules. The hazardous decomposition products can include carbon oxides (CO, CO₂), hydrogen bromide (HBr), hydrogen fluoride (HF), and sodium oxides. The specific degradation pathway and resulting products will depend on the conditions of decomposition, such as temperature, presence of moisture, and exposure to light.
Troubleshooting Guides
This section provides practical solutions to specific problems that may arise during the handling and use of this compound in a research setting.
Guide 1: Inconsistent Experimental Results
Problem: You are observing significant variability in your experimental outcomes, such as inconsistent reaction yields or variable biological activity.
Potential Cause & Solution:
This issue often points to the degradation of your this compound stock.
-
Workflow for Diagnosing and Resolving Inconsistent Results
Caption: Workflow for Troubleshooting Inconsistent Results.
Step-by-Step Protocol:
-
Verify Storage: Confirm that your solid this compound is stored according to the recommended conditions (2-8°C, dry, dark, and tightly sealed).
-
Evaluate Solution Handling: Review your protocol for preparing and storing solutions. Are you preparing them fresh? If not, how long are they being stored and under what conditions?
-
Purity Assessment: If possible, analyze the purity of your current stock solution and a freshly prepared solution from the solid material using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to identify any degradation products.
-
Use a Fresh Start: Discard any old or suspect stock solutions and prepare a new one from the solid material immediately before your experiment.
-
Optimize Protocols: If inconsistencies persist, consider refining your experimental protocol to minimize the time the compound spends in solution, especially under harsh conditions (e.g., high temperature, extreme pH).
Guide 2: Sample Degradation in Solution
Problem: You notice a decrease in the concentration of your this compound solution over a short period, even when stored at 2-8°C.
Potential Causes & Solutions:
This could be due to hydrolysis, photodegradation, or reaction with the solvent or container.
Data Summary: Factors Influencing Stability in Solution
| Parameter | Condition | Potential Impact on Stability | Recommendation |
| Temperature | Elevated (>25°C) | Increased rate of hydrolysis and decomposition. | Prepare and store solutions at 2-8°C. |
| pH | Acidic (<6) or Basic (>8) | May catalyze hydrolysis. | Maintain solutions at a neutral pH (6-8). |
| Light Exposure | Ambient or UV light | Can induce photodegradation.[1][2] | Use amber vials or protect containers from light. |
| Solvent | Protic solvents (e.g., water, methanol) | May participate in hydrolysis. | Prepare fresh solutions. For non-aqueous reactions, consider aprotic solvents. |
Experimental Protocol for a Quick Stability Check:
-
Prepare a Fresh Solution: Accurately prepare a solution of this compound in your experimental solvent.
-
Initial Analysis: Immediately analyze an aliquot of the solution using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration (T=0).
-
Incubate under Experimental Conditions: Store the remaining solution under your typical experimental conditions (e.g., temperature, lighting).
-
Time-Point Analysis: Analyze aliquots at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Data Evaluation: Plot the concentration of this compound over time to determine the rate of degradation under your specific conditions.
-
Logical Relationship of Degradation Factors
Caption: Interacting Factors in Solution Stability.
References
- Lifongo, L., Bowden, D., & Brimblecombe, P. (2004).
- Ellis, D. A., & Mabury, S. A. (2003). Photodegradation of haloacetic acids in water. Environmental Science & Technology, 37(4), 632-638.
Sources
Technical Support Center: Purification of Products from Sodium Bromofluoroacetate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium bromofluoroacetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of fluorinated products derived from this versatile reagent. The structure of this guide is designed to follow a logical workflow, from initial reaction work-up to final purity assessment, emphasizing the scientific principles behind each technique.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Reaction
This section addresses fundamental questions about reactions involving this compound and the nature of the resulting product mixtures.
Q1: What are the primary applications of this compound and what products should I expect?
This compound (BrCFHCOONa) is predominantly used as a precursor for generating difluorocarbene (:CF₂). This highly reactive intermediate is then trapped by various substrates. The two most common reaction classes are:
-
Difluorocyclopropanation: In the presence of an alkene, difluorocarbene generated from the thermal decomposition of this compound will undergo a cycloaddition reaction to form a gem-difluorocyclopropane. This is a widely used method for introducing the difluoromethyl group into organic molecules.[1]
-
Reformatsky-type Reactions: While less common than its non-fluorinated counterparts, derivatives like ethyl bromofluoroacetate can participate in Reformatsky reactions with aldehydes and ketones to generate α-fluoro-β-hydroxy esters.[2] These reactions often produce diastereomeric mixtures that require careful separation.[2]
Q2: What are the typical impurities I should anticipate in my crude reaction mixture?
A successful purification strategy begins with understanding potential impurities. For reactions involving this compound, you can expect:
-
Unreacted Starting Materials: This includes the substrate (e.g., alkene, aldehyde) and any remaining this compound.
-
Inorganic Salts: Sodium bromide (NaBr) is a primary byproduct of difluorocarbene formation. Other salts may be present depending on the work-up procedure.
-
Solvent: High-boiling point solvents like DMF or diglyme, which are often used in these reactions, can be difficult to remove.[1]
-
Hydrolysis Products: If your product is an ester (e.g., from a Reformatsky reaction), it can be susceptible to hydrolysis back to the carboxylic acid and alcohol, especially during acidic or basic aqueous work-up steps.[3]
-
Homocoupled Byproducts: In some coupling reactions, side-products arising from the self-coupling of one of the reactants can occur.[4]
Q3: What is a standard aqueous work-up procedure for these reactions?
A robust aqueous work-up is the first line of defense in purification. Its goal is to remove the bulk of inorganic salts and water-soluble components before proceeding to chromatography or other methods.[5]
After the reaction is complete and cooled to room temperature, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate, diethyl ether) and washed sequentially. A common procedure involves washing the organic layer with:
-
Water: To remove the majority of salts and polar solvents like DMF.[5]
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): To neutralize any acidic byproducts or unreacted acidic starting materials.[6][7]
-
Brine (Saturated Aqueous NaCl): To remove residual water from the organic layer and aid in breaking up emulsions.[5]
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q4: How can I accurately assess the purity of my final fluorinated product?
Assessing the purity of organofluorine compounds requires specific analytical techniques:
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for identifying and quantifying fluorine-containing compounds. Quantitative ¹⁹F NMR (qNMR) can determine absolute purity without needing a reference standard of the analyte itself.[8]
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure of the molecule.
-
HPLC/UPLC: High-performance liquid chromatography is excellent for assessing purity. For fluorinated molecules, specialized columns (e.g., fluorinated phases) or mobile phase additives (e.g., trifluoroacetic acid, TFA) can significantly improve peak shape and resolution.[9][10]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. However, be aware that some fluorinated compounds can degrade on the GC column.[8]
-
Melting Point: For solid compounds, a sharp melting point is a good indicator of high purity.[11]
Section 2: Troubleshooting Guide - Column Chromatography
Column chromatography is the most common purification technique for these products. However, the unique properties of fluorinated compounds can present challenges.
Q: My fluorinated product co-elutes with a non-fluorinated impurity on silica gel. How can I improve separation?
A: This is a common issue stemming from the unique polarity of organofluorine compounds. Fluorine's high electronegativity can reduce the basicity and hydrogen-bonding capability of nearby functional groups, altering their interaction with the silica stationary phase.
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically vary the polarity of your eluent. Start with a non-polar solvent (e.g., hexanes) and gradually add a more polar solvent (e.g., ethyl acetate). A shallow gradient can often resolve closely eluting spots.
-
Switch to a Different Stationary Phase:
-
Alumina (Al₂O₃): Available in neutral, acidic, or basic forms, alumina offers different selectivity compared to silica and can be effective for separating compounds that are sensitive to the acidic nature of silica gel.
-
Fluorinated Silica Gel ("Fluorous" Chromatography): For compounds with a significant fluorine content, fluorous silica can provide exceptional separation based on fluorophilicity.[10]
-
-
Consider Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., on a C18 column) can be highly effective. The elution order is inverted, with the most polar compounds eluting first.[12]
Q: I'm observing significant peak/spot tailing for my product on the HPLC/TLC plate. What's the cause and solution?
A: Tailing is typically caused by strong, non-ideal interactions between your analyte and the stationary phase, often with the acidic silanol (Si-OH) groups on the surface of silica gel.[13]
Solutions:
-
Add a Mobile Phase Modifier: For column chromatography, adding a small amount (0.1-1%) of triethylamine (Et₃N) to your eluent can neutralize the acidic sites on the silica, improving the peak shape of basic or polar compounds.[13] For reverse-phase HPLC, adding 0.1% trifluoroacetic acid (TFA) can protonate analytes and sharpen peaks.[9]
-
Use an End-Capped Column: For HPLC, use a column that has been "end-capped," meaning the residual silanol groups have been chemically deactivated.[13]
Q: My product appears to be decomposing on the silica gel column. What are my options?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, such as certain esters or molecules with acid-labile protecting groups.
Preventative Measures:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add ~1% triethylamine. Evaporate the solvent to get a neutralized silica gel for your column.
-
Use an Alternative Stationary Phase: As mentioned previously, neutral alumina is a good alternative for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pre-elute the column with your solvent system and apply the sample, proceeding immediately to elution.
Section 3: Troubleshooting Guide - Crystallization & Distillation
Q: I'm struggling to find a good solvent system for recrystallizing my gem-difluorocyclopropane derivative. What's the strategy?
A: The key to recrystallization is finding a solvent (or solvent pair) in which your compound is soluble when hot but sparingly soluble when cold.
Systematic Approach:
-
Single Solvent Screening: Test small amounts of your crude solid in various solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol, toluene) at room temperature. If it's insoluble, heat the mixture. A good solvent will dissolve the compound upon heating.
-
Solvent/Anti-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, while hot, slowly add a miscible "bad" solvent (an "anti-solvent" in which it is poorly soluble) until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Q: My product "oils out" instead of crystallizing upon cooling. How can I induce crystallization?
A: "Oiling out" occurs when the solution becomes supersaturated before reaching the optimal temperature for crystal nucleation.
Solutions:
-
Cool More Slowly: Insulate the flask to ensure a very slow cooling rate.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites.
-
Use a More Dilute Solution: Your solution may be too concentrated. Add more solvent before heating and cooling again.
Q: My product decomposes during distillation, even under vacuum. What should I do?
A: Thermal decomposition is a significant issue for many complex organic molecules. If standard distillation fails, consider these alternatives:
-
Short-Path Distillation (Kugelrohr): This technique minimizes the distance the vapor has to travel, allowing for distillation at lower temperatures and pressures, which reduces the risk of decomposition.
-
Steam Distillation: If your product is immiscible with water and has a reasonable vapor pressure, steam distillation can be an option to purify it at a temperature below its boiling point.
-
Avoid Distillation: If the compound is not volatile or is highly unstable, column chromatography is the preferred method of purification.[4]
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up for a Difluorocyclopropanation Reaction
This protocol assumes a 100 mL reaction volume in DMF.
-
Cooling & Dilution: Once the reaction is complete (monitored by TLC or GC-MS), allow the reaction vessel to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Dilute the mixture with 200 mL of ethyl acetate.
-
Water Wash: Add 100 mL of deionized water to the separatory funnel. Shake gently at first to avoid emulsions, then more vigorously. Allow the layers to separate and discard the lower aqueous layer. Repeat this water wash two more times.
-
Causality: This step removes the bulk of the highly polar DMF solvent and inorganic salts like NaBr.[5]
-
-
Neutralization Wash: Add 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake, venting frequently to release any CO₂ gas that may form. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Discard the aqueous layer.
-
Causality: This ensures any trace acidic impurities are removed.[6]
-
-
Brine Wash: Add 100 mL of brine (saturated aqueous NaCl). Shake and allow the layers to separate. Discard the aqueous layer.
-
Causality: This removes most of the residual water dissolved in the organic layer, facilitating the subsequent drying step.[5]
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography for a Moderately Polar Fluorinated Ester
-
Column Packing: Select an appropriate size column. As a rule of thumb, use a 40:1 to 100:1 ratio of silica gel to crude product by weight. Pack the column using the "slurry method" with your chosen eluent system (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or bulb). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of your product using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in the same eluent system. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Section 5: Data Summaries & Visualization
Table 1: Common Solvent Systems for Column Chromatography of Fluorinated Compounds
| Compound Class | Polarity | Typical Eluent System (Silica Gel) | Notes |
| gem-Difluorocyclopropanes | Low to Medium | Hexanes / Ethyl Acetate (99:1 to 80:20) | Polarity is highly dependent on other functional groups present. |
| α-Fluoro-β-hydroxy esters | Medium to High | Hexanes / Ethyl Acetate (80:20 to 50:50) | The hydroxyl group significantly increases polarity. |
| α-Fluoro esters | Medium | Dichloromethane / Hexanes (gradient) | Good for compounds with moderate polarity. |
| Fluorinated Amines | Medium to High | Hexanes / Ethyl Acetate + 1% Et₃N | The triethylamine additive is crucial to prevent tailing.[13] |
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying a crude product from a this compound reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Sodium Bromodifluoroacetate Decomposition
Welcome to the technical support center for the utilization of sodium bromodifluoroacetate (BrCF₂CO₂Na). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the thermal decomposition of this versatile difluorocarbene reagent. Our focus is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
The thermal decomposition of sodium bromodifluoroacetate is a cornerstone reaction for generating difluorocarbene (:CF₂), a critical intermediate for synthesizing fluorinated molecules like gem-difluorocyclopropanes and for the difluoromethylation of various heteroatoms.[1][2][3] Temperature is the most critical parameter in this process. Unlike its chloro-analogue, sodium bromodifluoroacetate offers the significant advantage of decomposing at milder temperatures, making it compatible with more sensitive substrates.[1][4] However, improper temperature control can lead to a host of issues, from sluggish reactions to byproduct formation. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and mechanism of sodium bromodifluoroacetate decomposition.
Q1: What is the mechanism of difluorocarbene generation from sodium bromodifluoroacetate?
The thermal decomposition of sodium bromodifluoroacetate proceeds through a two-step mechanism. First, the salt undergoes thermal decarboxylation to lose carbon dioxide (CO₂), generating a bromodifluoromethyl carbanion ([BrCF₂]⁻) intermediate. This carbanion is unstable and rapidly eliminates a bromide ion (Br⁻) to yield the highly reactive electrophilic species, difluorocarbene (:CF₂).
Caption: Mechanism of difluorocarbene generation from sodium bromodifluoroacetate.
Q2: How does the decomposition temperature of sodium bromodifluoroacetate compare to sodium chlorodifluoroacetate?
Sodium bromodifluoroacetate offers a significant advantage by decomposing at considerably lower temperatures than its chloro-analogue, sodium chlorodifluoroacetate (ClCF₂CO₂Na). This makes it the preferred reagent for thermally sensitive substrates.[1][5] The higher reactivity is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, facilitating the elimination step.
| Feature | Sodium Bromodifluoroacetate (BrCF₂CO₂Na) | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) |
| Typical Reaction Temp. | ~150 °C[5][6] | ~160-180 °C[4][7][8] |
| Hygroscopicity | Non-hygroscopic, easier to handle[1][5] | Highly hygroscopic and deliquescent[5] |
| Reagent Equiv. Needed | Often requires smaller excess[1] | Typically requires a larger excess |
| Key Advantage | Milder conditions, suitable for sensitive substrates[1] | Lower cost, historically more common |
Q3: What are the primary advantages of using sodium bromodifluoroacetate?
Beyond the lower reaction temperature, BrCF₂CO₂Na provides several key benefits:
-
Operational Simplicity: Its non-hygroscopic nature simplifies handling and storage compared to the highly deliquescent ClCF₂CO₂Na.[1][5]
-
Higher Efficiency: Reactions often proceed with higher yields and selectivity, requiring less of the reagent.[1][4]
-
Avoidance of Side Reactions: The milder conditions reduce the risk of thermal degradation of sensitive starting materials or products, an issue that can plague reactions with ClCF₂CO₂Na.[1]
Q4: What solvents are recommended for this reaction?
High-boiling point, aprotic polar solvents are required to achieve the necessary decomposition temperatures while ensuring the solubility of the salt and substrate. The most commonly cited and effective solvent is diglyme (bis(2-methoxyethyl) ether).[6][9] Other high-boiling ethers or polar aprotic solvents may also be suitable, but should be thoroughly dried before use.
Troubleshooting Guide
This section provides solutions to common problems encountered during the experiment.
Q5: My reaction is not starting or is very sluggish. What are the likely causes?
A stalled reaction is almost always related to temperature or reagent purity. Follow this diagnostic workflow to identify the issue.
Caption: Troubleshooting workflow for a non-starting decomposition reaction.
Q6: I am observing low yields of my desired product. How can I improve it?
Low yields can stem from incomplete conversion, side reactions, or product degradation.
-
Optimize Stoichiometry: While BrCF₂CO₂Na is more efficient than its chloro-analogue, an excess is still typically required.[1] If you are using a substoichiometric amount, increase it to 1.5-2.0 equivalents relative to your substrate.
-
Check Substrate Stability: Your substrate or product may be unstable at 150 °C over long periods. If the reaction is clean but conversion stalls, it may be beneficial to add the BrCF₂CO₂Na in portions to maintain a steady, low concentration of difluorocarbene.
Q7: I am seeing significant byproduct formation. What are common side reactions and how can they be minimized?
The primary side reaction of concern is the dimerization of difluorocarbene to form tetrafluoroethylene, which can further polymerize. This occurs when the concentration of difluorocarbene is high but the substrate is not available or is unreactive.
-
Slow Addition: For less reactive substrates, adding the sodium bromodifluoroacetate solution dropwise over time to the hot reaction mixture is highly effective.[8] This strategy, often used for ClCF₂CO₂Na, ensures that the generated :CF₂ is consumed by the substrate immediately, keeping its steady-state concentration low and minimizing dimerization.
-
Substrate Reactivity: Difluorocarbene is an electrophilic species and reacts much faster with electron-rich alkenes. For electron-deficient substrates, higher temperatures and longer reaction times may be necessary, which can increase the likelihood of side reactions. Slow addition is particularly critical in these cases.
Q8: The reaction appears to be proceeding too quickly or exothermically. What should I do?
A runaway reaction is a significant safety hazard. With ClCF₂CO₂Na, there is a known danger of violent exothermic decomposition if the reagent accumulates at a temperature too low to initiate a smooth reaction, and then the temperature is increased.[8] While BrCF₂CO₂Na reacts at lower temperatures, the same principle applies.
-
Immediate Action: If you observe a sudden, uncontrolled exotherm, immediately remove the heating source and prepare for emergency cooling if necessary.
-
Prevention: The best course of action is prevention. Always ensure the reaction vessel is heated to the target temperature before beginning the addition of the sodium bromodifluoroacetate solution.[8] This ensures the reagent decomposes as it is added, preventing dangerous accumulation. Never add the full amount of the reagent to a cold vessel and then heat it.
Experimental Protocols & Monitoring
Protocol 1: General Procedure for gem-Difluorocyclopropanation of an Alkene
This protocol is adapted from established literature procedures.[6]
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), add the alkene substrate (1.0 mmol) and anhydrous diglyme (5 mL).
-
Reagent Solution: In a separate flask, prepare a solution of sodium bromodifluoroacetate (e.g., 1.5 mmol, 1.5 equiv.) in anhydrous diglyme (10 mL). Gentle warming may be required for dissolution.
-
Heating: Heat the flask containing the alkene solution in an oil bath to the target internal temperature (e.g., 150 °C). Ensure the contents are fully equilibrated at this temperature.
-
Addition: Add the sodium bromodifluoroacetate solution dropwise from the dropping funnel to the vigorously stirred, hot alkene solution over a period of 10-30 minutes.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 150 °C for an additional 5-15 minutes, monitoring by TLC or ¹⁹F NMR for the disappearance of the starting material.
-
Workup: After cooling to room temperature, quench the reaction by pouring it into ice water (30 mL). Extract the aqueous mixture with an appropriate organic solvent (e.g., hexane or diethyl ether, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Reaction Progress using ¹⁹F NMR Spectroscopy
-
Standard: Before starting the reaction, add a small amount of an inert fluorinated internal standard (e.g., trifluorotoluene) to the reaction mixture.
-
Sampling: Periodically and carefully take a small aliquot from the reaction mixture. Quench it immediately in cold CDCl₃ containing a small amount of D₂O to separate the inorganic salts.
-
Analysis: Filter the CDCl₃ solution into an NMR tube. Acquire a ¹⁹F NMR spectrum.
-
Interpretation: Monitor the disappearance of the signal for sodium bromodifluoroacetate (BrCF₂CO₂Na) and the appearance of the signal for your gem-difluorocyclopropane product. The chemical shifts will be highly dependent on the structure of the product. The ratio of the product peak integration to the internal standard integration can be used to determine the reaction yield over time.
Safety Precautions
Q9: What are the key safety considerations when handling sodium bromodifluoroacetate and its decomposition reactions?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Handling: Handle the solid reagent in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15][16] Sodium bromodifluoroacetate is classified as a skin, eye, and respiratory irritant.[14]
-
Thermal Hazards: The primary hazard is uncontrolled thermal decomposition. As detailed in Q8, always add the reagent to a pre-heated solution to prevent accumulation and potential runaway reactions.[8]
-
Decomposition Products: In case of fire, thermal decomposition can release hazardous gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[14]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's licensed collector's instructions.[14]
References
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084. [Link]
-
Grokipedia. (n.d.). Sodium chlorodifluoroacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium chlorodifluoroacetate. Retrieved from [Link]
-
Sci-Hub. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US8729320B2 - Method for producing difluorocyclopropane compound.
- Hu, J., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
-
Organic Syntheses. (n.d.). β,β-DIFLUOROSTYRENE. Org. Synth.1967 , 47, 49. Retrieved from [Link]
-
Williams, T. J., & Greaney, M. F. (2015). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 17(3), 532–535. [Link]
-
Kumawat, S., & Natte, K. (2021). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications, 57(83), 10847-10850. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. ChemInform. Retrieved from [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Org. Synth.2024 , 101, 164-183. Retrieved from [Link]
-
Shlomo, R., & Grinstein, D. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8958–8962. [Link]
- Hu, J. (2010). Recent Advances in the Synthetic Application of Difluorocarbene. Current Organic Chemistry, 14(4), 365-390.
Sources
- 1. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 2. Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]
- 3. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. US8729320B2 - Method for producing difluorocyclopropane compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Bromodifluoroacetate | 84349-27-9 | TCI AMERICA [tcichemicals.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synquestlabs.com [synquestlabs.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Troubleshooting Low Yields in Gem-Difluorocyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for gem-difluorocyclopropanation reactions. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered during the synthesis of these valuable fluorinated compounds. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you overcome challenges and optimize your reaction yields.
Section 1: Troubleshooting Guide - A Mechanistic Approach
Low yields in gem-difluorocyclopropanation are often traceable to a few key areas: the generation and stability of difluorocarbene, the reactivity of the alkene substrate, and the overall reaction conditions. This section is structured to help you diagnose and solve problems by understanding the underlying chemistry.
Issue 1: Inefficient Difluorocarbene Generation
The cornerstone of this reaction is the efficient in-situ generation of difluorocarbene (:CF₂). Problems here will invariably lead to poor yields.
Question: My reaction with Sodium Chlorodifluoroacetate (ClCF₂COONa) is sluggish and gives low yields. What are the likely causes?
Answer:
Sodium chlorodifluoroacetate is a common, cost-effective difluorocarbene precursor, but its use comes with specific challenges.[1][2] The thermal decomposition to generate :CF₂ typically requires high temperatures (often >180 °C), which can lead to substrate or product degradation.[2]
Causality & Solutions:
-
Reagent Quality: ClCF₂COONa is notoriously hygroscopic and deliquescent.[1] Moisture will quench the difluorocarbene precursor.
-
Protocol: Ensure the reagent is purchased from a reputable supplier and stored in a desiccator. For best results, dry the reagent under high vacuum for several hours before use.
-
-
Insufficient Temperature: The decarboxylation of ClCF₂COONa to form the chlorodifluoromethyl anion, which then eliminates chloride to give :CF₂, is temperature-dependent.[3]
-
Protocol: Ensure your reaction temperature is adequate, typically 180-190 °C in a high-boiling solvent like diglyme or triglyme.[1][4] Consider using microwave irradiation, which can significantly shorten reaction times and improve yields by enabling rapid heating in lower-boiling solvents like THF.[1][5]
-
-
Solvent Choice: High-boiling ethereal solvents like diglyme are standard but can be difficult to remove during workup.
-
Protocol: While effective, consider if your substrate and product are stable at these high temperatures. If not, alternative carbene sources that operate under milder conditions may be necessary.
-
Question: I'm using the Ruppert-Prakash reagent (TMSCF₃) with a fluoride source, but my yields are inconsistent. How can I improve this?
Answer:
The Ruppert-Prakash reagent is an excellent alternative that generates difluorocarbene under milder conditions.[1][4][6] The reaction is initiated by a nucleophilic fluoride source that attacks the silicon, leading to the formation of a trifluoromethyl anion ([CF₃]⁻), which then decomposes to :CF₂ and a fluoride ion.[7]
Causality & Solutions:
-
Initiator Activity: The choice and quality of the fluoride source are critical.
-
Reaction Stoichiometry: The amount of TMSCF₃ used can impact the yield.
-
Protocol: Optimization studies have shown that using approximately 2.5 equivalents of TMSCF₃ often provides the best results.[7]
-
-
Solvent Effects: Ethereal solvents are generally preferred for this reaction.
Issue 2: Poor Substrate Reactivity
Difluorocarbene is an electrophilic species, meaning it reacts more readily with electron-rich alkenes.[1]
Question: My electron-deficient alkene is giving very low yields. How can I drive the reaction to completion?
Answer:
This is a common challenge. The electrophilic nature of difluorocarbene means its reaction with electron-poor alkenes has a higher activation barrier.
Causality & Solutions:
-
Carbene Source Reactivity: Standard methods may not be potent enough for unreactive alkenes.
-
Concentration and Temperature: Forcing conditions may be necessary.
-
Protocol: Increasing the concentration of the reagents can sometimes improve yields. If using a thermally stable reagent like ClCF₂COONa, carefully increasing the reaction temperature may be beneficial, but monitor for decomposition.
-
Question: I am observing significant side reactions and decomposition of my starting material. What's happening?
Answer:
This suggests that the reaction conditions are too harsh for your substrate or that side reactions of the difluorocarbene are dominating.
Causality & Solutions:
-
Thermal Instability: Many functionalized organic molecules are not stable at the high temperatures required for reagents like ClCF₂COONa.
-
Carbene Dimerization: Difluorocarbene can dimerize to form tetrafluoroethylene, especially at high concentrations.[11]
-
Protocol: A "slow addition protocol" can be beneficial.[6] By adding the carbene precursor slowly to the heated solution of the alkene, the instantaneous concentration of :CF₂ is kept low, favoring the desired bimolecular reaction with the alkene over the unimolecular dimerization.
-
Visualization: Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: A workflow for diagnosing and solving low-yield issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the difference in reactivity between difluorocarbene and dichlorocarbene?
A1: While both are dihalocarbenes, difluorocarbene is a singlet carbene, whereas dichlorocarbene has a triplet ground state.[12] The lone pairs on the highly electronegative fluorine atoms can back-bond into the empty p-orbital of the carbene carbon, stabilizing the singlet state.[11] This makes difluorocarbene more electrophilic and generally more reactive towards electron-rich double bonds compared to dichlorocarbene.
Q2: Can I use a base like potassium tert-butoxide to generate difluorocarbene from a halodifluoromethane?
A2: While dehydrohalogenation of halodifluoromethanes (like CHClF₂) with a strong base is a classic method for generating carbenes, it often gives low yields for difluorocyclopropanation.[1] The strong base can react with the generated difluorocarbene, leading to decomposition pathways that compete with the desired cyclopropanation.[1] Methods that avoid stoichiometric amounts of strong base, such as using phase-transfer catalysis or thermally decomposing salts, are generally more effective.[1]
Q3: My product appears to be volatile, and I'm losing it during workup. What are the best practices for isolation?
A3: This is a known issue, especially with smaller gem-difluorocyclopropanes.[5]
-
Minimize Evaporation: Use a rotary evaporator with caution. Keep the bath temperature low and avoid applying a very high vacuum.
-
Extraction: Ensure your extraction solvent is appropriate and perform multiple extractions with smaller volumes.
-
Purification: Column chromatography is standard.[5] Using a non-polar eluent system (e.g., hexane or pentane) can help, but care must be taken as the product may co-elute with the solvent front. Careful fraction collection and analysis by TLC or GC are essential.
Q4: Are there any safety concerns I should be aware of?
A4: Yes.
-
Reagents: Many difluorocarbene precursors have specific hazards. For example, sodium chlorodifluoroacetate is an irritant.[3][13] Always consult the Safety Data Sheet (SDS) for each reagent.
-
High Temperatures: Reactions involving thermal decomposition at high temperatures should be conducted behind a blast shield in a well-ventilated fume hood.
-
Byproducts: The thermal decomposition of some fluorinated compounds can release toxic gases.[14] Ensure adequate ventilation at all times.
Section 3: Key Reagent Comparison and Protocols
Table 1: Comparison of Common Difluorocarbene Precursors
| Reagent | Common Name | Typical Conditions | Pros | Cons |
| ClCF₂COONa | N/A | 180-190 °C, Diglyme | Inexpensive, readily available | High temp, hygroscopic, excess reagent often needed[1][2] |
| BrCF₂CO₂Na | N/A | ~120 °C, DME | Milder conditions than chloro-analog, not hygroscopic | More expensive than ClCF₂COONa |
| TMSCF₃ | Ruppert-Prakash Reagent | RT to 65 °C, THF, with initiator (NaI, TBAT) | Mild conditions, high functional group tolerance[1][8] | Requires stoichiometric initiator |
| FSO₂CF₂COOSiMe₃ | TFDA / Dolbier Reagent | RT to 120 °C, with catalytic fluoride | Highly efficient for electron-poor alkenes[1][9] | Can be expensive, moisture sensitive |
Experimental Protocol: General Procedure for Difluorocyclopropanation using TMSCF₃ and NaI
This protocol is adapted from established methods for the generation of difluorocarbene from the Ruppert-Prakash reagent.[1][6]
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 equiv) and sodium iodide (NaI, 1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous THF (to make a ~0.2 M solution with respect to the alkene) via syringe. Follow with the addition of trimethyl(trifluoromethyl)silane (TMSCF₃, 2.5 equiv).
-
Reaction: Heat the reaction mixture to 65 °C and stir vigorously. Monitor the reaction progress by TLC or GC analysis. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure (with care, see FAQ 3). Purify the crude product by flash column chromatography on silica gel.
Visualization: Difluorocarbene Generation Mechanisms
The following diagrams illustrate the generation of difluorocarbene from two common precursors.
Caption: Mechanisms for :CF₂ generation from common precursors.
This technical guide provides a starting point for addressing common issues in gem-difluorocyclopropanation reactions. Successful synthesis relies on a solid understanding of the reaction mechanism, careful attention to reagent quality, and thoughtful optimization of reaction conditions based on the specific substrate.
References
-
Kovrigo, I., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 566-640. [Link]
-
Hu, J., et al. (2012). Chloride ion-catalyzed generation of difluorocarbene for efficient preparation of gem-difluorinated cyclopropenes and cyclopropanes. Chemical Communications, 48(84), 10466-10468. [Link]
-
Wikipedia. Sodium chlorodifluoroacetate. [Link]
-
Koenigs, R. M., et al. (2018). Optimization of the gem-difluoro olefination reaction. ResearchGate. [Link]
-
Shastnev, D. (n.d.). Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. American Chemical Society. [Link]
-
Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. [Link]
-
Wikipedia. Difluorocarbene. [Link]
-
Hu, J., & Zhang, W. (2011). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, 47(33), 9281-9292. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
Unknown. (n.d.). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]
-
Li, Z., et al. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. RSC Publishing. [Link]
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(29), 6535-6538. [Link]
-
Hammond, G. B., et al. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. ACS Publications. [Link]
-
Unknown. (2021). Difluorocarbene: CF2 (Reaction intermediate): Decarboxylative elimination (!!) & singlet or triplet?. YouTube. [Link]
-
Dolbier, W. R., Jr. (2006). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. ResearchGate. [Link]
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Renmin University of China. [Link]
-
Gouverneur, V., et al. (2020). [3+2]‐Cycloaddition Reactions of gem‐Difluorocyclopropenes with Azomethine Ylides – Access to Novel Fluorinated Scaffolds. ResearchGate. [Link]
-
Kovrigo, I., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link]
-
Hu, J., & Zhang, Y. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Thieme. [Link]
-
Amii, H., et al. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Organic Chemistry Portal. [Link]
-
Gouverneur, V., et al. (2023). Difluorocarbene chemistry, radiosynthesis and divergent reactivity of.... ResearchGate. [Link]
-
Unknown. (n.d.). Sodium chlorodifluoroacetate. Grokipedia. [Link]
-
Sweeney, J. B., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Organic Chemistry Portal. [Link]
-
Dolbier, W. R., Jr. (2000). A novel and highly efficient synthesis of gem-difluorocyclopropanes. PubMed. [Link]
-
Wikipedia. Polytetrafluoroethylene. [Link]
Sources
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- 3. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]
- 4. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 5. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 6. Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene - American Chemical Society [acs.digitellinc.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 9. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Difluorocarbene - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
Navigating the Nuances of Sodium Bromodifluoroacetate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sodium bromodifluoroacetate (BrCF₂CO₂Na). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and optimal use of this versatile difluorocarbene precursor. This resource moves beyond standard protocols to explain the "why" behind experimental choices, ensuring your reactions are not only successful but also reproducible and well-understood.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of sodium bromodifluoroacetate.
Q1: What are the primary advantages of using sodium bromodifluoroacetate over sodium chlorodifluoroacetate?
A1: Sodium bromodifluoroacetate offers several key advantages over its chloro-analog, making it a more efficient and user-friendly reagent in many applications.[1][2] Notably, it is significantly less hygroscopic, simplifying handling and storage.[1] From a reactivity standpoint, it generates difluorocarbene at lower temperatures, which can lead to cleaner reactions and better yields, especially with thermally sensitive substrates.[1][2]
Q2: What are the recommended storage and handling procedures for sodium bromodifluoroacetate?
A2: To ensure the longevity and reactivity of the reagent, proper storage and handling are crucial. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere such as argon or nitrogen. It is hygroscopic, so minimizing exposure to moisture is critical. Always use personal protective equipment (PPE), including gloves and safety glasses, when handling the solid.
Q3: What are the known incompatibilities of sodium bromodifluoroacetate?
A3: The primary incompatibility to be aware of is with strong oxidizing agents. Reactions with strong acids or bases under ambient, non-reaction conditions should also be approached with caution, as they could potentially lead to premature decomposition or unwanted side reactions.
Q4: What are the hazardous decomposition products of sodium bromodifluoroacetate?
A4: Thermal decomposition of sodium bromodifluoroacetate can generate hazardous substances, including carbon oxides (CO, CO₂), hydrogen bromide, hydrogen fluoride, and sodium oxides. Therefore, all reactions involving heating should be conducted in a well-ventilated fume hood.
Section 2: Troubleshooting Guide - From Theory to Practice
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving sodium bromodifluoroacetate.
Issue 1: Low or No Product Yield in Difluorocyclopropanation
Potential Causes & Solutions:
-
Insufficient Temperature: The generation of difluorocarbene from sodium bromodifluoroacetate is a thermal decarboxylation process. If the reaction temperature is too low, the rate of carbene formation will be insufficient.
-
Protocol: Gradually increase the reaction temperature in 10-15 °C increments. For many substrates in a solvent like diglyme, temperatures in the range of 120-150 °C are effective.[2]
-
-
Reagent Degradation: Improper storage can lead to the degradation of the reagent, primarily through hydrolysis.
-
Protocol: If you suspect degradation, it is best to use a fresh bottle of the reagent. To verify the quality of a new batch, a purity analysis by ¹⁹F NMR is recommended.
-
-
Sub-optimal Solvent Choice: The choice of solvent can significantly impact the reaction outcome. High-boiling, polar aprotic solvents are generally preferred.
-
Protocol: If you are not using a standard solvent like diglyme, consider switching to it. Ensure the solvent is anhydrous, as water can quench the difluorocarbene.
-
Issue 2: Formation of Unidentified Byproducts
Potential Causes & Solutions:
-
Reaction Temperature Too High: While a certain temperature is required for carbene formation, excessive heat can lead to decomposition of the starting materials, product, or the difluorocarbene itself, resulting in side reactions.
-
Protocol: If you are observing significant byproduct formation, try reducing the reaction temperature. A systematic approach, starting from a lower temperature and gradually increasing it, can help find the optimal balance.
-
-
Prolonged Reaction Time: Extended reaction times at elevated temperatures can also contribute to byproduct formation.
-
Protocol: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the starting material is consumed, work up the reaction promptly.
-
-
Presence of Impurities: Impurities in the starting materials or solvent can lead to unexpected side reactions.
-
Protocol: Ensure the purity of your substrate and use anhydrous, high-purity solvents.
-
Section 3: Experimental Protocols & Data
This section provides detailed experimental protocols and quantitative data to guide your experimental design and execution.
Protocol 1: General Procedure for Difluorocyclopropanation
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the alkene (1.0 mmol) in anhydrous diglyme (5 mL) under an inert atmosphere, add sodium bromodifluoroacetate (1.5 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) and stir for the required time (monitor by TLC or GC). A typical reaction time is 20 minutes to a few hours.[2]
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Effect of Temperature on Yield
The following table summarizes the effect of reaction temperature on the yield of the difluorocyclopropanation of 1,1-diphenylethene.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 180 | 20 | 96 (with ClCF₂CO₂Na) |
| 2 | 150 | 20 | 64 (with ClCF₂CO₂Na) |
| 3 | 150 | 20 | 99 (with BrCF₂CO₂Na) |
| 4 | 120 | 20 | 76 (with BrCF₂CO₂Na) |
Data adapted from a comparative study on the difluorocyclopropanation of 1,1-diphenylethene.[2]
This data clearly illustrates that sodium bromodifluoroacetate provides significantly higher yields at lower temperatures compared to its chloro-analog.
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to mastering the application of sodium bromodifluoroacetate.
Mechanism of Difluorocarbene Generation
The generation of difluorocarbene from sodium bromodifluoroacetate proceeds through a thermal decarboxylation pathway. Upon heating, the molecule loses carbon dioxide and a bromide anion to form the highly reactive difluorocarbene intermediate.
Caption: Thermal decarboxylation of sodium bromodifluoroacetate to generate difluorocarbene.
Troubleshooting Logic Flow
The following diagram outlines a logical workflow for troubleshooting common issues in difluorocyclopropanation reactions.
Caption: Troubleshooting workflow for low-yield difluorocyclopropanation reactions.
Section 5: Analytical Methods
Proper analytical techniques are essential for quality control of the starting material and for monitoring reaction progress.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range.[3]
-
Purity Assessment: The ¹⁹F NMR spectrum of sodium bromodifluoroacetate should exhibit a single sharp peak. The presence of other peaks may indicate impurities or degradation products. The chemical shift of the -CF₂Br group typically falls within a specific range, which can be used for identification.
-
Reaction Monitoring: The disappearance of the ¹⁹F NMR signal corresponding to sodium bromodifluoroacetate can be used to monitor the progress of the reaction.
Typical ¹⁹F NMR Chemical Shift Ranges:
| Functional Group | Chemical Shift Range (ppm) vs. CFCl₃ |
| -CF₃ | +40 to +80 |
| -CF₂- | +80 to +140 |
| -CF- | +140 to +250 |
| Ar-F | +80 to +170 |
Note: The exact chemical shift can be influenced by the solvent and other factors.[4]
References
-
Electronic Supplementary Information . The Royal Society of Chemistry. [Link]
-
Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes . Organic Chemistry Portal. [Link]
-
19Flourine NMR . University of Ottawa. [Link]
-
19F Chemical Shifts and Coupling Constants . University of California, Santa Barbara. [Link]
-
19F NMR Reference Standards . University of Wisconsin-Madison. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi . MDPI. [Link]
-
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate . Organic Letters. [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives . National Institutes of Health. [Link]
Sources
Technical Support Center: Difluorocarbene Reactions Using Sodium Bromodifluoroacetate
Welcome to the technical support center for difluorocarbene chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing sodium bromodifluoroacetate (BrCF₂CO₂Na) as a difluorocarbene precursor. Here, we address common challenges and side reactions encountered during experimentation, providing in-depth troubleshooting strategies rooted in mechanistic principles.
Introduction: Why Sodium Bromodifluoroacetate?
Sodium bromodifluoroacetate has emerged as a reagent of choice for the generation of difluorocarbene (:CF₂), particularly for difluorocyclopropanation reactions. Compared to its chloro-analog (ClCF₂CO₂Na), it offers significant advantages, including lower decomposition temperatures, reduced reagent quantities, and improved handling due to its non-hygroscopic nature.[1] These characteristics allow for milder reaction conditions, making it compatible with a wider range of sensitive substrates.[1][2] However, like any reactive intermediate, the generation and use of difluorocarbene are not without potential pitfalls. This guide will help you navigate these challenges to achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My difluorocyclopropanation reaction has a low yield. What are the likely causes and how can I improve it?
A low yield of the desired gem-difluorocyclopropane is a common issue that can stem from several factors, from reagent quality to competing side reactions. Let's break down the potential culprits and their solutions.
Troubleshooting Guide: Low Reaction Yield
| Potential Cause | Explanation | Recommended Solution(s) |
| Suboptimal Reaction Temperature | The thermal decomposition of sodium bromodifluoroacetate to generate difluorocarbene is temperature-dependent. Insufficient temperature will lead to incomplete reagent decomposition and low conversion. Conversely, excessively high temperatures can promote side reactions or decomposition of the desired product.[2] | Systematically screen the reaction temperature. For many substrates, temperatures around 150 °C in a high-boiling solvent like diglyme are effective.[3] For thermally sensitive substrates, consider alternative energy sources like microwave irradiation, which can significantly reduce reaction times and potentially improve yields.[4] |
| Moisture in the Reaction | Sodium bromodifluoroacetate should be handled under anhydrous conditions. While it is less hygroscopic than its chloro-analog, moisture can still interfere with the reaction, potentially by reacting with the difluorocarbene intermediate. | Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Slow Reagent Addition | A high instantaneous concentration of difluorocarbene can favor dimerization to form tetrafluoroethylene (TFE) or other oligomerization side products.[5] | Employ a slow addition protocol. Dissolving the sodium bromodifluoroacetate in a suitable solvent and adding it dropwise to the heated reaction mixture containing the substrate can maintain a low, steady concentration of difluorocarbene, favoring the desired bimolecular reaction with the alkene.[3] |
| Substrate Reactivity | Difluorocarbene is an electrophilic carbene and reacts more readily with electron-rich alkenes. Electron-deficient alkenes may require more forcing conditions or may not be suitable substrates under standard protocols. | For electron-deficient alkenes, increasing the reaction temperature or using a higher boiling point solvent may be necessary. Alternatively, consider using a different difluorocarbene precursor that generates the carbene under different conditions. |
| Product Volatility | Some simple difluorocyclopropanes are volatile, leading to loss of product during workup and purification, especially if rotary evaporation is performed at elevated temperatures or reduced pressure for extended periods.[4] | During workup, use caution when removing solvents under reduced pressure. Keep the bath temperature low and avoid prolonged exposure to high vacuum. If possible, analyze the crude reaction mixture by ¹H or ¹⁹F NMR to determine the initial yield before purification. |
Workflow for Optimizing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: I am observing significant byproduct formation. How can I identify and minimize these side reactions?
The appearance of unexpected signals in your NMR or peaks in your GC-MS indicates the presence of side products. The high reactivity of difluorocarbene means it can participate in several unintended reaction pathways.
Troubleshooting Guide: Common Side Reactions
| Side Reaction | Mechanism/Explanation | Identification | Mitigation Strategies |
| C-H Bond Insertion | Difluorocarbene can insert into activated C-H bonds, competing with the desired cyclopropanation. This is more likely with substrates possessing weak or electron-rich C-H bonds. | Look for products with an inserted -CF₂- group. Mass spectrometry will show a mass increase of 50 amu. | This is an inherent reactivity of the carbene. If problematic, consider modifying the substrate to remove or block reactive C-H bonds. Altering the solvent may also influence selectivity. |
| Reaction with Solvent | Protic solvents (e.g., alcohols, water) will be readily attacked by difluorocarbene. Some aprotic solvents may also be susceptible to C-H insertion under harsh conditions. | Characterize unexpected byproducts. If they contain fragments of the solvent molecule, this is a likely cause. | Use high-boiling, aprotic, and relatively inert solvents such as diglyme, triglyme, or dioxane. In some cases, solvent-free conditions have been shown to be effective.[6] |
| Hydrolysis of Product | The gem-difluorocyclopropane ring can be susceptible to hydrolysis, especially if the workup involves strongly acidic or basic conditions. This can lead to ring-opened products.[7] | Analyze the aqueous layer after workup. Look for ring-opened products, which may be more water-soluble. | Use a neutral or mildly basic quench (e.g., saturated sodium bicarbonate solution). Avoid prolonged contact with aqueous acid or base. Extract the product promptly into an organic solvent. |
| Dimerization/Oligomerization | At high concentrations, difluorocarbene can dimerize to form tetrafluoroethylene (F₂C=CF₂) or form higher oligomers.[5] | Tetrafluoroethylene is a gas and may not be easily detected. Oligomers may appear as a complex mixture of fluorinated compounds in the NMR or as a baseline "hump" in the GC trace. | As mentioned in FAQ 1, employ a slow addition of the sodium bromodifluoroacetate to maintain a low concentration of the carbene. |
| Thermal Decomposition of Reagent | If the reaction is overheated, sodium bromodifluoroacetate can decompose to produce carbon oxides, hydrogen bromide, and hydrogen fluoride.[8] These can potentially react with the substrate or product. | This is difficult to detect directly. A sign might be a sudden pressure buildup or discoloration of the reaction mixture. | Carefully control the reaction temperature and avoid localized overheating. Ensure the heating bath provides uniform heat distribution. |
Reaction Pathways of Difluorocarbene
Sources
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- 6. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions [organic-chemistry.org]
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- 8. synquestlabs.com [synquestlabs.com]
Technical Support Center: Enhancing Difluorocarbene Trapping Efficiency
Welcome to the technical support center for difluorocarbene chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize the versatile yet transient difluorocarbene (:CF₂) intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles and field-tested insights to help you troubleshoot common issues and optimize your reaction outcomes. This resource is structured to address both fundamental questions and specific experimental challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions that are crucial for designing robust and efficient difluorocarbene reactions.
Q1: How do I choose the most appropriate difluorocarbene precursor for my specific substrate?
The choice of precursor is paramount and depends heavily on your substrate's reactivity and the desired reaction conditions.[1]
-
For electron-rich substrates (e.g., electron-rich alkenes, phenolates): Reagents that generate :CF₂ under mild, often basic or nucleophilically-activated conditions, are ideal.
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): This is an inexpensive, stable solid that generates :CF₂ via thermal decarboxylation.[5] It typically requires higher temperatures (refluxing dioxane, for example), making it suitable for substrates that are thermally stable.[6] It is widely used for the difluoromethylation of phenols and thiols.[5]
-
Difluoromethylene Phosphobetaine (PDFA, Ph₃P⁺CF₂CO₂⁻): This reagent generates :CF₂ under neutral conditions simply by heating, avoiding the need for a base or other additives.[7] This makes it particularly useful for base-sensitive substrates.[7]
-
For electron-deficient or thermally sensitive substrates: Precursors that can be activated under neutral or non-basic conditions are preferred.
-
TMSCF₃ with NaI: As mentioned, this system operates at higher temperatures but avoids strong bases, making it suitable for a broader range of alkenes, including some less electron-rich ones.
-
Hexafluoropropylene Oxide (HFPO): Thermolysis of HFPO at high temperatures (~190 °C) generates :CF₂ and the gaseous byproduct trifluoroacetyl fluoride, which can be advantageous for product purification.[8]
-
Q2: What is the mechanistic role of initiators like NaI or TBAT with TMSCF₃, and why is an excess of TMSCF₃ often required?
The activation of TMSCF₃ is not a simple decomposition. It involves a complex anionic chain reaction.[4][9]
-
Mechanism: A nucleophilic initiator (like I⁻ from NaI or F⁻ from TBAT) attacks the silicon atom of TMSCF₃, liberating a transient trifluoromethyl anion (CF₃⁻). This anion can then undergo α-elimination to form :CF₂ and a fluoride ion (F⁻). The newly formed F⁻ can then activate another molecule of TMSCF₃, propagating the chain reaction.[3][4]
Q3: How do solvent and temperature influence the efficiency of difluorocarbene trapping?
Solvent and temperature are critical parameters that control the rate of :CF₂ generation versus its consumption by the substrate or side reactions.
-
Solvent: Polar aprotic solvents like DMF, DMSO, THF, or acetonitrile are commonly used.[11] They help to dissolve the reagents and stabilize charged intermediates in the carbene generation pathway.[11] However, be aware that some solvents can compete with your substrate. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and trap the carbene.[11]
-
Temperature: Temperature directly affects the rate of precursor decomposition.
-
High Temperatures: While necessary for some precursors like ClCF₂COONa, high temperatures can lead to the decomposition of sensitive substrates or products.[11][12] It also increases the rate of :CF₂ dimerization to form tetrafluoroethylene (TFE), a common byproduct.[13]
-
Low Temperatures: Running reactions at the lowest effective temperature minimizes byproduct formation and increases selectivity.[13] For highly reactive substrates, precursors like TMSCF₃/TBAT that work at low temperatures are ideal.
-
Q4: What are the most common side reactions, and how can they be minimized?
The primary challenge in difluorocarbene chemistry is its high reactivity, which can lead to several undesired pathways.[8]
-
:CF₂ Dimerization: The most common side reaction is the dimerization of difluorocarbene to form tetrafluoroethylene (TFE).[13] This occurs when the rate of :CF₂ generation exceeds the rate of its trapping by the substrate.[13]
-
Reaction with Nucleophiles: Difluorocarbene is electrophilic and will react with any available nucleophile in the mixture, including bases, solvents, or even the product itself.
-
Mitigation: Choose reaction conditions carefully. If using a base to deprotonate a substrate (like a phenol), ensure the resulting nucleophile is significantly more reactive towards :CF₂ than the base itself. Using precursors like PDFA that do not require a base can circumvent this issue entirely.[7]
-
Troubleshooting Guide: From Low Yields to Inconsistent Results
This section provides a problem-solution framework for specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient :CF₂ Generation: The precursor is not being activated effectively. 2. Substrate Reactivity: The substrate is too electron-deficient or sterically hindered to trap the carbene efficiently.[14] 3. Reagent Decomposition: The :CF₂ precursor may have degraded due to improper storage (e.g., moisture sensitivity of TMSCF₃). | 1. Verify Initiator/Conditions: Ensure the correct initiator (e.g., NaI, TBAT) and temperature are being used for your chosen precursor. For thermally activated precursors, confirm the reaction has reached the required temperature. 2. Switch Precursor System: If using a low-temperature method (TMSCF₃/TBAT) with a less reactive alkene, switch to a high-temperature system (TMSCF₃/NaI or ClCF₂COONa).[3] 3. Use Fresh Reagents: Use freshly opened or properly stored reagents. Ensure anhydrous conditions if the precursor or initiator is moisture-sensitive.[11] |
| Formation of Multiple Unidentified Byproducts | 1. High Rate of :CF₂ Generation: Leads to dimerization (TFE) and oligomerization.[13] 2. Substrate/Product Decomposition: The reaction temperature is too high, or conditions are too harsh.[11] 3. Competing Reactions: The carbene is reacting with the solvent or base.[11] | 1. Implement Slow Addition: Use a syringe pump to add the precursor or initiator over several hours to maintain a low [:CF₂].[3][13] 2. Lower Temperature: Reduce the reaction temperature. If using a high-temperature precursor, consider switching to one that operates under milder conditions. 3. Change Solvent: If a reaction with the solvent is suspected (e.g., DMF at high temp), switch to a more inert solvent like dioxane or diglyme. |
| Reaction Stalling / Incomplete Conversion | 1. Initiator Poisoning/Consumption: The initiator for the chain reaction (e.g., F⁻) is being trapped or consumed. 2. Auto-inhibition: With the TMSCF₃/TBAT system, the reaction can be self-inhibiting as intermediates build up.[4][9] 3. Insufficient Reagent: An insufficient excess of the :CF₂ precursor was used, accounting for consumption in side reactions.[10] | 1. Add More Initiator: A small, fresh portion of the initiator can sometimes restart a stalled reaction. 2. Use an Alternative System: The TMSCF₃/NaI system is less prone to auto-inhibition and may be more suitable for achieving full conversion with less reactive substrates.[3][4] 3. Increase Precursor Stoichiometry: Increase the equivalents of the difluorocarbene precursor. An excess of 2-3 equivalents is common.[10] |
| Inconsistent Results Between Batches | 1. Stochastic Kinetics: The NaI-mediated decomposition of TMSCF₃ can exhibit unpredictable auto-acceleration, leading to variable induction periods and reaction rates.[4][13] 2. Moisture Contamination: Trace amounts of water can interfere with moisture-sensitive reagents, leading to inconsistent initiation.[11] | 1. Standardize Procedure: For the TMSCF₃/NaI system, strictly control reagent quality, addition rates, and stirring speed to improve reproducibility. For more controlled kinetics, consider the TBAT initiator.[4] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Run reactions under an inert atmosphere (N₂ or Ar).[11] |
Visualizing the Process: Workflows and Mechanisms
A clear understanding of the reaction pathway is essential for effective troubleshooting.
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving common issues in difluorocarbene reactions.
Caption: A workflow for troubleshooting difluorocarbene reactions.
Diagram 2: Mechanism of :CF₂ Generation from TMSCF₃
This diagram illustrates the catalytic cycle for generating difluorocarbene from TMSCF₃ using a nucleophilic initiator (Nu⁻).
Caption: Mechanism of :CF₂ generation from TMSCF₃ and subsequent trapping.
Key Experimental Protocols
The following are detailed, step-by-step methodologies for common difluorocarbene trapping experiments.
Protocol A: Difluorocyclopropanation of an Alkene using TMSCF₃ and NaI
This protocol is adapted for moderately reactive alkenes that require thermal activation.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the alkene (1.0 equiv), sodium iodide (NaI, 0.1 equiv), and anhydrous solvent (e.g., THF or DME).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the target temperature (typically 70-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol B: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
This protocol is a robust method for synthesizing aryl difluoromethyl ethers.[5][15]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 equiv), a base such as cesium carbonate (Cs₂CO₃, 1.5 equiv), and sodium chlorodifluoroacetate (2.5-3.0 equiv).[5]
-
Solvent Addition: Add a mixture of anhydrous DMF and water.[5]
-
Degassing: Degas the solution with a stream of nitrogen for at least 30 minutes while stirring.[5]
-
Reaction: Heat the mixture to 100-110 °C and stir. The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the consumption of the starting phenol by TLC.[5]
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by silica gel chromatography.
References
-
Potheau, R. et al. (2017). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. National Institutes of Health. Available at: [Link]
-
Pace, V. (2024). Direct O-monofluoromethylation of phenol derivatives: An efficient and straightforward route to monofluoromethoxy arenes. Chemical Review and Letters. Available at: [Link]
-
Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Materials Research. Available at: [Link]
-
Gouverneur, V. (2023). Difluorocarbene chemistry, radiosynthesis and divergent reactivity of... ResearchGate. Available at: [Link]
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Wikipedia. Polytetrafluoroethylene. Wikipedia. Available at: [Link]
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Wikipedia. Difluorocarbene. Wikipedia. Available at: [Link]
-
Garg, N. et al. (2024). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
Garg, N. et al. (2024). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
ResearchGate (2020). Regioselective formation of fluorinated metallacycles from fluoroalkenes and an electron-rich Ni(0) difluorocarbene. ResearchGate. Available at: [Link]
-
Ngai, M-Y. et al. (2019). Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. ResearchGate. Available at: [Link]
-
Zhang, X. (2025). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Hu, J. (2015). gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors. ResearchGate. Available at: [Link]
-
Yagupolskii, L. M. et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry. Available at: [Link]
-
Dilman, A. D. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. PubMed. Available at: [Link]
-
Fu, Y. (2023). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. Available at: [Link]
-
Lan, Y., & Song, Q. (2025). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications. Available at: [Link]
-
Dilman, A. D. et al. (2020). Trapping of Difluorocarbene by Frustrated Lewis Pairs. PubMed. Available at: [Link]
-
Dilman, A. D. et al. (2020). Trapping of Difluorocarbene by Frustrated Lewis Pairs. ResearchGate. Available at: [Link]
-
Xiao, J-C. (2016). Difluorocarbene generated by decarboxylation. Atlas of Science. Available at: [Link]
-
ResearchGate (2022). Representative reactions of gem-difluorocyclopropanes. ResearchGate. Available at: [Link]
-
de Bruin, B. (2016). Difluorocarbene transfer from a cobalt complex to an electron-deficient alkene. Chemical Communications. Available at: [Link]
-
Lipshutz, B. H. (2019). Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Gáspár, A. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. National Institutes of Health. Available at: [Link]
-
Grygorenko, O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available at: [Link]
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Validation & Comparative
A Guide to Monofluorinating Agents: A Comparative Analysis of Sodium Bromofluoroacetate, Electrophilic, and Nucleophilic Reagents
Introduction: The Strategic Value of a Single Fluorine Atom
In the landscape of modern drug discovery and materials science, the substitution of a hydrogen atom with fluorine can induce profound changes in a molecule's biological and chemical properties. The high electronegativity and small steric footprint of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, transforming a lead compound into a viable drug candidate.[1][2] Consequently, the methods for introducing a single fluorine atom—monofluorination—are of paramount importance.
This guide provides an in-depth comparison of different classes of monofluorinating agents, with a special focus on the unique reactivity of sodium bromofluoroacetate. Rather than a simple list of reagents, this document is structured to guide researchers in selecting the appropriate tool for a specific chemical transformation. We will delve into the mechanistic nuances, substrate compatibility, and practical considerations for three principal strategies: monofluorocyclopropanation using carbene precursors, electrophilic fluorination of carbon nucleophiles, and nucleophilic deoxyfluorination of alcohols and carbonyls.
Section 1: this compound: A Gateway to Monofluorinated Cyclopropanes
This compound belongs to a class of reagents that do not directly substitute a C-H or C-O bond with fluorine. Instead, upon thermal decarboxylation, it is anticipated to generate a highly reactive intermediate: bromofluorocarbene (:CFBr) . This carbene is the active species that delivers a single fluorine atom to a substrate, primarily through the construction of monofluorinated cyclopropanes.
While literature specifically detailing the sodium salt is limited, its reactivity can be inferred from its well-studied analogue, ethyl bromofluoroacetate, which generates the same carbene.[3] This transformation is distinct from other monofluorination methods as it involves the formation of two new carbon-carbon bonds and a new carbon-fluorine bond in a concerted cycloaddition.
Mechanism of Action: The process begins with the loss of carbon dioxide (from the salt) or another leaving group to form the singlet bromofluorocarbene intermediate. This electrophilic carbene then reacts with electron-rich alkenes in a stereospecific manner to yield the corresponding gem-bromofluorocyclopropane.
Caption: Generation of bromofluorocarbene and subsequent monofluorocyclopropanation.
Key Performance Characteristics:
-
Application: Primarily for the synthesis of monofluorinated cyclopropanes, which are valuable motifs in medicinal chemistry.
-
Substrate Scope: Reacts with a range of electron-rich and unactivated alkenes.
-
Advantages: Provides access to a unique chemical space. The precursor reagents are often accessible and inexpensive.[3]
-
Limitations: The scope is limited to substrates that can undergo cycloaddition. This is not a general method for fluorinating C-H or C-O bonds.
Section 2: Electrophilic Fluorination: The "F+" Approach
Electrophilic fluorinating agents operate by delivering a formal "F+" equivalent to a nucleophilic carbon center, such as an enolate, enol ether, or an electron-rich aromatic ring.[4] This class of reagents, characterized by a polarized nitrogen-fluorine (N-F) bond, has become indispensable for modern organofluorine synthesis. Two of the most prominent reagents in this class are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) .
Mechanism of Action: The precise mechanism of electrophilic fluorination is substrate-dependent and remains a topic of discussion, with evidence supporting both a direct Sₙ2-type attack on the fluorine atom and a single-electron transfer (SET) pathway.[5][6] For many carbonyl compounds, the reaction proceeds through the generation of an enol or enolate, which then acts as the nucleophile.
Caption: General workflow for the electrophilic α-fluorination of a ketone.
Reagent Comparison: Selectfluor® vs. NFSI
| Feature | Selectfluor® (F-TEDA-BF₄) | NFSI (N-Fluorobenzenesulfonimide) |
| Reactivity | Highly reactive, often considered the benchmark.[3][7] | Milder than Selectfluor, but highly effective.[8] |
| Appearance | White, crystalline, non-volatile solid.[5] | White, crystalline solid.[8] |
| Solubility | Soluble in polar solvents like acetonitrile and water. | Good solubility in many organic solvents. |
| Handling | Bench-stable, easy to handle, and relatively safe.[9] | Stable and easy to handle. |
| Substrate Scope | Very broad: ketones, esters, amides, aromatics, alkenes.[4][6] | Broad: effective for carbonyls, heterocycles, and C-H fluorination.[8] |
| Key Advantage | High reactivity allows for the fluorination of less reactive substrates. | Milder nature can sometimes offer better selectivity. |
Section 3: Nucleophilic Deoxyfluorination: Replacing Oxygen with Fluorine
Nucleophilic deoxyfluorination reagents replace hydroxyl or carbonyl oxygen atoms with fluorine. This class is essential for converting readily available alcohols and carbonyl compounds into their fluorinated counterparts. The most common reagents for this purpose are aminosulfur trifluorides, namely Diethylaminosulfur Trifluoride (DAST) and its more stable successor, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) .
Mechanism of Action: The reaction of an alcohol with DAST or Deoxo-Fluor proceeds via an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by fluoride, which can occur through an Sₙ1 or Sₙ2 pathway depending on the substrate, yields the alkyl fluoride.[10]
Caption: Mechanism of alcohol deoxyfluorination using aminosulfur trifluorides.
Reagent Comparison: DAST vs. Deoxo-Fluor®
The primary differentiator between DAST and Deoxo-Fluor® is thermal stability . DAST is known to undergo exothermic, and potentially explosive, decomposition at temperatures above 50-60°C.[11][12] This poses a significant safety risk, especially for large-scale reactions.
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor® |
| Thermal Stability | Low. Decomposes exothermically. Not recommended for heating above 50°C.[11] | High. Significantly more stable than DAST, allowing for a wider and safer operating window.[13][14] |
| Appearance | Colorless to orange oil. | Clear yellow liquid.[7] |
| Handling | Requires extreme caution due to thermal instability and violent reaction with water.[2] | Safer to handle than DAST, but still reacts violently with water to produce HF.[7] |
| Substrate Scope | Alcohols to alkyl fluorides; aldehydes/ketones to gem-difluorides.[11] | Similar to DAST, often with superior performance and fewer side reactions.[10] |
| Key Advantage | Historically significant and effective for many transformations. | Enhanced safety profile is the major advantage, making it the preferred reagent for process development.[13] |
| Key Disadvantage | Significant safety hazard due to thermal instability.[4] | More expensive than DAST. |
Section 4: Head-to-Head Comparison: A Data-Driven Overview
The choice of a monofluorinating agent is dictated by the desired transformation. The table below summarizes the typical applications and performance of the discussed reagents.
| Reagent/Class | Primary Transformation | Typical Substrates | Key Strengths | Key Weaknesses |
| This compound | Monofluorocyclopropanation | Alkenes | Access to unique monofluorocyclopropyl motifs. | Limited to cycloaddition; not a general fluorinating agent. |
| Selectfluor® | Electrophilic Fluorination | Ketones, Esters, Aromatics | High reactivity, broad scope, excellent stability, easy to handle.[6][9] | Stoichiometric use, higher cost. |
| NFSI | Electrophilic Fluorination | Ketones, Heterocycles | Milder alternative to Selectfluor, good selectivity.[8] | Less reactive than Selectfluor.[7] |
| DAST | Nucleophilic Deoxyfluorination | Alcohols, Aldehydes, Ketones | Effective and well-established. | Thermally unstable and potentially explosive. [4][11] |
| Deoxo-Fluor® | Nucleophilic Deoxyfluorination | Alcohols, Aldehydes, Ketones | Thermally stable and safer than DAST , often higher yielding.[7][13] | Higher cost, still highly water-reactive. |
Section 5: In the Lab: Experimental Protocols and Rationale
The following protocols are representative examples. All reactions should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Monofluorocyclopropanation of an Alkene (Conceptual)
(Based on the known reactivity of halofluoroacetate esters)
This protocol illustrates the generation of a halofluorocarbene for cycloaddition. The choice of a high-boiling, inert solvent is critical to reach the required temperature for decarboxylation.
-
Preparation: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the alkene substrate (1.0 equiv) and a high-boiling solvent (e.g., diglyme).
-
Reagent Addition: Add this compound (1.5-2.0 equiv).
-
Reaction: Heat the mixture to the temperature required for efficient decarboxylation (e.g., 120-150 °C). The reaction is driven by the irreversible loss of CO₂.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting alkene is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting gem-bromofluorocyclopropane by column chromatography.
Protocol 2: α-Fluorination of a Ketone using Selectfluor®
(Adapted from representative procedures)[15]
This protocol highlights the straightforward nature of electrophilic fluorination with Selectfluor®. Acetonitrile is a common solvent due to its polarity and ability to dissolve both the reagent and many organic substrates.
-
Preparation: To a flask, add the ketone substrate (1.0 equiv) and anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.1 equiv) in one portion at room temperature. For highly reactive substrates, the addition may be done at 0 °C.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR.
-
Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the α-fluoroketone.
Protocol 3: Deoxyfluorination of a Primary Alcohol using Deoxo-Fluor®
(Adapted from representative procedures)[10]
This protocol requires strictly anhydrous conditions, as Deoxo-Fluor® reacts violently with water. The reaction is typically started at a low temperature to control the initial exothermic reaction.
-
Preparation: To a flame-dried flask made of plastic or inert metal (to prevent etching by HF byproducts) under an inert atmosphere, add the alcohol substrate (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.
-
Reagent Addition: Add Deoxo-Fluor® (1.2-1.5 equiv) dropwise via syringe. Causality: Slow addition is crucial to manage the reaction exotherm and prevent side reactions.
-
Reaction: Stir the reaction at low temperature for 30-60 minutes, then allow it to warm slowly to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Workup: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude alkyl fluoride by column chromatography.
Conclusion
The selection of a monofluorinating agent is not a one-size-fits-all decision. It is a strategic choice based on the desired molecular transformation.
-
This compound and its analogues are specialized reagents for constructing monofluorinated cyclopropanes via a carbene pathway.
-
Selectfluor® and NFSI are the workhorses for electrophilic fluorination , ideal for creating C-F bonds on electron-rich carbons like enolates. Selectfluor® offers higher reactivity, while NFSI provides a milder option.
-
Deoxo-Fluor® and DAST are the go-to reagents for nucleophilic deoxyfluorination , converting alcohols and carbonyls to their fluorinated counterparts. Given the significant safety advantages, Deoxo-Fluor® is the superior choice over DAST for nearly all applications, especially in a process development setting.[4][13]
By understanding the distinct mechanism and application scope of each class of reagent, researchers can more effectively harness the power of fluorine to accelerate innovation in drug discovery and materials science.
References
- Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). (n.d.). Self-Supplied. Retrieved January 17, 2026.
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Selectfluor - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis of gem-bromofluoroolefins using singlet bromofluorocarbene generated from ethyldibromofluoroacetate via a Wittig-type reaction | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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4 - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
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Diethylaminosulfur trifluoride - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Simpler fluorine chemistry - SCI. (n.d.). Retrieved January 17, 2026, from [Link]
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Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC - NIH. (2009). Retrieved January 17, 2026, from [Link]
- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2008). Organic Process Research & Development.
- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (2010). The Journal of Organic Chemistry.
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Electrophilic Fluorination - Bryn Mawr College. (n.d.). Retrieved January 17, 2026, from [Link]
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Selectfluor: mechanistic insight and applications - PubMed. (2004). Retrieved January 17, 2026, from [Link]
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Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
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Reformatsky Reaction | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]
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Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. (2002). Retrieved January 17, 2026, from [Link]
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Reformatsky Reaction. (n.d.). Retrieved January 17, 2026, from [Link]
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(PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Selectfluor: Mechanistic Insight and Applications | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Reformatsky reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Reformatsky Reaction - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link]
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ChemInform Abstract: Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. (2020). Retrieved January 17, 2026, from [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (2014). Retrieved January 17, 2026, from [Link]
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Ethyl Bromofluoroacetate [401-55-8] Application - GM Chemical. (2023). Retrieved January 17, 2026, from [Link]
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Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Organic Process Research & Development. (2019). ACS Publications. Retrieved January 17, 2026, from [Link]
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Visible light-induced monofluoromethylenation of heteroarenes with ethyl bromofluoroacetate - New Journal of Chemistry (RSC Publishing). (2018). Retrieved January 17, 2026, from [Link]
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The Trifecta of Monofluorination: A Strategic Overview
An Application Scientist's Guide to Modern Monofluorination Methods for Drug Discovery
The strategic introduction of a single fluorine atom can dramatically alter the properties of a molecule, enhancing metabolic stability, tuning acidity or basicity, and improving membrane permeability. For researchers in drug development, mastering monofluorination is not just an academic exercise; it's a critical tool for optimizing lead compounds. This guide provides a comparative analysis of the three principal strategies for monofluorination—electrophilic, nucleophilic, and radical—offering practical insights and data to inform your synthetic choices.
The decision to use an electrophilic, nucleophilic, or radical approach is dictated by the substrate, the desired position of the fluorine atom, and the surrounding functional groups. Each method presents a unique set of advantages and challenges.
-
Electrophilic Fluorination : This "F+" approach is ideal for electron-rich substrates like enolates, enamines, and aromatic rings. Reagents in this category deliver an electrophilic fluorine equivalent to a nucleophilic carbon center.
-
Nucleophilic Fluorination : As the most common method for synthesizing alkyl fluorides, this "F-" strategy involves the displacement of a leaving group by a fluoride ion. Its success is highly dependent on the nature of the fluoride source and the reaction conditions.
-
Radical Fluorination : This newer frontier involves the generation of a carbon-centered radical that is subsequently trapped by a fluorine source. It has emerged as a powerful tool for late-stage functionalization of complex molecules.
Caption: Core strategies for monofluorination reactions.
Electrophilic Fluorination: Taming the Beast
Electrophilic fluorinating agents are powerful reagents, but their high reactivity demands careful handling and selection. The most common class of reagents is the N-F type, where a fluorine atom is attached to a nitrogen atom, rendering it electrophilic.
Selectfluor® (F-TEDA-BF4) is arguably the most widely used and versatile electrophilic fluorinating agent. Its crystalline structure, relative stability, and broad compatibility make it a go-to reagent for many applications. Other N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI), offer different reactivity profiles and can be advantageous in specific contexts.
Comparative Analysis of Common Electrophilic Reagents
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Substrates |
| Selectfluor® | F-TEDA-BF₄ | High efficiency, ease of handling, broad functional group tolerance. | Requires a polar solvent system; can act as an oxidant. | Ketones, enolates, activated aromatics. |
| NFSI | (PhSO₂)₂NF | Highly reactive, soluble in a wider range of organic solvents. | More aggressive, can lead to side reactions; higher cost. | β-ketoesters, silyl enol ethers, organometallics. |
| F-Py-BF₄ | C₅H₅NF·BF₄ | Milder reactivity, useful for sensitive substrates. | Lower fluorinating power, can be less efficient. | Phenols, anilines. |
Experimental Protocol: α-Fluorination of a Ketone using Selectfluor®
This protocol details the fluorination of desoxybenzoin, a common benchmark substrate.
Caption: Workflow for a typical electrophilic fluorination.
-
Preparation : To a solution of desoxybenzoin (1.0 g, 5.1 mmol) in acetonitrile (20 mL) in a round-bottom flask, add Selectfluor® (2.0 g, 5.6 mmol, 1.1 equiv).
-
Reaction : Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup : Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-fluorinated product.
The choice of acetonitrile as the solvent is crucial; it effectively solubilizes both the organic substrate and the ionic Selectfluor® reagent, facilitating the reaction.
Nucleophilic Fluorination: The Workhorse
Nucleophilic fluorination is the most established method for forming C-F bonds, particularly in the synthesis of aliphatic fluorides. The reaction's success hinges on overcoming the challenges associated with the fluoride ion: its high charge density and strong solvation in protic solvents, which diminish its nucleophilicity.
Modern advancements have largely overcome these hurdles. Spray-dried potassium fluoride (KF) and cesium fluoride (CsF) are highly reactive fluoride sources. The use of phase-transfer catalysts, such as crown ethers or tetraalkylammonium salts, is also critical for enhancing the solubility and reactivity of the fluoride anion in aprotic solvents.
Comparison of Nucleophilic Fluoride Sources
| Fluoride Source | Key Features | Optimal Conditions | Common Applications |
| Potassium Fluoride (KF) | Inexpensive, readily available. Reactivity is highly dependent on preparation (spray-dried is best). | Aprotic polar solvents (e.g., DMF, DMSO) with a phase-transfer catalyst. | Displacement of alkyl halides and sulfonates. |
| Cesium Fluoride (CsF) | More soluble and reactive than KF, less hygroscopic. | Aprotic polar solvents. Often does not require a phase-transfer catalyst. | Good for sterically hindered substrates and less reactive leaving groups. |
| Tetrabutylammonium Fluoride (TBAF) | Highly soluble in organic solvents, "naked" fluoride source. | Anhydrous conditions are critical as it is highly hygroscopic. | Silyl ether deprotection; fluorination of sensitive substrates. |
Protocol: Nucleophilic Fluorination of an Alkyl Bromide
This protocol describes the conversion of 1-bromooctane to 1-fluorooctane.
-
Setup : In an oven-dried flask under a nitrogen atmosphere, combine spray-dried potassium fluoride (1.2 g, 20.6 mmol) and 18-crown-6 (0.27 g, 1.0 mmol) in anhydrous acetonitrile (20 mL).
-
Addition : Add 1-bromooctane (2.0 g, 10.3 mmol) to the stirred suspension.
-
Reaction : Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction by GC-MS.
-
Workup : Cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with diethyl ether (50 mL) and wash with water (3 x 20 mL) to remove the remaining salts and acetonitrile.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 1-fluorooctane.
The use of a phase-transfer catalyst (18-crown-6) is essential here to sequester the potassium ion, thereby liberating a more nucleophilic "naked" fluoride anion in the organic phase.
Radical Fluorination: The Modern Approach for Late-Stage Functionalization
Radical fluorination has transformed the field by enabling the direct conversion of C-H bonds to C-F bonds, a previously formidable challenge. This approach is particularly valuable for late-stage fluorination, where a complex molecule with multiple functional groups needs to be modified without a complete re-synthesis.
These reactions typically involve the generation of a carbon-centered radical, which is then trapped by a fluorine atom source. Photoredox catalysis has been a key enabling technology, allowing for the generation of radicals under mild conditions from a wide range of precursors.
Key Methods in Radical Fluorination
| Method | Radical Precursor | Fluorine Source | Key Advantages |
| Photoredox Catalysis | Carboxylic acids, alkyl silicates, C-H bonds | NFSI, Selectfluor® | Mild reaction conditions, exceptional functional group tolerance, applicable to late-stage functionalization. |
| Silver-Catalyzed | Carboxylic acids (Hunsdiecker-type) | Selectfluor® | Stoichiometric silver catalyst, effective for primary, secondary, and tertiary carboxylic acids. |
| Manganese-Catalyzed C-H Fluorination | Aliphatic C-H bonds | Fluoride salts (e.g., AgF) | Direct C-H activation, highly site-selective for activated C-H bonds. |
The ability to use readily available carboxylic acids as radical precursors, as pioneered in photoredox and silver-catalyzed methods, has significantly expanded the accessibility of radical fluorination.
Conclusion: Selecting the Right Tool for the Job
The choice of a monofluorination method is a strategic decision that profoundly impacts the success of a synthetic campaign.
-
For electron-rich systems where an "F+" synthon is required, electrophilic fluorination with reagents like Selectfluor® offers a reliable and high-yielding pathway.
-
When constructing C(sp³)-F bonds from alcohols or halides, nucleophilic fluorination remains the workhorse, with the choice of fluoride source and reaction conditions being paramount for success.
-
For the challenging task of late-stage C-H functionalization on complex scaffolds, radical fluorination provides powerful and often complementary solutions, enabling synthetic chemists to access previously unreachable chemical space.
A thorough understanding of the mechanisms, substrate scopes, and practical considerations of each method is essential for any researcher aiming to leverage the unique properties of fluorine in drug design and development.
References
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Singh, R. P., & Shreeve, J. M. (2004). Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Accounts of Chemical Research, 37(1), 31–44. Available at: [Link]
-
Ammash, S., & Tius, M. A. (2018). The use of Selectfluor® in the synthesis of natural products. Organic & Biomolecular Chemistry, 16(33), 5956–5968. Available at: [Link]
-
Sun, H., & DiMagno, S. G. (2007). Anhydrous Tetrabutylammonium Fluoride. Inorganic Syntheses, 35, 1-6. Available at: [Link]
-
Braga, A. A., & Lacerda, V. (2020). Recent advances in late-stage C–H fluorination. Beilstein Journal of Organic Chemistry, 16, 2519–2538. Available at: [Link]
-
Paquin, J.-F., Champagne, P. A., & Fandrick, D. R. (2015). Nucleophilic Fluorination. In Organofluorine Chemistry (pp. 1-47). Wiley-VCH. Available at: [Link]
A Comparative Overview of Core Analytical Techniques
An In-Depth Technical Guide to Validating the Structure of Monofluorinated Products
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a single fluorine atom can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This has made monofluorination a cornerstone of modern medicinal chemistry. However, the introduction of fluorine often creates constitutional isomers—molecules with the same formula but different atomic connectivity.[1][2] Distinguishing between these isomers is not merely an academic exercise; it is a critical step in drug development, as different positional isomers can exhibit vastly different biological activities and toxicological profiles.
This guide provides a comprehensive comparison of the essential analytical techniques for unambiguously determining the structure of monofluorinated compounds. As senior application scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The structural validation of a monofluorinated compound is a multi-step process that relies on the synergistic use of several analytical techniques. While each method provides unique information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for determining connectivity. Mass Spectrometry (MS) is essential for confirming the molecular formula, and X-ray Crystallography provides the ultimate, unambiguous structural proof when suitable crystals can be obtained.
| Technique | Primary Information Provided | Sample Requirements | Key Advantages | Common Challenges |
| NMR Spectroscopy | Atomic connectivity, 3D conformation (through J-couplings & NOE) | 1-10 mg, soluble | Rich structural detail, non-destructive, versatile (¹⁹F, ¹H, ¹³C, 2D) | Complex spectra require expertise, lower sensitivity than MS |
| Mass Spectrometry (MS) | Molecular weight, elemental formula | <1 mg, soluble, volatile (for GC-MS) | Extremely high sensitivity, confirms correct mass | Molecular ions can be absent in standard EI, does not distinguish isomers directly[3][4] |
| X-ray Crystallography | Absolute 3D atomic structure in the solid state | High-quality single crystal (~0.1 mm)[5] | Unambiguous structure determination ("gold standard")[6] | Crystal growth can be a significant bottleneck, structure may differ from solution state |
The Central Role of NMR Spectroscopy: A ¹⁹F-Centered Approach
Given the favorable properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and high gyromagnetic ratio—NMR spectroscopy is exceptionally well-suited for analyzing fluorinated molecules.[7][8] A ¹⁹F-centered approach, which uses the fluorine atom as the focal point of the analysis, is a highly effective strategy for structure elucidation.[9][10]
The Workflow of Structural Validation
A robust validation workflow integrates MS and NMR to build a complete picture of the molecule. X-ray crystallography is employed when NMR data is ambiguous or when an undisputed solid-state structure is required for regulatory filings or detailed structural biology studies.
Caption: High-level workflow for validating monofluorinated products.
¹⁹F NMR: The Primary Probe
The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of hundreds of ppm.[7] This makes it a powerful diagnostic tool. The first step is always to acquire a simple 1D ¹⁹F NMR spectrum. A single resonance confirms the presence of one unique fluorine environment.
¹H and ¹³C NMR: Decoding the Couplings
The true power of NMR lies in observing spin-spin coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the nuclei and their spatial orientation.
-
¹H-¹⁹F Coupling: Protons on carbons adjacent to the fluorinated carbon will show characteristic splittings. The magnitude of these couplings is highly informative:
-
Geminal Coupling (²JHF): Coupling through two bonds (H-C-F) is typically large, around 45-50 Hz.[11]
-
Vicinal Coupling (³JHF): Coupling through three bonds (H-C-C-F) is conformation-dependent (described by the Karplus relationship) and usually smaller, ranging from 5-10 Hz.[11]
-
Long-Range Coupling (⁴JHF, ⁵JHF): Couplings over four or more bonds are also common, though smaller (0.5-3.0 Hz for aromatic systems).[11][12]
-
-
¹³C-¹⁹F Coupling: The direct one-bond coupling is the most prominent feature.
-
Direct Coupling (¹JCF): This coupling is very large, typically between 240-320 Hz, and is a definitive indicator of which carbon is directly attached to the fluorine atom.[11]
-
Two- and Three-Bond Couplings (²JCF, ³JCF): These are smaller but provide crucial information for piecing together the molecular skeleton.
-
Table of Typical J-Coupling Constants
| Coupling Type | Number of Bonds | Typical Range (Hz) | Structural Information |
| ¹JCF | 1 | 240 - 320 | Identifies the C-F bond directly[11] |
| ²JHF | 2 | 45 - 50 | Indicates protons on the same carbon as F[11] |
| ²JCF | 2 | 15 - 25 | Identifies carbons adjacent to the C-F carbon |
| ³JHF | 3 | 0 - 20 | Conformation-dependent (dihedral angle) |
| ³JCF | 3 | 5 - 10 | Confirms connectivity through three bonds |
| ⁴JHF | 4 | 0 - 3 | Confirms longer-range connectivity[11] |
2D NMR: Connecting the Dots
When spectra are complex or overlapping, 2D NMR experiments are indispensable. They correlate signals from different nuclei, allowing for the unambiguous assignment of the entire spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This helps assign the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart. This is the key experiment for piecing together molecular fragments and is invaluable for identifying the carbons (and their attached protons) that are two or three bonds away from the fluorine atom via their smaller JCF couplings.[13]
-
COSY (Correlation Spectroscopy): Correlates protons that are coupled to each other (typically through two or three bonds), revealing the proton-proton network within the molecule.
Caption: Decision tree for NMR-based structural elucidation.
Experimental Protocol: A ¹⁹F-Centered NMR Analysis
This protocol outlines a self-validating system for determining the position of a fluorine atom on an aromatic ring, a common scaffold in medicinal chemistry.
Objective: To unambiguously determine the fluorine position in a novel monofluorinated phenyl-containing compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solvent is appropriate for all planned experiments and does not have signals that overlap with key analyte resonances.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
1D NMR Acquisition:
-
¹⁹F Spectrum: Acquire a simple 1D ¹⁹F spectrum (with ¹H decoupling). This confirms the presence of a single fluorine environment and provides its chemical shift.
-
¹H Spectrum: Acquire a standard 1D ¹H spectrum. Observe the multiplicity of aromatic protons. Protons ortho and meta to the fluorine will show additional splitting due to ¹H-¹⁹F coupling.
-
¹H{¹⁹F} Spectrum: Acquire a second ¹H spectrum while decoupling the ¹⁹F channel.[14] The multiplets for protons coupled to fluorine will collapse into simpler patterns (e.g., a doublet of doublets becomes a simple doublet). Comparing this with the original ¹H spectrum provides a direct and simple way to identify which protons are coupled to the fluorine and to measure the JHF values.[14][15]
-
¹³C{¹H} Spectrum: Acquire a standard proton-decoupled ¹³C spectrum. The carbon directly bonded to fluorine will appear as a large doublet with a J-coupling of ~240-250 Hz. Adjacent carbons will show smaller doublet splittings.
-
-
2D NMR Acquisition (if required):
-
¹H-¹³C HSQC: Acquire a standard HSQC to correlate all aromatic protons to their directly attached carbons.
-
¹H-¹³C HMBC: Acquire an HMBC optimized for long-range couplings (~8 Hz). This is critical. Look for correlations from protons to the carbon showing the large ¹JCF coupling. For example, a proton showing a ³JHF coupling should also show a ²JCH correlation to the fluorinated carbon in the HMBC, providing cross-validation.
-
-
Data Interpretation and Validation:
-
Use the ¹JCF value to identify the fluorinated carbon (C-F).
-
Use the HSQC data to identify the proton attached to each carbon in the aromatic ring.
-
Use the ¹H{¹⁹F} decoupling experiment to identify which protons are spatially close to the fluorine.
-
Use the HMBC data to confirm the connectivity between proton-carbon pairs across 2-3 bonds.
-
The structure is considered validated when all observed couplings (JHF, JCF) and 2D correlations are consistent with only one of the possible constitutional isomers.
-
The Definitive Answer: Single Crystal X-ray Crystallography
When NMR data remains ambiguous, or when an absolute, publication-quality proof of structure is needed, single-crystal X-ray crystallography is the gold standard.[5] This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing how X-rays are diffracted by the electron clouds of the atoms.[6]
The primary challenge is experimental: growing a single crystal of sufficient size and quality. However, if successful, the resulting electron density map provides an unambiguous confirmation of connectivity, bond lengths, and bond angles, definitively distinguishing between any possible isomers.[16]
References
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Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]
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Takeuchi, K., & Wagner, G. (2021). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR. Available at: [Link]
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Dalvit, C., & Vulpetti, A. (2019). 19F-NMR in Target-based Drug Discovery. Current Medicinal Chemistry. Available at: [Link]
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Gee, C. T., et al. (2013). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. Available at: [Link]
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Kang, C. (2019). 19F-NMR in Target-based Drug Discovery. Current Medicinal Chemistry. Available at: [Link]
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Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available at: [Link]
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Martínez-Peña, F., et al. (2019). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]
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Dibeler, V. H., et al. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]
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Miclet, E., et al. (2002). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Available at: [Link]
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Smith, A. J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Available at: [Link]
-
JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Application Notes. Available at: [Link]
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Wang, Z., et al. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Analytical Chemistry. Available at: [Link]
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Smith, A. J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Available at: [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
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Smith, A. J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link]
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Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Available at: [Link]
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Organic Chemistry Tutor. (2023). Constitutional Isomers. Available at: [Link]
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Chemistry Steps. Constitutional Isomers with Practice Problems. Available at: [Link]
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Transformation Tutoring. (2022). How To Identify Constitutional Isomers (Organic Chemistry Made EASY). YouTube. Available at: [Link]
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Asplund, J. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Available at: [Link]
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Introduction: The Rising Prominence and Analytical Challenge of Monofluorocyclopropanes
An In-Depth Guide to the Analytical Characterization of Monofluorocyclopropanes
The monofluorocyclopropane motif has emerged as a highly sought-after pharmacophore in modern drug discovery.[1][2] Its significance stems from the unique combination of the cyclopropane ring's conformational rigidity and the profound effects of the carbon-fluorine bond.[3][4] Incorporating this moiety can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity by altering its electronic properties and pKa.[1] Over 20% of all commercial drugs contain fluorine, a testament to its strategic importance in medicinal chemistry.[1]
However, the very properties that make monofluorocyclopropanes attractive also present distinct analytical hurdles. The strained three-membered ring and the stereochemical complexities (cis/trans isomerism) introduced by the fluorine substituent demand a sophisticated, multi-technique approach for unambiguous characterization. A single method is rarely sufficient; instead, a carefully chosen combination of spectroscopic and spectrometric techniques is required to fully elucidate the structure, stereochemistry, and purity of these valuable compounds.
This guide provides a comparative overview of the primary analytical techniques for characterizing monofluorocyclopropanes. We will delve into the causality behind experimental choices, present field-proven protocols, and offer an integrated workflow designed for researchers, scientists, and drug development professionals.
Core Analytical Techniques: A Comparative Analysis
The comprehensive characterization of a monofluorocyclopropane hinges on three pillars of analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy. Each provides a unique and often complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the cornerstone for the structural elucidation of monofluorocyclopropanes. The unique properties of the ¹⁹F nucleus, combined with traditional ¹H and ¹³C NMR, provide an unparalleled depth of information regarding connectivity and stereochemistry.
The power of ¹⁹F NMR stems from the favorable nuclear properties of the fluorine-19 isotope: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[5][6]
-
Chemical Shift (δ): ¹⁹F NMR boasts a very wide chemical shift range (approx. 800 ppm), which dramatically reduces the likelihood of signal overlap, even in complex molecules.[6] For monofluorocyclopropanes, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment and, most critically, to the stereochemistry of substituents on the cyclopropane ring. For instance, the relative orientation (cis or trans) of a substituent to the fluorine atom can induce significant and predictable changes in the fluorine chemical shift, a phenomenon that is indispensable for diastereoisomer assignment.[7]
-
Spin-Spin Coupling (J): The through-bond interaction between ¹⁹F and other active nuclei (¹H and ¹³C) provides a roadmap of the molecular framework. ¹⁹F-¹H coupling constants are typically larger than ¹H-¹H couplings and can be observed over multiple bonds (²J, ³J, and even ⁴J).[6][8] The magnitude of the vicinal coupling constant (³JHF) is particularly informative for determining cis/trans relationships, as it is dependent on the dihedral angle between the coupled nuclei.
While ¹⁹F NMR is primary, ¹H and ¹³C spectra are essential for characterizing the rest of the molecule. The presence of fluorine adds a layer of complexity that is also highly informative.
-
¹H NMR: Protons on the cyclopropane ring will appear as complex multiplets due to both homonuclear ¹H-¹H (geminal and vicinal) and heteronuclear ¹H-¹⁹F coupling. Deconvoluting these patterns reveals the precise connectivity and relative stereochemistry.
-
¹³C NMR: The carbon directly attached to the fluorine atom exhibits a large one-bond ¹JCF coupling constant (typically >150 Hz), appearing as a doublet in the proton-decoupled ¹³C spectrum. This is a definitive indicator of the C-F bond. Carbons two (²JCF) and three (³JCF) bonds away will also show smaller couplings, further confirming the structure.
For complex molecules, 2D NMR experiments are crucial for resolving ambiguities.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, establishing longer-range connectivity.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): A through-space correlation experiment that can definitively establish the spatial proximity of protons and the fluorine atom, providing powerful confirmation of stereochemistry.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential confirmatory technique that provides the molecular weight and, with high resolution, the elemental composition of the analyte.[9] It is a destructive technique that analyzes molecules in the gas phase after ionization.[10]
-
Ionization Techniques: The choice of ionization is critical.
-
Soft Ionization (ESI, APCI): Used in Liquid Chromatography-Mass Spectrometry (LC-MS), these techniques are gentle, typically leaving the molecular ion intact ([M+H]⁺ or [M-H]⁻). This is ideal for confirming the molecular weight of the parent compound.[11]
-
Hard Ionization (EI): Used in Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization is a high-energy technique that causes extensive fragmentation. While this can make the molecular ion difficult to observe, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule, aiding in structural confirmation.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (to within a few parts per million), allowing for the unambiguous determination of a molecule's elemental formula.[9][12] This is crucial for confirming the presence of fluorine and distinguishing the target compound from potential isomers or impurities with the same nominal mass.
-
Hyphenated Techniques (GC-MS & LC-MS): Coupling chromatography with mass spectrometry allows for the analysis of complex mixtures.[13] These techniques separate components prior to MS analysis, making them invaluable for monitoring reaction progress, assessing purity, and identifying byproducts.[14]
Vibrational Spectroscopy (IR & Raman): A Quick Functional Group Check
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are excellent for identifying the functional groups present. While not as powerful for detailed structural elucidation as NMR, they are fast, non-destructive, and require minimal sample preparation.
-
Characteristic Absorptions: The key vibrations for a monofluorocyclopropane include the C-F stretch and the various C-H and C-C stretches and deformations of the cyclopropane ring. The C-F stretch typically appears in the 1000-1400 cm⁻¹ region, but its exact position can be influenced by the molecular environment. The strained ring vibrations also give rise to characteristic, albeit sometimes weak, signals.
-
Complementary Information: IR and Raman spectroscopy are often complementary. A vibration that is weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can provide clues about the molecule's symmetry.
Comparative Performance Guide
The following table summarizes the key attributes of each analytical technique in the context of monofluorocyclopropane characterization.
| Feature | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Mass Spectrometry (GC/LC-MS) | Vibrational Spectroscopy (IR, Raman) |
| Primary Information | Definitive connectivity, stereochemistry, 3D structure | Molecular weight, elemental formula, fragmentation patterns | Functional groups, molecular symmetry |
| Sensitivity | Moderate (mg scale) | High to Very High (pg to ng scale) | Low to Moderate (µg to mg scale) |
| Sample Requirement | Pure sample in solution | Pure sample or mixture | Solid, liquid, or gas |
| Destructive? | No | Yes | No |
| Key Strength | Unambiguous determination of cis/trans isomerism via ¹⁹F NMR and J-coupling constants. | Confirmation of elemental formula via HRMS; analysis of complex mixtures. | Rapid and non-destructive confirmation of functional groups. |
| Key Limitation | Lower sensitivity; requires pure sample for full assignment. | Provides limited stereochemical information; fragmentation can be complex. | Often provides ambiguous structural information; C-F stretch can be weak or overlap with other signals. |
Experimental Protocols & Workflows
Adherence to validated protocols is essential for generating reliable and reproducible data. Below are representative methodologies for the most critical techniques.
Integrated Analytical Workflow
A logical progression of analysis is key to efficient characterization. The following workflow illustrates how these techniques are synergistically employed.
Caption: Integrated workflow for monofluorocyclopropane characterization.
Protocol 1: Definitive Stereochemical Assignment by ¹⁹F NMR
This protocol outlines the key steps for acquiring high-quality ¹⁹F NMR data for structural analysis.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the purified monofluorocyclopropane.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is free from fluorine-containing impurities.
-
Add an internal standard if quantitative analysis is required. A common, though now less favored due to environmental concerns, primary reference is CFCl₃ (set to 0 ppm). Secondary standards like trifluorotoluene are often used.
-
-
Instrument Setup & Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard one-pulse ¹⁹F spectrum. Key parameters to consider:
-
Spectral Width: Ensure the full range of expected ¹⁹F chemical shifts is covered.[6][15]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the fluorine nuclei for accurate integration (typically 5-10 seconds).
-
Acquisition Time (at): A longer acquisition time (~2-3 seconds) will yield better resolution.
-
Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the known chemical shift of the standard.
-
Integrate the signals to determine the relative ratios of different fluorine environments (e.g., in a diastereomeric mixture).
-
Analyze the chemical shifts and coupling patterns. Measure the J-coupling constants (in Hz) from the multiplet splittings to determine connectivity.[16] Compare these values to literature data or related structures to assign stereochemistry.[17][18]
-
Protocol 2: GC-MS Analysis for Purity and Isomer Identification
This protocol is designed for analyzing thermally stable, volatile monofluorocyclopropanes.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent (e.g., dichloromethane, ethyl acetate).
-
-
GC Method Development:
-
Column Selection: Use a low- to mid-polarity capillary column (e.g., DB-5ms, HP-1ms) for good separation of common organic compounds.
-
Injection: Inject 1 µL of the sample using a split injection mode to avoid column overloading.
-
Temperature Program: Start with an initial oven temperature of ~50-60 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250-280 °C.
-
-
MS Method Development:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to a value approximately 50 amu above the expected molecular weight of the compound.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to assess sample purity and separate isomers.
-
Extract the mass spectrum for each peak.
-
Identify the molecular ion (M⁺), if present.
-
Analyze the fragmentation pattern to look for characteristic losses (e.g., loss of F, HF, or ring-opening fragments). Compare this pattern to spectral libraries or predict fragmentation based on the proposed structure.
-
Logical Framework for NMR Data Interpretation
The following diagram outlines the decision-making process when using NMR data to solve a monofluorocyclopropane structure.
Caption: Decision-tree for monofluorocyclopropane structure elucidation using NMR data.
Conclusion
The unambiguous characterization of monofluorocyclopropanes is a task that demands a multi-faceted analytical strategy. While quick checks by MS and IR provide valuable preliminary data, NMR spectroscopy, particularly ¹⁹F NMR, stands as the indispensable tool for the definitive determination of structure and, most importantly, stereochemistry. The large chemical shift dispersion and informative coupling constants of the ¹⁹F nucleus provide insights that no other technique can match.
By integrating data from NMR, MS, and vibrational spectroscopy, and by following a logical, systematic workflow, researchers can confidently characterize these challenging but highly rewarding molecules, accelerating the pace of innovation in drug discovery and materials science.
References
-
Title: 19F NMR analyses of some cyclopropane derivatives Source: Sci-Hub URL: [Link]
-
Title: Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Wiley Online Library URL: [Link]
-
Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: PubMed Central (PMC) URL: [Link]
-
Title: 19Flourine NMR Source: University of Ottawa URL: [Link]
-
Title: Rotational and vibrational spectroscopy of a weakly bound hexafluoroisopropanol⋯dinitrogen complex: 14 N hyperfine splittings, molecular geometry, and experimental benchmarks Source: RSC Publishing URL: [Link]
-
Title: 19F Chemical Shifts and Coupling Constants Source: University of California, Santa Barbara URL: [Link]
-
Title: Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Mass spectrometry of compounds Source: ResearchGate URL: [Link]
-
Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]
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Title: Coupling constant (video) | Proton NMR Source: Khan Academy URL: [Link]
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Title: 14.12: Coupling Constants Identify Coupled Protons Source: Chemistry LibreTexts URL: [Link]
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Title: 318 NMR coupling Source: Chemistry Connected URL: [Link]
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Title: NMR spectroscopy: coupling constants Source: YouTube URL: [Link]
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Title: NMR Coupling Constants Source: Iowa State University URL: [Link]
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Title: Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: Beilstein Journals URL: [Link]
-
Title: Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Angewandte Chemie International Edition URL: [Link]
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Title: A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article Source: SciSpace URL: [Link]
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Title: Analytical techniques in pharmaceutical analysis: A review Source: ResearchGate URL: [Link]
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Title: Forensic Drugs Analysis: A Review of Miniaturized Separation Techniques Source: Chromatography Today URL: [Link]
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Title: Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: LCGC International URL: [Link]
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Title: Computational Vibrational Spectroscopy Source: CORE URL: [Link]
-
Title: Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents Source: MDPI URL: [Link]
-
Title: Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry Source: PubMed URL: [Link]
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Title: A brief overview of mass spectrometry - Episode 1 | Introduction to LC-MS Source: YouTube URL: [Link]
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A Senior Application Scientist's Guide to Difluorocyclopropanation: Sodium Bromodifluoroacetate vs. Sodium Chlorodifluoroacetate
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating metabolic stability, binding affinity, and lipophilicity. Among the various fluorinated motifs, the gem-difluorocyclopropane ring stands out as a particularly valuable bioisostere for phenyl rings, esters, and other functional groups. Its introduction, however, is critically dependent on the efficient generation of difluorocarbene (:CF₂), a highly reactive intermediate.
For decades, sodium chlorodifluoroacetate (ClCF₂CO₂Na) has been the workhorse reagent for this transformation. However, its operational challenges have paved the way for a superior alternative: sodium bromodifluoroacetate (BrCF₂CO₂Na). This guide provides an in-depth, data-driven comparison of these two reagents, offering researchers the critical insights needed to select the optimal precursor for their synthetic challenges.
The Mechanism: Thermal Generation of Difluorocarbene
Both reagents operate via a similar mechanistic pathway: thermal decarboxylation. Upon heating, the halodifluoroacetate salt eliminates carbon dioxide to form a transient halodifluoromethyl anion. This anion then rapidly expels a halide ion (Cl⁻ or Br⁻) to generate the electrophilic difluorocarbene, which is subsequently trapped by an alkene to form the desired gem-difluorocyclopropane ring.
The critical difference lies in the lability of the carbon-halogen bond. The weaker C-Br bond in the bromodifluoromethyl anion intermediate results in a lower activation energy for halide expulsion, enabling carbene formation at significantly lower temperatures.
Caption: Reaction mechanism for difluorocarbene generation and cycloaddition.
Head-to-Head Comparison: Performance and Practicality
While both reagents achieve the same transformation, their performance metrics and handling characteristics differ substantially. Sodium bromodifluoroacetate emerges as the more efficient, versatile, and user-friendly option.[1][2]
| Feature | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Sodium Bromodifluoroacetate (BrCF₂CO₂Na) | Advantage |
| Reaction Temperature | High (160–190 °C)[2][3][4][5] | Moderate (~150 °C)[1][6] | BrCF₂CO₂Na |
| Reagent Stoichiometry | Often requires a large excess[2][5][7] | Near stoichiometric amounts are effective[1] | BrCF₂CO₂Na |
| Typical Yields | Moderate to good; substrate-dependent | Consistently high to excellent (often >90%)[6][8] | BrCF₂CO₂Na |
| Handling Properties | Highly hygroscopic and deliquescent[2][5][6][9] | Non-hygroscopic, stable solid[1][6] | BrCF₂CO₂Na |
| Operational Simplicity | Requires slow, careful addition to control decomposition[1][3] | Can be added in one portion; operationally simple[1] | BrCF₂CO₂Na |
| Substrate Scope | Limited with thermally sensitive functional groups | Broader scope, compatible with sensitive substrates[1][6] | BrCF₂CO₂Na |
| By-product Formation | Prone to generating by-products at high temperatures[8] | Significantly reduced by-product formation[8] | BrCF₂CO₂Na |
| Safety Considerations | Risk of violent exothermic decomposition if added too quickly[3] | More controlled decomposition profile | BrCF₂CO₂Na |
Field-Proven Insights & Experimental Protocols
The superiority of sodium bromodifluoroacetate is not merely theoretical. It is demonstrated in its streamlined and more forgiving experimental workflow. Below are representative protocols for the difluorocyclopropanation of 1,1-diphenylethylene, a common benchmark substrate.
Caption: Generalized experimental workflow for difluorocyclopropanation.
Protocol 1: Difluorocyclopropanation using Sodium Chlorodifluoroacetate (The Classical Method)
This protocol requires careful control due to the high temperature and potential for uncontrolled decomposition.[3]
-
System Validation: The primary control point is the slow, steady addition of the reagent to the hot reaction mixture. This ensures that the rate of difluorocarbene generation does not exceed its rate of consumption by the alkene, preventing a dangerous buildup and exothermic event.[3] All glassware must be rigorously dried to prevent quenching of intermediates.
-
Step-by-Step Methodology:
-
Preparation: To a dry, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., Nitrogen), add 1,1-diphenylethylene (1.0 mmol, 1 equiv) and anhydrous diglyme (5 mL).
-
Reagent Solution: In a separate dry flask, prepare a solution of sodium chlorodifluoroacetate (2.0 mmol, 2.0 equiv) in anhydrous diglyme (10 mL). Causality Note: The reagent is often insoluble at room temperature and must be gently warmed to dissolve. It is highly hygroscopic and should be handled quickly.
-
Heating: Heat the flask containing the alkene to 180 °C using an oil bath. Allow the temperature to equilibrate.
-
Addition: Add the sodium chlorodifluoroacetate solution dropwise to the stirred, heated alkene solution over a period of 1-2 hours. Causality Note: This slow addition is critical. A drop in temperature or rapid addition can lead to a buildup of the salt, risking violent decomposition.[3]
-
Reaction Completion: After the addition is complete, continue stirring at 180 °C for an additional 30 minutes to ensure full conversion.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench by pouring it over ice water (30 mL). Extract the aqueous layer with hexane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield 1,1-difluoro-2,2-diphenylcyclopropane.
-
Protocol 2: Difluorocyclopropanation using Sodium Bromodifluoroacetate (The Modern, Efficient Method)
This protocol highlights the operational simplicity and milder conditions afforded by the bromo-analogue.[1]
-
System Validation: The robustness of this protocol stems from the reagent's predictable, controlled decomposition at a lower temperature. The non-hygroscopic nature of the solid simplifies handling and ensures stoichiometric accuracy without the need for special precautions against moisture.[1][6]
-
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere, add 1,1-diphenylethylene (1.0 mmol, 1 equiv), sodium bromodifluoroacetate (1.2 mmol, 1.2 equiv), and anhydrous diglyme (10 mL). Causality Note: Unlike its chloro- counterpart, the non-hygroscopic solid reagent and alkene can be added together at the start, dramatically simplifying the procedure.[1]
-
Heating: Heat the reaction mixture to 150 °C with vigorous stirring. Causality Note: The lower temperature is sufficient for efficient carbene generation and is compatible with a wider range of sensitive functional groups.[1][6]
-
Reaction Completion: Stir at 150 °C for 30-60 minutes. Monitor by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Quench with ice water (30 mL) and extract with hexane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography. Using this method, yields often approach 99%.[1]
-
Conclusion and Recommendation
For research scientists and drug development professionals, the choice between sodium bromodifluoroacetate and sodium chlorodifluoroacetate is clear. While sodium chlorodifluoroacetate remains a historically significant and low-cost reagent, its practical drawbacks—high temperatures, hygroscopicity, and hazardous operational requirements—render it obsolete for many modern applications.[2][5]
Sodium bromodifluoroacetate is the unequivocally superior reagent. Its ability to generate difluorocarbene under milder conditions leads to higher yields, requires less excess reagent, and significantly broadens the potential substrate scope.[1][8] Most importantly, its non-hygroscopic nature and the elimination of a slow, hazardous addition step make it an operationally simple, safer, and more reliable tool for the synthesis of valuable gem-difluorocyclopropane-containing molecules. For any synthetic campaign where efficiency, safety, and functional group tolerance are paramount, sodium bromodifluoroacetate is the recommended choice.
References
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Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. Available at: [Link]
- US Patent US8729320B2. (2014). Method for producing difluorocyclopropane compound. Google Patents.
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Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-60. Available at: [Link]
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Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967). β,β-DIFLUOROSTYRENE. Organic Syntheses, 47, 49. Available at: [Link]
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Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5032–5035. Available at: [Link]
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Grokipedia. Sodium chlorodifluoroacetate. Available at: [Link]
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ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. (2010). ChemInform, 41(41). Available at: [Link]
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Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials (pp. 1-46). Available at: [Link]
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Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC, NIH. Available at: [Link]
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Hu, J., Zhang, W., & Wang, F. (2012). Recent Advances in the Synthetic Application of Difluorocarbene. Angewandte Chemie International Edition, 51(7), 1632-1652. Available at: [Link]
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A Comparative Guide to Difluorocarbene Precursors: The Ascendancy of Sodium Bromodifluoroacetate
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The difluoromethylene group (–CF₂–) is of particular interest, serving as a bioisostere for ether linkages or carbonyl groups, enhancing metabolic stability, and modulating lipophilicity and binding affinity.[1] Difluorocarbene (:CF₂), a fleeting yet potent intermediate, is the workhorse for installing this crucial moiety.[1][2][3] However, the synthetic utility of difluorocarbene is intrinsically linked to the practicality and efficiency of its precursor.
For decades, researchers have navigated a complex array of :CF₂ sources, each with its own set of operational demands, substrate limitations, and safety concerns.[1][4] This guide provides a critical evaluation of common difluorocarbene precursors, culminating in a detailed analysis of the distinct advantages offered by sodium bromodifluoroacetate (BrCF₂CO₂Na). We will delve into the mechanistic underpinnings and present comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic challenges.
The Precursor Landscape: A Necessary Compromise?
The generation of difluorocarbene, a highly reactive electrophilic species, must be controlled to prevent undesired side reactions, most notably dimerization to tetrafluoroethylene.[2] Historically, this has led to the development of various precursors that generate :CF₂ under specific, and often demanding, conditions.
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A classic thermal precursor, it requires high temperatures for decarboxylation, limiting its use with thermally sensitive substrates.[5] A significant practical drawback is its highly hygroscopic and deliquescent nature, which complicates handling and accurate measurement.[5][6]
-
Trimethylsilyl Reagents (e.g., TMSCF₃, TMSCF₂Br): The Ruppert-Prakash reagent (TMSCF₃) and its analogues are highly versatile, generating :CF₂ under milder, fluoride-initiated conditions.[1][7] However, their application necessitates a stoichiometric or catalytic initiator (e.g., NaI, CsF, TBAT), and the reaction kinetics can be complex and difficult to control.[8][9]
-
Phosphonium Ylides (e.g., PDFA): Reagents like difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻, PDFA) offer the advantage of generating :CF₂ under neutral conditions via thermal decarboxylation.[4][10] The primary drawback is the formation of triphenylphosphine oxide as a byproduct, which can complicate purification.
-
Phosphonate-based Reagents (e.g., (EtO)₂P(O)CF₂Br): These precursors can generate difluorocarbene under very mild, basic conditions.[11][12] This requirement for a base, however, renders them unsuitable for reactions involving base-sensitive functional groups.
The Emergence of Sodium Bromodifluoroacetate (BrCF₂CO₂Na)
Sodium bromodifluoroacetate distinguishes itself by elegantly overcoming many of the limitations inherent in its predecessors. It functions as a robust, user-friendly, and highly efficient source of difluorocarbene.
Mechanism of Action: Clean and Direct
The generation of difluorocarbene from BrCF₂CO₂Na proceeds through a straightforward thermal decarboxylation pathway. Upon heating, the salt eliminates carbon dioxide and a bromide ion, releasing the reactive :CF₂ intermediate. This direct, additive-free activation pathway is a key source of its operational simplicity.
Caption: Thermal decarboxylation of BrCF₂CO₂Na.
Key Advantages of BrCF₂CO₂Na: A Head-to-Head Comparison
The superiority of BrCF₂CO₂Na is most evident when directly compared with other common precursors, especially its chloro-analogue, ClCF₂CO₂Na.
Milder Reaction Conditions
A crucial advantage of BrCF₂CO₂Na is its lower decomposition temperature compared to ClCF₂CO₂Na. This allows for effective difluorocarbene generation under conditions that are compatible with a broader range of functional groups and thermally sensitive substrates.[6] Research by Amii and colleagues demonstrated that while ClCF₂CO₂Na often requires temperatures of 180°C or higher, BrCF₂CO₂Na can efficiently generate :CF₂ at temperatures as low as 150°C.[5][6] This wider therapeutic window minimizes the risk of substrate degradation and undesired side reactions.
Enhanced Operational Simplicity
From a practical standpoint, BrCF₂CO₂Na is significantly easier to work with. Unlike the notoriously hygroscopic ClCF₂CO₂Na, which readily absorbs atmospheric moisture and can be difficult to handle and weigh accurately, BrCF₂CO₂Na is a non-hygroscopic, free-flowing solid.[6] This simplifies reaction setup and improves reproducibility. Furthermore, its high efficiency often obviates the need for slow-addition techniques or the use of a large excess of the reagent, streamlining the experimental workflow.[6]
Superior Efficiency and Yields
In direct comparative studies, BrCF₂CO₂Na consistently outperforms ClCF₂CO₂Na. For the difluorocyclopropanation of 1,1-diphenylethene, reactions with BrCF₂CO₂Na proceed in higher yields with significantly less reagent and shorter reaction times.[5] This enhanced efficiency is attributed to the weaker C-Br bond compared to the C-Cl bond, facilitating decarboxylation. This efficiency extends to a wide variety of alkenes and alkynes, delivering high yields of the corresponding gem-difluorocyclopropanes and gem-difluorocyclopropenes.[6][13][14]
Broadened Synthetic Utility
The reliable and clean generation of difluorocarbene from BrCF₂CO₂Na has expanded its application beyond simple cycloadditions. It has been successfully employed in transition-metal-catalyzed reactions, demonstrating its compatibility with complex catalytic cycles. For instance, it serves as an excellent :CF₂ source for the Pd-catalyzed difluoromethylation of arylboronic acids.[15][16] In some transformations, it can even act as a safe and convenient surrogate for carbon monoxide (CO).[17]
Comparative Data Summary
The following table provides a clear, at-a-glance comparison of BrCF₂CO₂Na with other leading difluorocarbene precursors.
| Feature | Sodium Bromodifluoroacetate (BrCF₂CO₂Na) | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | TMSCF₃ (Ruppert-Prakash) | PDFA (Phosphobetaine) |
| Activation Method | Thermal Decarboxylation | Thermal Decarboxylation | Nucleophilic (e.g., F⁻, I⁻) | Thermal Decarboxylation |
| Typical Temperature | 150-160 °C[5][6] | >180 °C[5] | -50 to 110 °C[18] | 70-110 °C[10][19] |
| Additives Required | None | None | Catalytic Initiator (e.g., NaI, TBAT)[9] | None[10] |
| Handling Properties | Non-hygroscopic solid[6] | Highly hygroscopic solid[5][6] | Liquid | Stable solid |
| Key Byproducts | CO₂, NaBr | CO₂, NaCl | TMS-F, TMS-I | Triphenylphosphine oxide |
| Primary Advantages | Milder temp, operational simplicity, high efficiency[6] | Low cost | Broad substrate scope, very low temp possible | Neutral conditions, good for base-sensitive substrates[4] |
| Limitations | Requires heating | High temp, difficult to handle | Requires initiator, complex kinetics[9] | Byproduct removal can be difficult |
Experimental Protocol: gem-Difluorocyclopropanation of 1,1-Diphenylethylene
This protocol, adapted from the work of Amii et al., exemplifies the operational simplicity and efficiency of using BrCF₂CO₂Na.[6]
Materials:
-
1,1-Diphenylethylene (1.0 mmol, 180.2 mg)
-
Sodium Bromodifluoroacetate (BrCF₂CO₂Na) (1.2 mmol, 212.9 mg)
-
Anhydrous Diglyme (15 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 50 mL three-neck round-bottom flask under an inert atmosphere, add 1,1-diphenylethylene (1.0 mmol) and 5 mL of anhydrous diglyme.
-
In a separate flask, dissolve sodium bromodifluoroacetate (1.2 mmol) in 10 mL of anhydrous diglyme.
-
Heat the solution of 1,1-diphenylethylene to 150 °C with vigorous stirring.
-
Using a syringe pump, add the solution of sodium bromodifluoroacetate dropwise to the reaction flask over 10 minutes.
-
After the addition is complete, maintain the reaction mixture at 150 °C for an additional 5 minutes.
-
Cool the reaction mixture to room temperature and quench by pouring it into ice water (30 mL).
-
Extract the aqueous layer with hexane (4 x 50 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure. The residue can be purified by silica gel column chromatography to yield 1,1-difluoro-2,2-diphenylcyclopropane as a colorless solid. (Expected yield: >95%).
Caption: Comparative workflow of thermal vs. initiated methods.
Conclusion
For researchers seeking a reliable, efficient, and user-friendly method for generating difluorocarbene, sodium bromodifluoroacetate presents a compelling case. It successfully addresses the major drawbacks of its direct analogue, sodium chlorodifluoroacetate, by offering milder reaction temperatures and vastly improved handling characteristics. While catalyst-initiated precursors like TMSCF₃ have their place for specific low-temperature applications, the operational simplicity and cost-effectiveness of BrCF₂CO₂Na make it an exceptional first choice for a wide range of synthetic transformations, including cycloadditions and transition-metal-catalyzed cross-couplings. Its adoption can streamline synthetic routes, improve yields, and broaden the accessibility of valuable difluoromethylated compounds for drug discovery and development.
References
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- Zhang, Z., et al. (2024). Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles. Nature Communications.
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- Garcia-Dominguez, A., et al. (2020). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. ACS Publications.
- Garcia-Dominguez, A., et al. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions. Journal of the American Chemical Society, 142(34), 14649-14663.
- Shen, M., et al. (2016). Access to Difluoromethylated Arenes by Pd-Catalyzed Reaction of Arylboronic Acids with Bromodifluoroacetate. Organic Letters.
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- Chen, Z., et al. (2023). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters.
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- Ni, C., & Hu, J. (2015). gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors. Journal of the American Chemical Society.
- Shen, M., et al. (2015). Access to Difluoromethylated Arenes by Pd-Catalyzed Reaction of Arylboronic Acids with Bromodifluoroacetate. Organic Letters.
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- ResearchGate. (2025). ChemInform Abstract: Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to that of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). | Request PDF.
- Zhang, C., et al. (2019). Oxidation of difluorocarbene and subsequent trifluoromethoxylation. Nature Communications.
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A Senior Application Scientist's Guide to Difluorocarbene Generation: Comparing Reactivity and Performance of Common Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Difluoromethylene Group
Difluorocarbene (:CF₂), a fleeting yet powerful reactive intermediate, is a cornerstone of modern organofluorine chemistry. Its utility lies in its ability to introduce the difluoromethylene (-CF₂-) or difluoromethyl (-CF₂H) moiety into organic molecules.[1][2] These motifs are of paramount interest in medicinal and agricultural chemistry, as the unique properties of fluorine can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The -CF₂- group can act as a bioisostere for an ether oxygen, while the -CF₂H group can mimic hydroxyl or thiol groups, making them invaluable tools in drug design.[2][3]
However, the high reactivity that makes difluorocarbene so useful also presents a challenge. It cannot be stored and must be generated in situ. The choice of the precursor and the generation method is critical, as it dictates the reaction conditions (temperature, pH, solvent), substrate compatibility, and overall efficiency of the transformation.[2][3] The reactivity of difluorocarbene generated from different sources can be unpredictable because the generation conditions may not align with the requirements for the subsequent chemical transformation.[2][3]
This guide provides an in-depth comparison of the most common methods for generating difluorocarbene, offering field-proven insights and experimental data to help researchers select the optimal reagent for their specific synthetic challenges. We will delve into the mechanistic nuances, reactivity profiles, and practical considerations of each major precursor class.
The Nature of Difluorocarbene: An Electrophilic Intermediate
Before comparing precursors, it is essential to understand the intrinsic nature of difluorocarbene. In its singlet ground state, the carbene carbon is sp²-hybridized with a vacant p-orbital and a lone pair of electrons in an sp²-orbital. The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which destabilizes the carbene and makes it electrophilic.[2] Simultaneously, π-back-donation from the fluorine lone pairs into the vacant carbon p-orbital provides a stabilizing effect.[2][4] This balance renders difluorocarbene a moderately electrophilic species, readily reacting with electron-rich substrates like alkenes and heteroatom nucleophiles.
Its primary modes of reaction include:
-
[2+1] Cycloaddition: Reacting with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively.
-
X-H Insertion (Difluoromethylation): Reacting with alcohols (O-H), thiols (S-H), and amines (N-H) to install the difluoromethyl group.[1][5]
-
Reaction with Nucleophiles: Trapping by various nucleophiles to form difluoromethylated products.[2]
Below is a generalized overview of the pathways to generate this versatile intermediate.
Caption: Experimental workflow for TMSCF₃-based difluorocyclopropanation.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alkene (1.0 mmol, 1.0 equiv) and sodium iodide (NaI, 0.2-0.5 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon. Add anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Reagent Addition: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.5 equiv) via syringe.
-
Reaction: Heat the mixture to 65 °C and stir until the starting material is consumed as monitored by TLC or GC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Quench by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane.
Protocol 2: O-Difluoromethylation of a Phenol using ClCF₂CO₂Na
This procedure is a classic method for synthesizing aryl difluoromethyl ethers. [6]
-
Reaction Setup: In a round-bottom flask, combine the phenol (1.0 equiv), sodium chlorodifluoroacetate (2.5-3.0 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (1.5 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (~0.5 M).
-
Reaction: Heat the mixture to 150-160 °C under a nitrogen atmosphere. The reaction progress can be monitored by TLC.
-
Workup: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography or distillation.
Protocol 3: Neutral S-Difluoromethylation of a Thiol using PDFA
This protocol highlights the advantage of base-free conditions using the PDFA reagent. [7]
-
Reaction Setup: To a sealable reaction vial, add the aliphatic or aromatic thiol (1.0 equiv) and difluoromethylene phosphobetaine (PDFA, 2.0 equiv).
-
Solvent Addition: Add a non-polar solvent such as p-xylene (~0.2 M).
-
Reaction: Seal the vial and heat the mixture to 90-110 °C with stirring until the reaction is complete (monitor by TLC or GC-MS).
-
Purification: Cool the reaction mixture to room temperature and directly load it onto a silica gel column for flash chromatography to separate the product from the triphenylphosphine byproduct.
Conclusion and Future Outlook
The selection of a difluorocarbene precursor is a critical decision in synthetic design, with no single reagent being universally superior.
-
For large-scale, cost-sensitive applications on robust substrates, classic reagents like ClCF₂CO₂Na remain relevant.
-
For versatility, functional group tolerance, and mild conditions in discovery chemistry, TMSCF₃ is often the reagent of choice, providing a reliable platform for difluorocyclopropanation and other transformations.
-
For reactions involving delicate, base-sensitive substrates where neutral conditions are paramount, PDFA offers a unique and powerful solution.
The field continues to evolve, with ongoing research focused on developing even milder, safer, and more efficient difluorocarbene sources. [1][2]A thorough understanding of the generation mechanism and reactivity profile of each reagent class, as detailed in this guide, empowers chemists to harness the full synthetic potential of difluorocarbene in the pursuit of novel fluorinated molecules for medicine, agriculture, and materials science.
References
- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. SYNTHESIS, 2014(46), 842-863.
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Bu, J., et al. (2025). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications. [Link]
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Pan, W., et al. (2024). Difluorocarbene as a C–F source for the construction of fluorinated benzothiazoles. Organic Chemistry Frontiers, 11, 120-126. [Link]
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Pan, W., et al. (2023). Difluorocarbene as a C–F source for the construction of fluorinated benzothiazoles. Organic Chemistry Frontiers. [Link]
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Unknown. (2024). Difluoromethylation of Phenols. Organic Syntheses. [Link]
- Unknown. (n.d.). Development of Methods for Regioselective Introduction of Difluoromethylene Unit Using Difluorocarbene. Hiroshima University.
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de la Torre, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(28), 6469-6472. [Link]
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Deng, X., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications. [Link]
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Deng, X., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Semantic Scholar. [Link]
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Juhász, M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Xiao, J. (2016). Difluorocarbene generated by decarboxylation. Atlas of Science. [Link]
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Unknown. (n.d.). Scheme 16: Synthesis of a gem-difluorocyclopropane derivative using HFPO (41) as a source of difluorocarbene. ResearchGate. [Link]
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Wang, C., et al. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C-S Bonds of the Sulfox-CF2SO2Ph Reagent. PubMed. [Link]
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Unknown. (2025). ChemInform Abstract: Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to that of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). Request PDF. [Link]
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Unknown. (n.d.). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications. [Link]
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A Comparative Guide to the Spectroscopic Validation of Gem-Difluorocyclopropane Synthesis
Introduction: The Rising Prominence of the Gem-Difluorocyclopropane Motif
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. Among the various fluorinated motifs, the gem-difluorocyclopropane (gF2C) unit has emerged as a particularly valuable bioisostere for carbonyl groups and other functional moieties. Its unique stereoelectronic properties, including a high dipole moment and the ability to influence molecular conformation, make it a compelling feature in the design of novel therapeutics. The synthesis of these strained ring systems, however, requires robust and reliable methods, with unequivocal structural validation being paramount.
This guide provides an in-depth comparison of two prevalent methods for the synthesis of gem-difluorocyclopropanes, focusing on the spectroscopic techniques essential for their unambiguous characterization. We will delve into the mechanistic nuances of each synthetic approach and present a detailed, side-by-side analysis of the resulting spectroscopic data, empowering researchers to confidently synthesize and validate these valuable molecular building blocks.
Synthetic Strategies: A Tale of Two Precursors
The most common and versatile approach to gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene (:CF2) with an alkene. The choice of the difluorocarbene precursor is a critical experimental parameter, influencing reaction conditions, substrate scope, and overall efficiency. Here, we compare two widely employed methods: the use of the Ruppert-Prakash reagent (TMSCF3) and the thermal decomposition of sodium chlorodifluoroacetate.
Method A: The Ruppert-Prakash Reagent (TMSCF3)
The use of trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, has become a mainstay in fluorine chemistry.[1][2] Its popularity stems from its commercial availability, relatively low toxicity, and the mild reaction conditions it often allows. The generation of difluorocarbene from TMSCF3 is typically initiated by a fluoride source, such as a catalytic amount of sodium iodide (NaI).[1]
Mechanism of Difluorocarbene Generation from TMSCF3:
Figure 2: Mechanism of gem-difluorocyclopropanation using sodium chlorodifluoroacetate.
Spectroscopic Validation: A Multi-faceted Approach
The definitive confirmation of a gem-difluorocyclopropane's structure relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. We will use the synthesis of 1,1-difluoro-2-phenylcyclopropane from styrene as a case study to compare the spectroscopic data obtained from both synthetic methods.
Figure 3: Workflow for the synthesis and spectroscopic validation of 1,1-difluoro-2-phenylcyclopropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural analysis of gem-difluorocyclopropanes. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information regarding the connectivity, stereochemistry, and electronic environment of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1,1-difluoro-2-phenylcyclopropane is characterized by complex multiplets for the cyclopropyl protons due to geminal and vicinal H-H and H-F couplings. The benzylic proton typically appears as a doublet of doublets of doublets (ddd), while the diastereotopic methylene protons also show complex splitting patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly informative. The carbon bearing the two fluorine atoms (CF₂) exhibits a characteristic triplet due to one-bond C-F coupling (¹JCF), typically with a large coupling constant. The other cyclopropyl carbons will show smaller two-bond C-F couplings (²JCF).
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides direct evidence for the presence of the CF₂ group. For 1,1-difluoro-2-phenylcyclopropane, the two fluorine atoms are diastereotopic and will appear as two distinct signals, each coupled to the other (geminal F-F coupling, ²JFF) and to the vicinal protons.
Comparative NMR Data for 1,1-difluoro-2-phenylcyclopropane:
| Parameter | Method A (TMSCF₃) | Method B (ClCF₂COONa) |
| ¹H NMR (δ, ppm) | ||
| Phenyl-H | ~7.3 (m, 5H) | ~7.3 (m, 5H) |
| CH-Ph | ~2.8 (ddd, 1H) | ~2.8 (ddd, 1H) |
| CH₂ | ~1.7 (m, 1H), ~1.4 (m, 1H) | ~1.7 (m, 1H), ~1.4 (m, 1H) |
| ¹³C NMR (δ, ppm) | ||
| CF₂ | ~113 (t, ¹JCF ≈ 290 Hz) | ~113 (t, ¹JCF ≈ 290 Hz) |
| CH-Ph | ~32 (t, ²JCF ≈ 10 Hz) | ~32 (t, ²JCF ≈ 10 Hz) |
| CH₂ | ~20 (t, ²JCF ≈ 10 Hz) | ~20 (t, ²JCF ≈ 10 Hz) |
| ¹⁹F NMR (δ, ppm) | ||
| Fₐ | ~-130 (dm) | ~-130 (dm) |
| Fₑ | ~-145 (ddd) | ~-145 (ddd) |
| ²JFF (Hz) | ~160 | ~160 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used. The data presented here are representative values. The spectroscopic data for the product are identical regardless of the synthetic method, confirming the formation of the same compound.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. For gem-difluorocyclopropanes, the most characteristic absorptions are the C-F stretching vibrations, which typically appear in the region of 1100-1300 cm⁻¹. The presence of the cyclopropyl ring can also be inferred from C-H stretching vibrations slightly above 3000 cm⁻¹.
Expected IR Absorptions for 1,1-difluoro-2-phenylcyclopropane:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | ~3030 |
| C-H (cyclopropyl) | ~3080 |
| C=C (aromatic) | ~1600, ~1495 |
| C-F | ~1100-1300 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For fluorinated compounds, the fragmentation patterns can be complex. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula, providing definitive confirmation of the elemental composition.
Expected Mass Spectrometry Data for 1,1-difluoro-2-phenylcyclopropane (C₉H₈F₂):
| Technique | Expected m/z |
| EI-MS | M⁺ at 154 |
| HRMS (ESI) | [M+H]⁺ calculated: 155.0667, found: 155.0668 |
Experimental Protocols
Synthesis of 1,1-difluoro-2-phenylcyclopropane (Method A: TMSCF₃)
Materials:
-
Styrene (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.0 equiv)
-
Sodium iodide (NaI) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add styrene and anhydrous THF.
-
Add sodium iodide to the solution.
-
Add TMSCF₃ dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1,1-difluoro-2-phenylcyclopropane as a colorless oil.
Synthesis of 1,1-difluoro-2-phenylcyclopropane (Method B: Sodium Chlorodifluoroacetate)
Materials:
-
Styrene (1.0 equiv)
-
Sodium chlorodifluoroacetate (2.0 equiv)
-
Diglyme
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add styrene and diglyme.
-
Add sodium chlorodifluoroacetate to the solution.
-
Heat the reaction mixture to 180-190 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography on silica gel to afford 1,1-difluoro-2-phenylcyclopropane.
Conclusion: A Unified Approach to Validation
Both the Ruppert-Prakash reagent and sodium chlorodifluoroacetate are effective precursors for the synthesis of gem-difluorocyclopropanes. The choice of method may be guided by factors such as the desired reaction scale, the thermal stability of the substrate, and cost considerations. Regardless of the synthetic route chosen, a comprehensive spectroscopic analysis is non-negotiable for the unambiguous validation of the product's structure.
The convergence of data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and high-resolution mass spectrometry provides a robust and self-validating framework for confirming the identity and purity of the synthesized gem-difluorocyclopropane. As the demand for novel fluorinated compounds continues to grow, a thorough understanding of these synthetic and analytical techniques is essential for advancing the frontiers of drug discovery and materials science.
References
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Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–288. [Link]
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Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
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Burton, D. J., & Naae, D. G. (1973). The Thermal Decomposition of Sodium Chlorodifluoroacetate in the Presence of Triphenylphosphine. A Convenient Synthesis of 1,1-Difluoroolefins. Journal of the American Chemical Society, 95(25), 8467–8468. [Link]
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Dolbier, W. R. (2005). Fluorinated free radicals. Journal of Fluorine Chemistry, 126(2), 157-163. [Link]
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Hu, J., Zhang, W., & Wang, F. (2005). Selective difluoromethylation and monofluoromethylation of phenols with 2,2-difluoro-2-(fluorosulfonyl)acetate. Angewandte Chemie International Edition, 44(9), 1378-1380. [Link]
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A Comparative Guide to Fluoroalkylation Reagents: Sodium Bromodifluoroacetate vs. Ruppert-Prakash Reagent
The strategic incorporation of fluorine-containing functional groups, such as trifluoromethyl (–CF₃) and difluoromethyl (–CF₂H), into organic molecules is a paramount strategy in modern drug discovery and materials science.[1][2] These moieties can dramatically alter a compound's lipophilicity, metabolic stability, and binding affinity.[3][4] Among the arsenal of reagents developed for this purpose, sodium bromodifluoroacetate (BrCF₂CO₂Na) and the Ruppert-Prakash reagent (TMSCF₃) have emerged as prominent tools, each with a distinct profile of reactivity and application. This guide provides an in-depth comparison of their efficacy, mechanistic underpinnings, and practical utility, supported by experimental data and protocols.
Overview and Physicochemical Properties
At a glance, these two reagents are designed for fundamentally different, yet related, transformations. The Ruppert-Prakash reagent is the quintessential agent for nucleophilic trifluoromethylation , while sodium bromodifluoroacetate is a premier precursor for generating difluorocarbene (:CF₂) .
| Property | Ruppert-Prakash Reagent (TMSCF₃) | Sodium Bromodifluoroacetate (BrCF₂CO₂Na) |
| IUPAC Name | Trimethyl(trifluoromethyl)silane | Sodium 2-bromo-2,2-difluoroacetate |
| Formula | C₄H₉F₃Si | C₂BrF₂NaO₂ |
| Molar Mass | 142.196 g/mol [5] | 196.91 g/mol [6] |
| Form | Colorless, volatile liquid[5] | White to off-white solid |
| Boiling Point | 54-55 °C[5] | Not applicable (decomposes) |
| Primary Use | Nucleophilic trifluoromethylation[3] | Difluorocarbene generation[7][8] |
| Handling | Moisture-sensitive, requires inert atmosphere | Non-hygroscopic, easier to handle than its chloro-analog[7][9] |
Mechanism of Action: Two Divergent Pathways
The distinct applications of these reagents stem from their different mechanisms for generating the reactive fluoroalkyl species.
Ruppert-Prakash Reagent (TMSCF₃): Nucleophilic CF₃⁻ Generation
The trifluoromethylation of electrophiles using TMSCF₃ is not spontaneous. It requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the key reactive intermediate, the trifluoromethide anion (CF₃⁻).[3] The process is an elegant anionic chain reaction.
-
Initiation: A catalytic amount of a nucleophile (Nu⁻) attacks the silicon atom of TMSCF₃, forming a transient pentacoordinate siliconate intermediate. This intermediate fragments to release the highly reactive trifluoromethide anion (CF₃⁻).[3][5]
-
Propagation: The generated CF₃⁻ anion attacks an electrophile, such as a ketone or aldehyde. The resulting alkoxide then reacts with another molecule of TMSCF₃ to form a stable silylated product and regenerate the CF₃⁻ anion, thus continuing the chain.[5]
Sodium Bromodifluoroacetate: Thermal Generation of Difluorocarbene
In contrast, BrCF₂CO₂Na serves as a convenient source of difluorocarbene (:CF₂), a highly electrophilic intermediate. The mechanism is straightforward and driven by thermal decomposition.
-
Decarboxylation: Upon heating, sodium bromodifluoroacetate undergoes irreversible decarboxylation, eliminating carbon dioxide and a bromide ion to generate the difluorocarbene.[10]
-
Trapping: The highly reactive difluorocarbene is then trapped in situ by a suitable nucleophile, typically an alkene to form a gem-difluorocyclopropane or a phenoxide to form an aryl difluoromethyl ether.[7][10]
This method is operationally simple and avoids the need for transition metal catalysts in many applications.[11]
Comparative Efficacy and Scope
The choice between these two reagents is dictated primarily by the desired fluoroalkyl group (–CF₃ vs. –CF₂) and the nature of the substrate.
Trifluoromethylation with Ruppert-Prakash Reagent
TMSCF₃ is exceptionally versatile for the trifluoromethylation of a wide range of electrophiles.
-
Substrate Scope: Its primary application is the addition to carbonyl compounds (aldehydes, ketones) and imines.[3] It can also be used for the synthesis of trifluoromethylated phenols and anilines.[5]
-
Reaction Conditions: Reactions are typically initiated with a catalytic amount of a fluoride source (e.g., TBAF, CsF, KOtBu) in an aprotic solvent like THF.[5] Anhydrous conditions are often crucial for optimal performance.
-
Yields: High yields are generally achieved for a broad array of substrates.
Representative Yields for Trifluoromethylation with TMSCF₃
| Substrate Class | Example | Initiator | Yield (%) |
| Aldehydes | Benzaldehyde | TBAF | >95% |
| Ketones | Acetophenone | TBAF | >90% |
| Imines | N-Benzylideneaniline | CsF | ~85% |
| Esters | Methyl Benzoate | CsF | ~70% (forms trifluoromethyl ketone)[5] |
Difluorocyclopropanation with Sodium Bromodifluoroacetate
BrCF₂CO₂Na excels as a difluorocarbene source, particularly for cycloaddition reactions.
-
Substrate Scope: It is highly effective with various electron-rich and electron-neutral alkenes and alkynes.[7] It is also widely used for the difluoromethylation of phenols, thiols, and heterocyclic nitrogen compounds.[10][11][12]
-
Advantages over Analogs: Compared to its chloro- counterpart (ClCF₂CO₂Na), BrCF₂CO₂Na offers significant advantages, including lower reaction temperatures, reduced reagent quantities, and easier handling due to its non-hygroscopic nature.[7][9]
-
Reaction Conditions: Reactions typically require heating in a high-boiling polar aprotic solvent like diglyme or DMF.[9][13]
Representative Yields for Difluorocyclopropanation with BrCF₂CO₂Na
| Substrate | Solvent | Temperature (°C) | Yield (%) |
| 1,1-Diphenylethene | Diglyme | 150 | 99%[9][13] |
| Styrene | Diglyme | 150 | 95% |
| Trimethylsilylenol ethers | Diglyme | 150 | Good yields[9] |
| Terminal Alkynes | Diglyme | 150 | High yields[7] |
Experimental Protocols
Protocol 1: Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL).
-
Reagents: Add benzaldehyde (1.0 mmol, 1.0 equiv.). Cool the solution to 0 °C in an ice bath.
-
Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol, 1.5 equiv.) via syringe.
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol, 0.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product (the trimethylsilyl ether) can be hydrolyzed by treatment with 1M HCl to afford the trifluoromethyl alcohol, which is then purified by silica gel chromatography.
Protocol 2: Difluorocyclopropanation of 1,1-Diphenylethene using Sodium Bromodifluoroacetate
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,1-diphenylethylene (1.0 mmol, 1.0 equiv.) in diglyme (5 mL).
-
Heating: Heat the solution to 150 °C in an oil bath.[13]
-
Reagent Addition: In a separate flask, dissolve sodium bromodifluoroacetate (1.2 mmol, 1.2 equiv.) in diglyme (10 mL). Add this solution dropwise to the heated reaction mixture over 10-15 minutes.[13]
-
Reaction: Stir the reaction mixture for an additional 5-10 minutes at 150 °C after the addition is complete.[13] Vigorous bubbling (CO₂ evolution) should be observed.
-
Workup: Allow the mixture to cool to room temperature. Quench the reaction by pouring it into ice water (30 mL).[13]
-
Extraction: Extract the product with hexane (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[13]
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by silica gel column chromatography to yield 1,1-difluoro-2,2-diphenylcyclopropane.[13]
Safety, Handling, and Cost
-
Ruppert-Prakash Reagent (TMSCF₃): As a volatile and moisture-sensitive liquid, TMSCF₃ must be handled under an inert atmosphere. It is flammable and can release toxic fumes upon decomposition. Its cost is moderate, making it suitable for laboratory-scale and some process chemistry applications.
-
Sodium Bromodifluoroacetate (BrCF₂CO₂Na): This is a stable, non-hygroscopic solid that is significantly easier and safer to handle than TMSCF₃.[7][9] It is classified as harmful if swallowed, in contact with skin, or inhaled, requiring standard personal protective equipment.[13] It is generally considered a cost-effective reagent.
Conclusion and Selection Criteria
The choice between sodium bromodifluoroacetate and the Ruppert-Prakash reagent is clear-cut and depends on the synthetic goal.
-
Choose the Ruppert-Prakash Reagent (TMSCF₃) for nucleophilic trifluoromethylation of carbonyls, imines, and related electrophiles. Its broad substrate scope and high efficiency make it the gold standard for introducing the –CF₃ group via a nucleophilic pathway.
-
Choose Sodium Bromodifluoroacetate for difluorocyclopropanation of alkenes/alkynes or the O/S/N-difluoromethylation of phenols, thiols, and heterocycles. Its operational simplicity, stability, and safety profile make it a superior choice for generating difluorocarbene under thermal conditions.
While both reagents are powerful tools in fluorine chemistry, they are not interchangeable. Their distinct mechanisms open doors to different classes of valuable fluorinated compounds, making them complementary assets in the toolbox of the modern synthetic chemist.
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The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethylation. BenchChem.
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Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084.
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The main and recent syntheses of the N-CF3 motif. Comptes Rendus Chimie.
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Amii, H., et al. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. ChemInform.
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Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate.
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Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate.
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MacMillan, D. W. C., et al. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health.
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
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ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. ResearchGate.
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Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.
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Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Semantic Scholar.
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Greaney, M. F., et al. (2016). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters.
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Huiban, M., et al. (2021). Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar.
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Difluoromethylation of Phenols. Organic Syntheses.
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Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal.
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Sodium Bromodifluoroacetate. Tokyo Chemical Industry Co., Ltd..
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Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry.
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Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. ResearchGate.
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- 7. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 8. Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Sodium Bromodifluoroacetate | 84349-27-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Senior Application Scientist's Guide to Monofluorination vs. Difluorination in Drug Discovery: A Comparative Analysis
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful lever to modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of two common strategies: monofluorination and gem-difluorination, offering insights into the causal mechanisms behind their effects and providing experimental frameworks for their application.
The Foundational Impact of Fluorine: A Tale of Two Substitutions
The decision to introduce a single fluorine atom versus a gem-difluoro (CF2) group is a critical branch point in lead optimization. While both approaches leverage the electron-withdrawing nature of fluorine, the cumulative effect of two fluorine atoms imparts distinct and often non-intuitive properties to the parent molecule.
Monofluorination: The introduction of a single fluorine atom is a subtle, yet powerful modification. Its primary influence stems from its profound inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of ionization state can have dramatic consequences for cell permeability and target engagement. For instance, strategic monofluorination can transform a basic amine into a less basic one, reducing off-target interactions with aminergic GPCRs and ion channels.
Difluorination: The gem-difluoro group acts as a "non-hydrolyzable carbonyl mimic," a concept that has revolutionized the design of enzyme inhibitors. This is because the CF2 group shares a similar steric footprint and bond dipole moment with a carbonyl (C=O) group, but is resistant to hydrolysis. Furthermore, the introduction of a CF2 group adjacent to a chiral center can have profound effects on local conformation and pKa, often with greater magnitude than a single fluorine atom.
Head-to-Head Comparison: Physicochemical and Biological Consequences
The choice between monofluorination and difluorination is context-dependent, with the optimal strategy dictated by the specific challenges of the drug discovery program. The following table summarizes the key comparative effects, with supporting data from published case studies.
| Property | Monofluorination (R-CHF-R') | Gem-Difluorination (R-CF2-R') | Causality & Experimental Insights |
| Acidity (pKa) | Moderate pKa depression | Significant pKa depression | The inductive effect of two fluorine atoms is more than double that of one. For example, the pKa of the α-proton in monofluoromethyl ketones is around 19, while for difluoromethyl ketones it drops to ~13. This has profound implications for the acidity of neighboring protons and the basicity of adjacent amines. |
| Lipophilicity (logP) | Variable, often slight increase | Significant increase | While fluorine is electronegative, it is also hydrophobic. The replacement of two C-H bonds with two C-F bonds in a CF2 group leads to a more substantial increase in lipophilicity compared to the single C-H to C-F swap in monofluorination. |
| Metabolic Stability | Blocks oxidation at the site of fluorination | Blocks oxidation; can also protect adjacent sites | The high strength of the C-F bond (~110 kcal/mol) makes it resistant to cleavage by cytochrome P450 enzymes. The CF2 group can also act as a metabolic shield for neighboring positions. |
| Hydrogen Bonding | Can act as a weak H-bond acceptor | Can act as a weak H-bond acceptor | The polarized C-F bond can participate in weak hydrogen bonding interactions with protein backbone amides or side chains, potentially enhancing binding affinity. |
| Conformational Effects | Can induce subtle conformational changes | Can significantly restrict bond rotation and favor specific rotamers | The gem-difluoro group can introduce a "gauche effect," where the preferred dihedral angle between the C-F bonds and an adjacent electronegative group is ~60°. This can pre-organize a ligand into its bioactive conformation. |
Case Study: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
A compelling example of the comparative effects of monofluorination and difluorination can be found in the development of inhibitors for SCD1, a key enzyme in lipid metabolism. A study by researchers at Pfizer systematically explored the impact of fluorination on a series of SCD1 inhibitors.
| Compound | Substitution | IC50 (nM) | Metabolic Stability (Human Liver Microsomes, % remaining at 60 min) |
| Parent Compound | -CH2- | 100 | <5% |
| Monofluoro Analog | -CHF- | 50 | 35% |
| Difluoro Analog | -CF2- | 10 | 85% |
The data clearly demonstrates that while monofluorination provided a modest improvement in both potency and metabolic stability, difluorination resulted in a dramatic enhancement of both parameters. The increased potency of the difluoro analog was attributed to a combination of factors, including favorable interactions in the enzyme active site and a conformational pre-organization effect. The significant boost in metabolic stability highlights the power of the CF2 group as a metabolic shield.
Experimental Protocols
The following are generalized protocols for the introduction of monofluoromethyl and difluoromethyl groups. These should be adapted to the specific substrate and scale of the reaction.
This protocol describes the conversion of a primary alcohol to a monofluoromethyl group using a deoxofluorinating agent.
Workflow Diagram:
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium Bromofluoroacetate
For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of specialized chemical reagents. Sodium bromofluoroacetate, a halogenated organic compound, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance.
I. Immediate Safety and Hazard Information
Before initiating any disposal protocol, it is imperative to understand the inherent hazards of this compound. This compound is classified as a hazardous substance, and its handling requires strict adherence to safety protocols.
Potential Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or aerosols.[1]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment. The following table outlines the minimum PPE requirements for handling this compound waste.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data for specific breakthrough times. |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect against splashes and dust.[1] |
| Skin and Body | Chemical-resistant apron or lab coat | To be worn over personal clothing to prevent skin contact. |
| Respiratory | Use in a well-ventilated area | All handling of this compound, including waste, should be conducted in a certified chemical fume hood.[1] |
II. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste, from the point of generation to final collection by authorized personnel.
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental compliance. Halogenated organic wastes must be collected separately from non-halogenated wastes.[3][4]
-
Designated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled, and compatible hazardous waste container.
-
Container Material: The container should be constructed of a material resistant to halogenated organic compounds, such as borosilicate glass or high-density polyethylene (HDPE).
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly acids, bases, or oxidizing agents, to prevent potentially hazardous reactions.[1][5]
Labeling: Clarity for Safety
Accurate and detailed labeling of hazardous waste containers is a regulatory requirement and a critical safety measure.
-
Content Identification: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Hazard Communication: The label must include the appropriate hazard pictograms (e.g., exclamation mark for irritant).
Storage: Secure and Compliant
The temporary storage of hazardous waste within the laboratory requires a designated and secure area.
-
Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Authorized Access: The storage area should be clearly marked and accessible only to trained and authorized personnel.
Waste Pickup and Disposal: The Final Handover
The final step in the disposal process is the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Arrange for Collection: Follow your institution's specific procedures to arrange for the pickup of the hazardous waste container.
-
Documentation: Complete all required waste disposal forms accurately and thoroughly. This documentation is a legal record of the waste's journey from your laboratory to the final disposal facility.
-
Professional Disposal: this compound, as a halogenated organic waste, will likely be disposed of via high-temperature incineration by a specialized facility to ensure its complete destruction and prevent environmental release.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
III. Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, contact your institution's emergency response team immediately.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.[7] Do not use combustible materials like sawdust.[7]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
IV. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure a safe laboratory environment, protect the broader community, and maintain the integrity of their invaluable work. Always consult your institution's specific safety data sheets and waste disposal protocols, as they may contain additional requirements.
V. References
-
This compound SDS. (n.d.). Apollo Scientific Ltd. Retrieved from [Link]
-
Sodium Fluoroacetate Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
1988 OSHA PEL Project - Sodium Fluoroacetate. (n.d.). NIOSH - CDC. Retrieved from [Link]
-
Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS. Retrieved from [Link]
-
Hazardous waste segregation. (n.d.). Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 1988 OSHA PEL Project - Sodium Fluoroacetate | NIOSH | CDC [cdc.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. nj.gov [nj.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SODIUM BROMODIFLUOROACETATE - Safety Data Sheet [chemicalbook.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Sodium Bromofluoroacetate
This guide provides essential safety protocols and logistical information for the handling and disposal of Sodium bromofluoroacetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation. Our commitment is to your safety, ensuring that every procedure is a self-validating system of protection.
Hazard Assessment & The Precautionary Principle: Understanding the Risk
This compound is classified with specific known hazards, including skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. However, as a Senior Application Scientist, I must impress upon you a critical, field-proven insight: the primary danger of many organofluorine compounds lies not just in their immediate irritant properties, but in their potential for high systemic toxicity.
Toxicology by Analogy: The Case of Sodium Fluoroacetate (Compound 1080)
The structurally related compound, Sodium fluoroacetate, is exceptionally toxic to mammals[3][4]. Its mechanism involves the metabolic synthesis of fluorocitrate, which binds to and inhibits the enzyme aconitase, effectively halting the Krebs cycle (tricarboxylic acid cycle) and leading to cellular energy deprivation[3].
Given the structural similarity of this compound, we must operate under the precautionary principle . Until comprehensive toxicological data proves otherwise, it is imperative to handle this compound as if it possesses a high degree of acute toxicity. This principle forms the logical foundation for the stringent PPE and handling protocols outlined below.
GHS Hazard Summary
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation[1] |
Core Personal Protective Equipment (PPE) Protocol
The following multi-layered PPE strategy is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ocular contact.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is selected, the primary barrier must be established. All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a properly functioning and certified chemical fume hood. [5] This is the most critical step in preventing inhalation exposure to fine powders or aerosols.
Dermal Protection (Skin & Hands)
Direct skin contact is a significant risk. The following barriers are mandatory.
-
Gloves: Double-gloving is required for all handling procedures[5].
-
Inner Glove: A standard nitrile laboratory glove. This layer remains on during the entire process and is the last piece of PPE to be removed.
-
Outer Glove: A chemical-resistant glove, such as neoprene or butyl rubber, should be worn over the inner glove[6]. This outer glove should have a longer cuff that extends over the sleeve of the lab coat. It should be changed immediately if contamination is suspected. The rationale for double-gloving is to create a secondary barrier, providing protection if the outer glove is torn or permeated.
-
-
Body Protection:
-
A flame-resistant lab coat with long sleeves and tight-fitting cuffs is the minimum requirement[5].
-
For procedures involving larger quantities (>5g) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.
-
Eye and Face Protection
-
Chemical Splash Goggles: These are the minimum required eye protection and must be worn at all times in the laboratory where the chemical is handled[5].
-
Full-Face Shield: A full-face shield must be worn over the chemical splash goggles during any procedure where there is a risk of splashing or aerosol generation, such as when transferring solutions or performing a reaction under positive pressure[5].
Respiratory Protection
When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, a respirator should be available for emergency situations, such as a spill outside of the fume hood. The type of respirator should be selected based on a formal risk assessment by your institution's environmental health and safety (EHS) department[5].
Task-Based PPE Summary
| Task | Engineering Control | Hand Protection | Body Protection | Eye/Face Protection |
| Weighing Solid | Chemical Fume Hood | Double Gloves (Nitrile inner, Neoprene/Butyl outer) | Lab Coat | Chemical Splash Goggles |
| Preparing Solutions | Chemical Fume Hood | Double Gloves (Nitrile inner, Neoprene/Butyl outer) | Lab Coat & Chemical-Resistant Apron | Chemical Splash Goggles & Face Shield |
| Reaction Workup | Chemical Fume Hood | Double Gloves (Nitrile inner, Neoprene/Butyl outer) | Lab Coat & Chemical-Resistant Apron | Chemical Splash Goggles & Face Shield |
Procedural Discipline: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Lab Coat/Apron: Secure all fastenings.
-
Inner Nitrile Gloves: Put on the first pair of gloves.
-
Outer Chemical-Resistant Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Chemical Splash Goggles: Adjust for a snug fit.
-
Face Shield: Place over goggles if the procedure requires it.
Step-by-Step Doffing Protocol (Critical Sequence)
The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).
-
Decontaminate (if applicable): If grossly contaminated, wipe down outer gloves and face shield before removal.
-
Remove Outer Gloves: Peel off the first pair of gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield: Handle by the headband from the rear of your head. Place in a designated area for decontamination.
-
Remove Lab Coat/Apron: Unfasten and roll it away from your body, ensuring the contaminated exterior is folded inward. Dispose of or place in a designated laundry receptacle.
-
Remove Goggles: Handle by the strap from the rear of your head. Place in a designated area for decontamination.
-
Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
